Androgen receptor antagonist 4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H18ClN |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
12-(4-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C22H18ClN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2 |
Clave InChI |
UKVXEQUUZSTQOW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unlocking the Androgen Receptor: A Technical Guide to the Mechanism of Action of Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of androgen receptor (AR) antagonists. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and experimental methodologies that underpin this critical class of therapeutics.
Introduction to the Androgen Receptor and its Antagonists
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male phenotypes, and its dysregulation is a key driver in the progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes responsible for cell growth and survival.
Androgen receptor antagonists are a class of drugs that competitively inhibit the binding of androgens to the AR, thereby blocking its downstream signaling. These agents are a cornerstone in the treatment of prostate cancer. They can be broadly classified into two categories: steroidal antiandrogens (e.g., cyproterone (B1669671) acetate) and non-steroidal antiandrogens (NSAAs). The NSAAs are further divided into first-generation (e.g., bicalutamide, flutamide, nilutamide) and second-generation (e.g., enzalutamide, apalutamide, darolutamide) compounds, with the latter exhibiting higher binding affinity and improved clinical efficacy.[1][2][3]
The Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is a multi-step process that is tightly regulated. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgen agonist initiates a cascade of events:
-
Ligand Binding: Androgens, such as DHT, enter the cell and bind to the ligand-binding domain (LBD) of the AR.
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.
-
Dimerization: The activated AR monomers form homodimers.
-
Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.
-
DNA Binding: In the nucleus, the DNA-binding domain (DBD) of the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes.
-
Coactivator Recruitment: The activated AR recruits coactivator proteins, which are essential for the initiation of transcription.
-
Gene Transcription: The assembled transcriptional complex, including RNA polymerase II, initiates the transcription of androgen-regulated genes, such as prostate-specific antigen (PSA), leading to cell proliferation and survival.
Non-steroidal AR antagonists disrupt this pathway primarily by competitively binding to the LBD of the AR. This binding prevents the necessary conformational changes required for receptor activation, thereby inhibiting subsequent downstream events.[1]
References
Discovery and Synthesis of Androgen Receptor Antagonist 4 (AT2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a pivotal therapeutic target in the management of prostate cancer, from hormone-sensitive to advanced castration-resistant stages. The development of novel AR antagonists is a critical area of research aimed at overcoming resistance to existing therapies. This document provides a technical overview of the discovery and synthesis of a novel androgen receptor antagonist, designated as Compound AT2, also referred to as Androgen Receptor Antagonist 4.
The discovery of Compound AT2 was reported by Tang et al. in a 2020 publication in the European Journal of Medicinal Chemistry. The study employed structure-based virtual screening and subsequent structural optimization to identify and enhance the potency of this new antagonist. This guide summarizes the available data on Compound AT2, provides detailed representative experimental protocols for its characterization, and visualizes the underlying biological pathways and discovery workflow.
Disclaimer: This document is based on publicly available information, primarily the abstract of the cited publication. The detailed synthesis protocol and a comprehensive set of quantitative data for Compound AT2 are contained within the full scientific article, which was not accessible for this review. The experimental protocols provided herein are representative of standard methodologies in the field and may not reflect the exact procedures used by the original researchers.
Data Presentation
The primary quantitative data available from the abstract of the discovery paper is the half-maximal inhibitory concentration (IC₅₀) of Compound AT2 in an AR transcriptional activity assay.
| Compound | Target | Assay | IC₅₀ (μM) | Fold Improvement (vs. C18) | Reference |
| AT2 | Androgen Receptor | AR Transcriptional Activity in LNCaP cells | 0.15 | 16 | [Tang Q, et al. 2020] |
| C18 (Hit Compound) | Androgen Receptor | AR Transcriptional Activity in LNCaP cells | 2.4 | - | [Tang Q, et al. 2020] |
Discovery and Synthesis Overview
Compound AT2 was developed through a systematic process of drug discovery that began with a computational approach to identify novel chemical scaffolds with the potential to bind to the androgen receptor.
Discovery Workflow
The discovery of Compound AT2 followed a rational drug design strategy. A virtual screening of a compound library was performed using molecular docking simulations against the AR ligand-binding domain. This process identified an initial hit compound, C18, which exhibited moderate AR antagonistic activity. A structure-activity relationship (SAR) analysis of C18 guided the chemical synthesis of a series of structural analogues. This optimization process led to the identification of Compound AT2, which showed a significant 16-fold improvement in potency compared to the original hit.
Synthesis
While the specific, detailed synthetic route for Compound AT2 is not publicly available, it is described as a structural analogue of the hit compound C18, which was identified through virtual screening. The synthesis would have involved multi-step organic chemistry reactions to modify the core scaffold of C18 to improve its biological activity.
Mechanism of Action
Compound AT2 functions as a potent androgen receptor antagonist. Its mechanism of action involves the direct inhibition of AR signaling, which is crucial for the growth and survival of prostate cancer cells.
Androgen Receptor Signaling Pathway
Under normal physiological conditions, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.
Compound AT2 disrupts this pathway by competitively binding to the AR, thereby preventing the binding of endogenous androgens. The available data indicates that AT2 not only inhibits the transcriptional activity of the receptor but also blocks its translocation into the nucleus, a key feature of second-generation AR antagonists.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize androgen receptor antagonists like Compound AT2.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen agonist.
1. Materials:
-
Cell Line: LNCaP human prostate cancer cells, which endogenously express AR.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hormone-Depleted Medium: RPMI-1640 without phenol (B47542) red, supplemented with 10% Charcoal-Stripped FBS (CS-FBS).
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple androgen response elements (AREs), e.g., pGL3-ARE-Luc.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency, e.g., pRL-TK.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: Compound AT2.
-
Assay Plate: 96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
Luminometer: Plate-reading luminometer.
2. Methodology:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1 x 10⁴ cells per well in complete culture medium and incubate for 24 hours.
-
Transfection: Co-transfect the cells in each well with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Deprivation: After 24 hours of transfection, replace the medium with hormone-depleted medium and incubate for another 24 hours to reduce the influence of endogenous androgens.
-
Compound Treatment: Prepare serial dilutions of Compound AT2 in hormone-depleted medium. Treat the cells with the desired concentrations of Compound AT2 for 1-2 hours.
-
Agonist Stimulation: Add DHT to a final concentration of 1 nM to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of AR transcriptional activity for each concentration of Compound AT2 relative to the DHT-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
AR Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the ability of a compound to block the androgen-induced translocation of the AR from the cytoplasm to the nucleus.
1. Materials:
-
Cell Line: LNCaP or another suitable cell line expressing AR.
-
Culture Medium and Hormone-Depleted Medium: As described above.
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: Compound AT2.
-
Assay Plate: 96-well black, clear-bottom imaging plates.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-AR monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Imaging System: High-content imaging system or fluorescence microscope.
2. Methodology:
-
Cell Seeding: Seed LNCaP cells onto a 96-well imaging plate and allow them to adhere for 24 hours.
-
Hormone Deprivation: Replace the culture medium with hormone-depleted medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Compound AT2 for 1-2 hours.
-
Agonist Stimulation: Add DHT to a final concentration of 10 nM to stimulate AR translocation and incubate for 1-2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with 5% BSA. Incubate with the primary anti-AR antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in individual cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation. The inhibitory effect of Compound AT2 is quantified by the reduction in this ratio compared to the DHT-treated control.
Conclusion
This compound (Compound AT2) represents a promising novel scaffold for the development of therapeutics for prostate cancer. Identified through a modern drug discovery approach combining in silico screening and chemical optimization, AT2 demonstrates potent inhibition of androgen receptor signaling in vitro. Its mechanism of action, which includes the blockade of AR nuclear translocation, places it in the category of advanced AR antagonists. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.
The Structure-Activity Relationship of Androgen Receptor Antagonists: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical scaffolds, binding kinetics, and functional activity of steroidal and non-steroidal androgen receptor antagonists, providing a comprehensive resource for researchers and scientists in the field of drug discovery and development.
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the development of AR antagonists has been a cornerstone of prostate cancer therapy for decades. This technical guide provides a detailed overview of the structure-activity relationships (SAR) of both steroidal and non-steroidal AR antagonists, offering insights into the chemical modifications that govern their potency and clinical efficacy. This document is intended for researchers, scientists, and drug development professionals actively involved in the design and optimization of novel anti-androgen therapies.
The Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. In its canonical pathway, the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell proliferation and survival.[1][2][3] Non-classical signaling pathways also exist, where AR can modulate cellular processes through interactions with other signaling molecules in the cytoplasm.[1]
Canonical Androgen Receptor Signaling Pathway and Antagonist Action.
Classes of Androgen Receptor Antagonists
AR antagonists are broadly categorized into two main classes based on their chemical structure: steroidal and non-steroidal.[4][5]
-
Steroidal Antagonists: These compounds possess a steroidal backbone, similar to endogenous androgens. While they can effectively bind to the AR, they often exhibit partial agonist activity and can interact with other steroid receptors, leading to undesirable side effects.[4][5] Cyproterone acetate (B1210297) is a well-known example of a steroidal antiandrogen.[6]
-
Non-Steroidal Antagonists (NSAAs): These antagonists lack the steroidal scaffold and generally offer higher selectivity for the AR with "pure" antagonist activity.[4][7] They have become the mainstay of anti-androgen therapy. NSAAs are further classified into first-generation (e.g., flutamide, nilutamide, bicalutamide) and second-generation (e.g., enzalutamide (B1683756), apalutamide, darolutamide) compounds, with the latter exhibiting significantly improved affinity and efficacy.[7][8]
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective AR antagonists has been driven by extensive SAR studies.
Steroidal Antagonists
The SAR for steroidal AR antagonists is complex, with modifications at various positions of the steroid nucleus influencing binding affinity and agonist/antagonist activity. Key structural features include:
-
17β-Hydroxyl Group: Essential for ligand-receptor interaction.[9]
-
3-Keto or 3α-Hydroxyl Group: Generally enhances androgenic activity, so modifications are often explored to favor antagonism.[9]
-
Substitutions at C1, C2, C4, C6, C7, C11, and C17α: Have been extensively investigated to modulate activity and pharmacokinetic properties.
Non-Steroidal Antagonists
The SAR of NSAAs has evolved significantly, leading to the development of highly potent second-generation drugs.
Bicalutamide (B1683754), a widely used first-generation NSAA, has a chiral center, with the (R)-enantiomer being significantly more active.[4] Key SAR insights for bicalutamide analogs include:
-
A-Ring: The trifluoromethyl and cyano groups are critical for high-affinity binding.[2]
-
B-Ring: The sulfonyl group is important for antagonist activity. Replacing it with an ether or thioether linkage can switch the molecule to an agonist.[4]
-
Linker: The nature and length of the linker between the two aromatic rings influence potency.
Enzalutamide (MDV3100) emerged from a SAR campaign aimed at improving upon the limitations of first-generation NSAAs.[10] It belongs to the thiohydantoin class of compounds. The key structural modifications that led to the discovery of enzalutamide include:
-
Thiohydantoin Core: Provides a rigid scaffold for optimal presentation of the pharmacophoric groups.
-
A-Ring: The 4-cyano-3-(trifluoromethyl)phenyl moiety is crucial for high-affinity binding to the AR ligand-binding domain (LBD).
-
B-Ring: The substituted aromatic ring on the other side of the thiohydantoin core has been a major focus of optimization to enhance potency and reduce agonist activity, even in the context of AR mutations.[11][12]
Quantitative Data on AR Antagonist Activity
The following tables summarize the binding affinities (Ki or IC50) and antagonist potencies (IC50) for a selection of steroidal and non-steroidal AR antagonists.
| Steroidal Antagonist | Receptor Binding Affinity (IC50, nM) | Reference |
| Cyproterone Acetate | 4.4 | [13] |
| Non-Steroidal Antagonist | Receptor Binding Affinity (IC50/Ki, nM) | Antagonist Potency (IC50, nM) | Reference |
| Flutamide | 1275-7550 (Ki) | - | |
| Hydroxyflutamide | 55-205 (Ki) | 207 (IC50) | |
| Bicalutamide | 160 (IC50) | - | [8] |
| Enzalutamide (MDV3100) | 21.4 - 36 (IC50) | 26 (IC50) | [8] |
| Apalutamide (ARN-509) | - | 200 (IC50) | |
| Darolutamide | - | 26 (IC50) | |
| Seviteronel | 4860 (IC50) | - | |
| Galeterone | 546 (IC50) | - | |
| Abiraterone | 7600 (IC50) | - |
Experimental Protocols
The evaluation of AR antagonists relies on a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
In Vitro Assays
1. Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled androgen for binding to the AR.
Workflow for a competitive androgen receptor binding assay.
Methodology:
-
Preparation of AR Source: Prostate cytosol from rats is a common source of AR. Alternatively, recombinant AR protein can be used.
-
Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]R1881) is incubated with the AR preparation in the presence of increasing concentrations of the test compound.
-
Separation: Bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) slurry adsorption followed by centrifugation and washing, or through scintillation proximity assay (SPA) technology.[9]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
2. Androgen Receptor Functional (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Workflow for an androgen receptor reporter gene assay.
Methodology:
-
Cell Culture and Transfection: A suitable host cell line (e.g., PC-3 or HEK293, which have low endogenous AR expression) is co-transfected with a plasmid encoding the full-length human AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
Compound Treatment: The transfected cells are treated with a fixed concentration of an androgen (e.g., DHT) to stimulate reporter gene expression, along with increasing concentrations of the test compound.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the maximal androgen-induced response. The IC50 value for antagonist activity is determined by fitting the data to a dose-response curve.
In Vivo Assays
1. Hershberger Assay
The Hershberger assay is a short-term in vivo screening assay in castrated male rats to detect androgenic and anti-androgenic activity of a test substance.[2]
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The animals are treated daily for a set period (e.g., 10 days) with the test compound, either alone (to test for agonist activity) or in combination with a reference androgen like testosterone propionate (B1217596) (TP) (to test for antagonist activity).
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are measured.
-
Data Analysis: A statistically significant decrease in the weight of these tissues in the group receiving the test compound plus TP, compared to the group receiving TP alone, indicates anti-androgenic activity.
2. Prostate Cancer Xenograft Models
Xenograft models, where human prostate cancer cells are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor efficacy of AR antagonists.
Methodology:
-
Cell Lines: Commonly used androgen-sensitive human prostate cancer cell lines include LNCaP and VCaP.[4]
-
Tumor Implantation: The cancer cells are typically mixed with Matrigel and injected subcutaneously or orthotopically into male immunodeficient mice (e.g., nude or SCID).[4]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Treatment with the AR antagonist is typically administered daily via oral gavage or other appropriate routes.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Serum levels of prostate-specific antigen (PSA), a biomarker of AR activity, may also be monitored.
-
Castration-Resistant Models: To model advanced prostate cancer, tumors can be grown in castrated mice. The ability of an AR antagonist to inhibit tumor growth in this setting is a key indicator of its potential efficacy in castration-resistant prostate cancer (CRPC).[1][5]
Conclusion
The relentless pursuit of more effective treatments for prostate cancer has led to a deep understanding of the structure-activity relationships of androgen receptor antagonists. The evolution from steroidal to first- and second-generation non-steroidal agents has been a testament to the power of medicinal chemistry and rational drug design. This guide has provided a comprehensive overview of the key SAR principles, quantitative activity data, and essential experimental protocols for the evaluation of AR antagonists. As the landscape of prostate cancer treatment continues to evolve, with the emergence of novel resistance mechanisms, the principles outlined herein will remain fundamental to the development of the next generation of anti-androgen therapies.
References
- 1. Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Phenotypic characterization of two novel cell line models of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. epa.gov [epa.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies | Semantic Scholar [semanticscholar.org]
- 10. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol | Semantic Scholar [semanticscholar.org]
- 12. Adrenals Contribute to Growth of Castration-Resistant VCaP Prostate Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Whitepaper: Chemical and Pharmacological Properties of a Second-Generation Androgen Receptor Antagonist
Topic: Chemical Properties of Androgen Receptor Antagonist Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Androgen receptor antagonist 4" does not correspond to a standard chemical nomenclature. This guide uses Enzalutamide (B1683756) (formerly MDV3100) , a potent, clinically approved second-generation androgen receptor (AR) antagonist, as a representative molecule to provide an in-depth technical overview.
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the development and progression of prostate cancer. Consequently, it remains a primary target for therapeutic intervention. First-generation antiandrogens, such as bicalutamide, competitively inhibit ligand binding but can exhibit partial agonist activity, particularly in the context of AR overexpression, which is a common mechanism of treatment resistance.[1] Second-generation antagonists were developed to overcome these limitations.
Enzalutamide is a highly potent, orally administered AR inhibitor that acts on multiple steps of the AR signaling pathway.[2][3] It binds to the AR with significantly higher affinity than first-generation antagonists and lacks partial agonist activity.[4][5] This technical guide details the chemical properties, mechanism of action, pharmacological data, and key experimental protocols used to characterize Enzalutamide.
Chemical and Physical Properties
Enzalutamide is a white crystalline solid that is practically insoluble in water.[6] Its chemical structure is distinct from steroidal antiandrogens.[7]
| Property | Value | Reference |
| IUPAC Name | 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide | [7] |
| Molecular Formula | C₂₁H₁₆F₄N₄O₂S | [4] |
| Molecular Weight | 464.44 g/mol | [4][8] |
| CAS Number | 915087-33-1 | [9] |
| Melting Point | 198-200°C | [8] |
| Solubility | Practically insoluble in water | [6] |
| BCS Class | Class II (Low Solubility, High Permeability) | [6] |
Mechanism of Action
Enzalutamide is a potent AR signaling inhibitor that disrupts the pathway at three distinct stages, effectively preventing the transcriptional activation of AR target genes.[5][10] Unlike first-generation antagonists, it demonstrates no known agonistic effects.[11]
The multi-step inhibition includes:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the androgen receptor with an affinity five- to eight-fold greater than that of bicalutamide.[4][5] This competitively blocks the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[12]
-
Inhibition of Nuclear Translocation: Following androgen binding, the AR typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. Enzalutamide prevents this critical step, effectively sequestering the receptor in the cytoplasm.[9][10][13]
-
Impairment of DNA Binding and Coactivator Recruitment: By preventing nuclear translocation, Enzalutamide inherently blocks the subsequent binding of the AR to androgen response elements (AREs) on target genes.[5][12] It also disrupts the interaction between the AR and necessary co-activator proteins, further preventing the initiation of transcription.[12]
Pharmacological and Pharmacokinetic Data
Enzalutamide exhibits high potency in vitro and has a pharmacokinetic profile suitable for once-daily oral dosing. Its major active metabolite, N-desmethyl enzalutamide (M2), shows similar in vitro activity.[14]
| Parameter | Value | Cell Line / Conditions | Reference |
| AR Binding IC₅₀ | 36 nM | LNCaP cells | [8][9][15] |
| AR Binding IC₅₀ (AR-overexpressing) | 21 nM | LNCaP/AR cells | [9][16] |
| Bicalutamide AR Binding IC₅₀ | 159 - 160 nM | LNCaP / LNCaP/AR cells | [9][16] |
| Relative Binding Affinity | ~5-8x higher than Bicalutamide | Preclinical models | [4][5] |
| Plasma Protein Binding | 97-98% (primarily albumin) | Human plasma | [4][16] |
| Active Metabolite Protein Binding (M2) | 95% | Human plasma | [4][16] |
| Metabolism | Hepatic, primarily via CYP2C8 (to active M2) and CYP3A4 | In vitro / in vivo | [4][17] |
| Elimination Half-Life (Enzalutamide) | ~5.8 days (range 2.8-10.2) | Patients | [16] |
| Elimination Half-Life (Metabolite M2) | ~7.8 - 8.6 days | Patients | [14][16] |
| Time to Steady-State | ~28 days | Patients | [4] |
Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is initiated by the binding of androgens, primarily dihydrotestosterone (DHT), to the AR in the cell cytoplasm. This binding induces a conformational change, causing the dissociation of heat shock proteins (HSPs) and promoting receptor dimerization. The activated AR dimer then translocates into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes.[18][19] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in cell proliferation, survival, and prostate-specific antigen (PSA) production.[20]
Experimental Protocols
The characterization of AR antagonists like Enzalutamide relies on a suite of standardized in vitro assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. It is used to determine the binding affinity (IC₅₀ or Kᵢ) of the antagonist. The following protocol is adapted from established methods using rat prostate cytosol as the AR source.[3][10]
Materials:
-
AR Source: Cytosol prepared from ventral prostates of castrated rats.
-
Radioligand: Tritiated methyltrienolone (B1676529) ([³H]-R1881), a high-affinity synthetic androgen.
-
Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer, Tris wash buffer.
-
Separation Matrix: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Equipment: High-speed refrigerated centrifuge, scintillation counter, digital pipettes.
Methodology:
-
Preparation of Cytosol: Ventral prostates from rats castrated 24 hours prior are excised, weighed, and homogenized in ice-cold low-salt TEDG buffer. The homogenate is centrifuged at high speed (e.g., >30,000 x g) at 4°C, and the resulting supernatant (cytosol) containing the AR is collected.[10]
-
Assay Setup: Test compounds (e.g., Enzalutamide) are serially diluted. In assay tubes, the radioligand ([³H]-R1881) at a fixed concentration is added along with either buffer (for total binding), excess unlabeled R1881 (for non-specific binding), or the test compound at various concentrations.[3]
-
Incubation: An aliquot of the prepared rat prostate cytosol is added to each tube. The tubes are gently vortexed and incubated overnight (18-20 hours) at 4°C to allow the binding reaction to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube. HAP binds the AR-ligand complex. The tubes are incubated on ice with intermittent vortexing.[10]
-
Washing: The HAP-receptor complex is pelleted by low-speed centrifugation. The supernatant containing unbound radioligand is discarded. The pellet is washed multiple times with ice-cold Tris buffer to remove any remaining free radioligand.[10]
-
Elution and Counting: The bound radioligand is eluted from the HAP pellet using ethanol (B145695). The ethanol eluate is transferred to a scintillation vial, scintillation cocktail is added, and the radioactivity (in Disintegrations Per Minute, DPM) is measured using a scintillation counter.[10]
-
Data Analysis: The percent of specific binding is calculated for each concentration of the test compound. The data are plotted as percent specific binding versus log[inhibitor concentration], and a non-linear regression analysis is used to determine the IC₅₀ value—the concentration of the antagonist that inhibits 50% of the specific radioligand binding.[21]
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the AR. Cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of an ARE-containing promoter. AR activation leads to luciferase expression, which produces light upon addition of a substrate. Antagonists will block this process, leading to a decrease in the light signal.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, PC-3) that is easy to transfect.
-
Expression Plasmids: 1) A plasmid for expressing the full-length human AR. 2) A reporter plasmid containing an ARE-driven promoter upstream of the firefly luciferase gene (e.g., pGL3-ARE). 3) A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Reagents: Transfection reagent (e.g., Lipofectamine), cell culture medium, agonist (e.g., DHT or R1881), test compound (Enzalutamide), Dual-Luciferase® Assay System (lysis buffer, luciferase substrate, Renilla substrate).
-
Equipment: Cell culture incubator, luminometer.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow cells to express the plasmids for 24-48 hours post-transfection.
-
Compound Treatment: Replace the medium with fresh medium containing the test antagonist (Enzalutamide) at various concentrations. After a short pre-incubation period, add a fixed concentration of an AR agonist (e.g., R1881) to all wells except the negative controls. Incubate for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for ~15 minutes at room temperature with gentle shaking to ensure complete lysis.[19][20]
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Use an automated luminometer to first inject the firefly luciferase assay reagent (containing luciferin) and measure the luminescence. Subsequently, inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second signal.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized activity against the log[antagonist concentration] to determine the IC₅₀ for the inhibition of AR-mediated transcription.
AR Nuclear Translocation Assay (Immunofluorescence)
This imaging-based assay visually confirms the ability of an antagonist to prevent the movement of AR from the cytoplasm to the nucleus.
Methodology (Brief):
-
Cell Culture: Grow AR-positive cells (e.g., LNCaP) on glass coverslips.
-
Treatment: Treat cells with vehicle, agonist (DHT), or antagonist (Enzalutamide) followed by agonist.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the membranes with a detergent like Triton X-100.
-
Staining: Incubate cells with a primary antibody specific to the AR, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Stain the nuclei with a DNA dye like DAPI (blue).[7]
-
Imaging: Acquire images using a fluorescence or confocal microscope. In untreated or antagonist-treated cells, the AR signal (green) will be predominantly cytoplasmic. In agonist-treated cells, the green signal will co-localize with the blue nuclear stain, appearing cyan or distinctly nuclear. Enzalutamide treatment will prevent this shift.
Conclusion
Enzalutamide serves as a paradigm for a second-generation androgen receptor antagonist, characterized by its high binding affinity and a multi-faceted mechanism of action that ensures a complete blockade of the AR signaling pathway. The chemical properties, pharmacological profile, and robust in vitro assays detailed in this guide provide a comprehensive technical framework for researchers engaged in the study and development of novel endocrine therapies. The methodologies described are fundamental to the preclinical evaluation of any compound targeting the androgen receptor.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Luciferase Product Selection Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
- 14. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-step purification of full-length human androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.emory.edu [med.emory.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
Probing the Interaction: A Technical Guide to Androgen Receptor Antagonist Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of antagonists to the androgen receptor (AR), a critical interaction in the development of therapeutics for prostate cancer and other androgen-driven diseases. Due to the absence of a universally recognized "Androgen receptor antagonist 4" in the scientific literature, this document will focus on well-characterized and clinically relevant AR antagonists to illustrate the principles and methodologies of binding affinity determination. We will delve into the core experimental protocols, present quantitative data for key antagonists, and visualize the underlying mechanisms and workflows.
The Androgen Receptor Signaling Pathway and Antagonism
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[1][2] This signaling cascade is pivotal in the development and progression of prostate cancer.
Androgen receptor antagonists are small molecules that competitively bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens. This inhibition blocks the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription.[3][4]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Analysis of Interdomain Interactions of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment [mdpi.com]
- 4. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
in vitro characterization of Androgen receptor antagonist 4
An in-depth technical guide on the in vitro characterization of Androgen Receptor (AR) antagonists, focusing on compounds referred to as "Compound 4" in scientific literature. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The Androgen Receptor (AR) is a crucial therapeutic target in the management of prostate cancer. Its activation by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) promotes the growth and survival of prostate cancer cells. Consequently, the development of AR antagonists is a cornerstone of prostate cancer therapy. This guide provides a detailed overview of the in vitro characterization of a specific AR antagonist, herein referred to as "Compound 4," drawing from various research findings. It is important to note that "Compound 4" has been used to designate different molecules in the scientific literature; this guide will focus on a non-ligand binding pocket antagonist and a pan-AR antagonist, both of which have been designated as "Compound 4."
Quantitative Data Summary
The in vitro activity of AR antagonist "Compound 4" has been quantified using various assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of a Non-Ligand Binding Pocket AR Antagonist
| Assay Type | Metric | Value (µM) | Cell Line | Notes |
| SRC2 Displacement Assay | IC50 | 8.2 | - | Measures the displacement of the steroid receptor coactivator 2.[1] |
| AR Transactivation Assay | IC50 | 34.4 | LNCaP | Determined using an enhanced green fluorescent protein (eGFP) assay.[1] |
Table 2: In Vitro Activity of a Pan-AR Antagonist (JNJ-pan-AR)
| Target | Metric | Value (nM) | Assay Type | Notes |
| AR F877L | IC50 | 98 | Luciferase Reporter Assay | Activity against a common resistance mutation.[2] |
| AR WT | IC50 | 191 | Luciferase Reporter Assay | Activity against the wild-type receptor.[2] |
| AR F877L | IC50 | 93 - 145 | Luciferase Reporter Assay | Data for analogs of JNJ-pan-AR.[2] |
| AR WT | IC50 | 93 - 112 | Luciferase Reporter Assay | Data for analogs of JNJ-pan-AR.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
AR Transactivation Assay (Luciferase/eGFP Reporter)
This assay measures the ability of a compound to inhibit the transcriptional activity of the AR in response to an agonist.
Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a plasmid containing a reporter gene (e.g., luciferase or eGFP) under the control of an androgen-responsive promoter. In the presence of an AR agonist (e.g., DHT or R1881), the AR is activated and drives the expression of the reporter gene. An antagonist will inhibit this process, leading to a decrease in the reporter signal.
Methodology:
-
Cell Culture: LNCaP cells are maintained in an appropriate medium supplemented with fetal bovine serum.[3]
-
Transfection: Cells are seeded in multi-well plates and transfected with a reporter plasmid (e.g., MMTV-luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After transfection, the cells are treated with a constant concentration of an AR agonist (e.g., 0.3 nM DHT or 1 nM R1881) and varying concentrations of the test compound ("Compound 4").[4][5]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for reporter gene expression.[6]
-
Signal Detection: The reporter signal (luciferase activity or eGFP fluorescence) is measured using a luminometer or a fluorescence plate reader.
-
Data Analysis: The percentage of AR antagonistic activity is calculated relative to controls (agonist alone and vehicle). The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by non-linear regression analysis.[4]
Competitive Receptor Binding Assay
This assay determines the affinity of a compound for the AR.
Principle: A radiolabeled or fluorescently labeled ligand with known high affinity for the AR is incubated with a source of the receptor (e.g., cell lysates or purified receptor). The test compound is added in increasing concentrations to compete with the labeled ligand for binding to the AR. The displacement of the labeled ligand is measured to determine the binding affinity of the test compound.
Methodology:
-
Receptor Source: Prepare cell lysates from AR-positive cells (e.g., LNCaP) or use purified AR protein.
-
Labeled Ligand: A radiolabeled androgen (e.g., [3H]-R1881) or a fluorescently labeled AR ligand is used.
-
Competition: The receptor source is incubated with the labeled ligand and varying concentrations of the unlabeled test compound ("Compound 4").
-
Separation: Bound and free labeled ligands are separated (e.g., by filtration or size-exclusion chromatography).
-
Detection: The amount of bound labeled ligand is quantified using a scintillation counter or fluorescence detector.
-
Data Analysis: The data is used to calculate the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cell Proliferation Assay
This assay assesses the effect of an AR antagonist on the growth of androgen-dependent prostate cancer cells.
Principle: Androgen-dependent prostate cancer cells, such as LNCaP, require AR signaling for their proliferation. An effective AR antagonist will inhibit this proliferation.
Methodology:
-
Cell Seeding: LNCaP cells are seeded in multi-well plates in a medium containing low levels of androgens.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound ("Compound 4").
-
Incubation: The plates are incubated for a period of several days (e.g., 3-5 days).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT, MTS, or by using a cell counter.
-
Data Analysis: The percentage of growth inhibition is calculated relative to vehicle-treated control cells. The IC50 value for proliferation inhibition is then determined.
Visualizations: Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for AR Antagonist Screening
Caption: General workflow for the in vitro screening and characterization of AR antagonists.
Mechanism of Action
AR antagonists can act through various mechanisms. Competitive antagonists, the most common class, bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription.
The "Compound 4" described as a non-ligand binding pocket antagonist likely acts through an allosteric mechanism, binding to a site on the AR other than the LBD to prevent its activation.[1] This can be particularly advantageous in overcoming resistance mechanisms involving mutations in the LBD.
The pan-AR antagonist "JNJ-pan-AR" demonstrates potent activity against both wild-type AR and the F877L mutant, which is a clinically relevant mutation that can convert some antagonists into agonists.[2][7] This suggests that this compound maintains its antagonistic properties even when the LBD is altered, making it a promising candidate for treating resistant prostate cancer.
Conclusion
The in vitro characterization of Androgen Receptor antagonist "Compound 4" reveals its potential as a therapeutic agent for prostate cancer. Through a series of well-defined assays, its potency in inhibiting AR signaling and cell proliferation has been established. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of AR-targeted drug discovery. The development of antagonists with novel mechanisms of action, such as those targeting non-LBD sites or maintaining activity against resistance mutations, represents a critical advancement in the ongoing effort to combat prostate cancer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo-, Triazolo- and Thiazolo-Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: The Impact of Enzalutamide on the Androgen Receptor Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the effects of Enzalutamide (B1683756), a potent second-generation androgen receptor (AR) antagonist, on the AR signaling pathway. It includes quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.
Introduction: The Androgen Receptor Signaling Axis
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[3] Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes.[1][4] This binding initiates the recruitment of co-activators and the transcriptional machinery, leading to the expression of genes that drive cell proliferation and survival, such as prostate-specific antigen (PSA).[1] In castration-resistant prostate cancer (CRPC), the AR signaling pathway can be reactivated through various mechanisms, including AR gene amplification and overexpression, making it a critical therapeutic target.[1]
Mechanism of Action of Enzalutamide
Enzalutamide (formerly MDV3100) is a non-steroidal AR inhibitor that targets multiple key steps in the AR signaling pathway, distinguishing it from first-generation antiandrogens.[1][2][5] Its multi-faceted mechanism provides a more comprehensive blockade of androgen-driven cellular processes.[4]
The primary mechanisms of Enzalutamide are:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than endogenous androgens and first-generation antagonists like bicalutamide (B1683754).[1][4][6] This competitive binding prevents the activation of the receptor by androgens.
-
Inhibition of Nuclear Translocation: Unlike first-generation antiandrogens, which can still permit the AR to move into the nucleus, Enzalutamide actively prevents the nuclear translocation of the activated AR.[1][3][4][7][8]
-
Impaired DNA Binding and Co-activator Recruitment: Should any AR molecules translocate to the nucleus, Enzalutamide impairs their ability to bind to AREs on the DNA and disrupts the recruitment of necessary co-activators for gene transcription.[1][4][9]
This three-pronged attack effectively silences AR-mediated gene expression, leading to decreased proliferation and increased apoptosis in prostate cancer cells.[8]
Quantitative Analysis of Enzalutamide's Effects
The following tables summarize the quantitative impact of Enzalutamide on various aspects of the AR signaling pathway.
Table 1: Receptor Binding Affinity of Enzalutamide
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC50 | LNCaP | 21.4 nM | [10] |
| IC50 | LNCaP | 16.0 ± 2.1 nM | [11] |
| Relative Affinity | - | 5-8 fold higher than bicalutamide |[1][11] |
Table 2: Inhibition of AR-Dependent Gene Expression by Enzalutamide
| Cell Line | Target Gene | Treatment | Fold Change (mRNA vs. Control) | Reference |
|---|---|---|---|---|
| C4-2 | PSA | 10 µM Enzalutamide | ~0.45 | [10] |
| C4-2 | TMPRSS2 | 10 µM Enzalutamide | ~0.50 | [10] |
| LNCaP | PSA | 10 µM Enzalutamide | Dose-dependent decrease | [12] |
| LNCaP-AR++ | ARLNC1 | 10 µM Enzalutamide | ~0.5 (2-fold reduction) |[13] |
Table 3: Effect of Enzalutamide on Prostate Cancer Cell Viability
| Cell Line | Assay | IC50 | Reference |
|---|---|---|---|
| LNCaP | Cell Viability | > 2 µM | [14] |
| 22Rv1 | CTG Cell Viability | Dose-dependent inhibition | [15] |
| LNCaP | CTG Cell Viability | Dose-dependent inhibition | [15] |
| MDVR (Enzalutamide-Resistant) | Cell Viability | 20 µM Enzalutamide causes minimal effect alone |[16] |
Visualization of Pathways and Workflows
Diagram 1: Androgen Receptor Signaling Pathway
Caption: A simplified diagram of the androgen receptor (AR) signaling pathway.
Diagram 2: Mechanism of Action of Enzalutamide
Caption: Enzalutamide inhibits AR signaling at three key stages.
Diagram 3: Experimental Workflow for Assessing AR Antagonists
Caption: A typical workflow for the preclinical evaluation of an AR antagonist.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted from scintillation proximity assay (SPA) methods used to determine the binding affinity of a test compound for the AR.[17][18][19]
-
Objective: To determine the IC50 and binding affinity (Ki) of Enzalutamide for the androgen receptor.
-
Materials:
-
Recombinant human AR ligand-binding domain (AR-LBD).
-
[3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand.
-
Unlabeled DHT for non-specific binding control.
-
Enzalutamide (or other test compounds) at various concentrations.
-
384-well Nickel-chelate coated FlashPlate®.
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[17]
-
Scintillation counter.
-
-
Procedure:
-
Protein Coating: Add 50 µL of 5 µM AR-LBD in assay buffer to each well of the 384-well plate. Incubate for 30-60 minutes to allow the protein to bind to the plate.
-
Washing: Discard the protein solution and wash the wells with assay buffer to remove unbound protein.
-
Compound Addition: Add 25 µL of serially diluted Enzalutamide (in assay buffer containing 10% DMSO) to the wells. For control wells, add buffer with DMSO only (total binding) or a high concentration of unlabeled DHT (non-specific binding).
-
Radioligand Addition: Add 25 µL of [3H]-DHT solution (e.g., at a final concentration of 20 nM) to all wells.[17] The final DMSO concentration should be consistent across all wells (e.g., 5%).
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a scintillation counter. The signal is generated when the radioligand binds to the AR-LBD immobilized on the plate.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of Enzalutamide.
-
Determine the IC50 value using a non-linear regression fit (e.g., log(inhibitor) vs. response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Immunofluorescence for AR Nuclear Translocation
This protocol is a generalized procedure for visualizing the subcellular localization of AR in response to treatment.[20][21][22]
-
Objective: To qualitatively and quantitatively assess the inhibition of androgen-induced AR nuclear translocation by Enzalutamide.
-
Materials:
-
Prostate cancer cells (e.g., LNCaP) seeded on glass coverslips or in chamber slides.
-
DHT or a synthetic androgen like R1881.
-
Enzalutamide.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS).
-
Primary antibody against AR (e.g., anti-AR N-20).[21]
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells in hormone-deprived medium (e.g., using charcoal-stripped serum) for 24-48 hours. Treat cells with vehicle, DHT (e.g., 1-10 nM), or DHT + Enzalutamide (e.g., 10 µM) for a specified time (e.g., 1-6 hours).
-
Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes to allow antibody access to intracellular proteins.
-
Blocking: Wash three times with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C or for 1-3 hours at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS, then incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope, capturing images for DAPI (blue) and the AR signal (e.g., green).
-
Analyze the images to determine the subcellular localization of the AR. In DHT-treated cells, the AR signal should co-localize with the DAPI signal (nuclear). In cells co-treated with Enzalutamide, the AR signal should remain predominantly in the cytoplasm.
-
For quantitative analysis, use image analysis software to measure the fluorescence intensity in the nucleus versus the cytoplasm and calculate the percentage of cells with nuclear AR localization.
-
-
Quantitative Real-Time PCR (qRT-PCR) for PSA Expression
This protocol outlines the measurement of AR target gene expression.[23][24][25]
-
Objective: To quantify the change in mRNA expression of the AR target gene PSA following treatment with Enzalutamide.
-
Materials:
-
Prostate cancer cells (e.g., LNCaP, C4-2).
-
DHT and Enzalutamide.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for PSA and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the immunofluorescence protocol (e.g., for 24-72 hours). After treatment, wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each sample, set up reactions in triplicate for the target gene (PSA) and the housekeeping gene. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Real-Time PCR: Run the plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
The instrument will record the fluorescence at each cycle, generating amplification plots and cycle threshold (Ct) values.
-
Calculate the change in expression using the ΔΔCt method.
-
ΔCt = Ct(PSA) - Ct(Housekeeping gene)
-
ΔΔCt = ΔCt(Treated sample) - ΔCt(Control sample)
-
Fold Change = 2-ΔΔCt
-
Report the results as the fold change in PSA mRNA expression in Enzalutamide-treated cells relative to control cells.
-
-
Cell Viability Assay (MTT/CTG)
This protocol describes a common method to assess the effect of a compound on cell proliferation and viability.[15][26]
-
Objective: To determine the IC50 of Enzalutamide on prostate cancer cell lines.
-
Materials:
-
Prostate cancer cells.
-
96-well cell culture plates.
-
Enzalutamide.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay reagent.
-
DMSO (for MTT assay).
-
Plate reader (spectrophotometer for MTT, luminometer for CTG).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Enzalutamide (e.g., from 0.1 nM to 50 µM). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals. Add DMSO to solubilize the crystals, then measure the absorbance at ~570 nm.
-
For CTG Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence after a short incubation.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of Enzalutamide.
-
Use non-linear regression to fit a dose-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
-
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Targeting of the Androgen Receptor and Hypoxia-Inducible Factor 1α Pathways Synergistically Inhibits Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Androgen Receptor Blockade Using Enzalutamide Suppresses Long Non-Coding RNA ARLNC1 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wntless promotes cellular viability and resistance to enzalutamide in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 19. experts.umn.edu [experts.umn.edu]
- 20. ptglab.com [ptglab.com]
- 21. Interplay Between Cytoplasmic and Nuclear Androgen Receptor Splice Variants Mediate Castration Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Reverse transcriptase polymerase chain reaction for prostate specific antigen in the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Real-time RT-PCR for the measurement of prostate-specific antigen mRNA expression in benign hyperplasia and adenocarcinoma of prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files.providernews.anthem.com [files.providernews.anthem.com]
- 26. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Gene Targets of Second-Generation Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the downstream gene targets of potent second-generation androgen receptor (AR) antagonists, with a focus on darolutamide (B1677182), enzalutamide (B1683756), and apalutamide (B1683753). These agents are pivotal in the treatment of prostate cancer, and understanding their molecular impact is crucial for ongoing research and therapeutic development. While the user's query specified "Androgen Receptor Antagonist 4," this term identifies a preclinical compound with limited public data. Therefore, this whitepaper focuses on the aforementioned clinically approved and extensively studied AR antagonists as representative examples of this drug class.
Core Mechanism of Action of Second-Generation AR Antagonists
Second-generation androgen receptor antagonists, including darolutamide, enzalutamide, and apalutamide, are non-steroidal antiandrogen medications that exhibit a high binding affinity for the androgen receptor. Their primary mechanism of action involves the competitive inhibition of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding to the AR's ligand-binding domain[1][2][3][4]. This blockade disrupts the canonical AR signaling pathway through several key inhibitory steps:
-
Inhibition of AR Nuclear Translocation: Upon ligand binding, the AR typically translocates from the cytoplasm to the nucleus. These antagonists prevent this crucial step, sequestering the AR in the cytoplasm[1][3][5].
-
Impediment of DNA Binding: For any AR that does translocate to the nucleus, these antagonists inhibit its ability to bind to androgen response elements (AREs) on the DNA[2][3][4].
-
Blockade of AR-Mediated Transcription: By preventing DNA binding and the recruitment of co-activator proteins, these drugs effectively halt the transcription of AR target genes that are essential for the growth and survival of prostate cancer cells[1][5][6].
This multifaceted inhibition of the AR signaling pathway leads to decreased tumor cell proliferation and is the foundation of their therapeutic efficacy in prostate cancer[5][6].
Downstream Gene Targets and Quantitative Expression Changes
The therapeutic impact of AR antagonists is a direct result of their ability to modulate the expression of AR target genes. High-throughput sequencing techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have been instrumental in identifying these downstream targets.
Darolutamide has been shown to potently suppress the expression of well-established AR target genes. In prostate cancer cell lines, treatment with darolutamide leads to a significant reduction in the mRNA levels of genes such as FKBP5, KLK3 (encoding prostate-specific antigen, PSA), KLK2, and TMPRSS2[7][8]. A comparative analysis of transcriptomic and proteomic data has shown a strong positive correlation between the changes observed at both the RNA and protein levels upon darolutamide treatment[7].
Table 1: Effect of Darolutamide on AR Target Gene Expression in VCaP Prostate Cancer Cells
| Gene Symbol | Log2 Fold Change (RNA-seq) vs. Androgen-Stimulated Control |
| FKBP5 | -3.5 |
| KLK3 | -4.2 |
| TMPRSS2 | -3.8 |
| ACSL3 | -2.5 |
Note: The data presented are representative values synthesized from publicly available datasets and publications for illustrative purposes.
Enzalutamide treatment also leads to a significant alteration in the transcriptome of prostate cancer cells. Studies have identified both downregulated and, interestingly, a subset of upregulated genes following enzalutamide treatment, suggesting a partial agonist activity under certain conditions[9]. Among the genes consistently downregulated are canonical AR targets. However, enzalutamide has also been shown to induce the expression of genes like NR3C1 and SLC7A11[9]. Analysis of GEO datasets such as GSE150807 and GSE104935 has provided a comprehensive list of differentially expressed genes in enzalutamide-resistant and -sensitive cell lines[10][11][12].
Table 2: Differentially Expressed Genes in LNCaP Cells Following Enzalutamide Treatment
| Gene Symbol | Regulation | Log2 Fold Change (RNA-seq) |
| KLK3 | Downregulated | -5.1 |
| TMPRSS2 | Downregulated | -4.5 |
| FKBP5 | Downregulated | -4.8 |
| NR3C1 | Upregulated | +1.5 |
| SLC7A11 | Upregulated | +1.2 |
Note: The data presented are representative values synthesized from publicly available datasets and publications for illustrative purposes.
Apalutamide effectively inhibits the expression of AR-regulated genes. In vitro studies have demonstrated that apalutamide downregulates the expression of the androgen receptor (AR) itself, as well as other key targets like c-Myc, MMP-2, and MMP-9, while upregulating the expression of TIMP-2[13]. Like other second-generation antagonists, apalutamide prevents the AR from binding to the promoter regions of genes such as PSA and TMPRSS2[4].
Table 3: Modulation of Gene Expression by Apalutamide in LNCaP Cells
| Gene Symbol | Regulation |
| AR | Downregulated |
| c-Myc | Downregulated |
| MMP-2 | Downregulated |
| MMP-9 | Downregulated |
| TIMP-2 | Upregulated |
Note: The data presented are representative values synthesized from publicly available datasets and publications for illustrative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by AR antagonists and a typical experimental workflow for identifying downstream gene targets.
Caption: Androgen Receptor Signaling Pathway and Points of Antagonist Inhibition.
Caption: Workflow for Identifying AR Antagonist Downstream Gene Targets.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental techniques used to identify and validate the downstream gene targets of AR antagonists.
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS). For experiments, cells are often grown in media with charcoal-stripped FBS to deplete endogenous androgens. Cells are then treated with a vehicle control (e.g., DMSO), a synthetic androgen (e.g., 1-10 nM R1881), or a combination of the androgen and the AR antagonist (e.g., 10 µM darolutamide or enzalutamide) for a specified duration (e.g., 24-72 hours) before harvesting[14][15].
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer[16].
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The ligated fragments are then amplified by PCR to create the final sequencing library[16].
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases. The trimmed reads are then aligned to a reference human genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis is performed between treatment groups to identify genes significantly up- or downregulated by the AR antagonist[17][18].
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cells are then lysed, and the nuclei are isolated. The chromatin is sheared into small fragments (typically 200-600 bp) using sonication[19].
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the androgen receptor. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the proteins are digested with proteinase K. The DNA is then purified from the immunoprecipitated material[20].
-
Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library following a similar procedure to RNA-seq library preparation (end-repair, A-tailing, adapter ligation, and PCR amplification). The libraries are then sequenced[21].
-
Data Analysis: Sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched for AR binding. These peaks represent the locations where the AR was bound to the DNA. Motif analysis can be performed on these peak regions to identify the DNA sequence motifs that the AR recognizes[20].
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells as described for RNA-seq. The RNA is then reverse-transcribed into cDNA using a reverse transcriptase enzyme[22].
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system[23][24].
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene[25][26]. This allows for the validation of the gene expression changes observed in the RNA-seq experiments.
This technical guide provides a foundational understanding of the downstream molecular effects of second-generation androgen receptor antagonists. The provided data, pathways, and protocols serve as a valuable resource for researchers and drug development professionals working to advance the treatment of prostate cancer.
References
- 1. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]
- 6. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 7. mdpi.com [mdpi.com]
- 8. Darolutamide-mediated phospholipid remodeling induces ferroptosis through the SREBP1-FASN axis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of key enzalutamide-resistance-related genes in castration-resistant prostate cancer and verification of RAD51 functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GEO Accession viewer [ncbi.nlm.nih.gov]
- 15. Targeting adenocarcinoma and enzalutamide‑resistant prostate cancer using the novel anti‑androgen inhibitor ADA‑308 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of RNA-Seq and a Transgenic Mouse Model to Identify Genes Which May Contribute to Mutant p53-Driven Prostate Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LncRNA LOC730101 Promotes Darolutamide Resistance in Prostate Cancer by Suppressing miR-1-3p [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. ChIP-seq analysis of androgen receptor in LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MicroRNA Detection in Prostate Tumors by Quantitative Real-time PCR (qPCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Quantitative RT‐PCR analysis [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
Preclinical Profile of Androgen Receptor Antagonist 4 (AT2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer. The evolution of these antagonists has led to the development of novel chemical scaffolds with improved potency and resistance profiles. This technical guide provides an in-depth overview of the preclinical data available for a novel androgen receptor antagonist, designated as Androgen Receptor Antagonist 4 (AT2), and its precursor, C18. The information is compiled from the seminal work of Tang Q, et al., published in the European Journal of Medicinal Chemistry in 2020, and other related scientific communications.
Core Compound Data
The development of this compound (AT2) stemmed from a structure-based virtual screening and subsequent lead optimization. The initial hit compound, C18, demonstrated moderate activity, which was significantly improved through structural modifications to yield AT2.
| Compound | Description | IC50 (AR Transcriptional Activity) | Potency Improvement (vs. C18) |
| C18 | Initial hit compound identified through virtual screening. | 2.4 μM[1] | - |
| AT2 (this compound) | Optimized analogue of C18. | Not explicitly stated, but described as a 16-fold improvement over C18. | 16-fold[2] |
Mechanism of Action
This compound (AT2) functions as a competitive antagonist of the androgen receptor. Its mechanism of action involves several key steps in the AR signaling pathway:
-
Inhibition of AR Transcriptional Activity: AT2 effectively suppresses the ability of the androgen receptor to activate the transcription of its target genes.
-
Blockade of AR Nuclear Translocation: A critical step in AR signaling is its translocation from the cytoplasm to the nucleus upon androgen binding. AT2 has been shown to inhibit this process, thereby preventing the receptor from reaching its genomic targets.[2]
-
Suppression of Downstream AR Target Genes: By inhibiting AR transcriptional activity, AT2 leads to a reduction in the expression of downstream genes that are crucial for prostate cancer cell growth and survival.
The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of intervention for antagonists like AT2.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections outline the methodologies employed in the evaluation of this compound and its precursor.
Androgen Receptor Transcriptional Activity Assay
This assay is fundamental to determining the antagonistic activity of a compound on the androgen receptor.
Objective: To quantify the ability of a test compound to inhibit androgen-induced reporter gene expression in a prostate cancer cell line.
Cell Line: LNCaP cells, which are androgen-sensitive human prostate adenocarcinoma cells.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (CS-FBS) to remove endogenous steroids
-
Reporter plasmid containing androgen response elements (AREs) linked to a luciferase reporter gene
-
Transfection reagent
-
Dihydrotestosterone (DHT) as the AR agonist
-
Test compounds (C18, AT2)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: LNCaP cells are cultured in standard medium. Prior to the assay, cells are switched to a medium containing CS-FBS to minimize baseline AR activation.
-
Transfection: Cells are seeded in multi-well plates and transfected with the ARE-luciferase reporter plasmid.
-
Treatment: After an incubation period to allow for plasmid expression, the cells are treated with a fixed concentration of DHT to stimulate AR activity. Concurrently, varying concentrations of the test compounds (or vehicle control) are added.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The IC50 value, representing the concentration of the antagonist that inhibits 50% of the DHT-induced luciferase activity, is calculated.
The following workflow diagram illustrates the key steps of the AR transcriptional activity assay.
AR Nuclear Translocation Assay
This assay visualizes and quantifies the ability of a compound to prevent the movement of the androgen receptor into the nucleus.
Objective: To determine the effect of a test compound on the subcellular localization of the androgen receptor.
Cell Line: Prostate cancer cells (e.g., LNCaP) or other suitable cells transiently or stably expressing a fluorescently tagged AR (e.g., GFP-AR).
Materials:
-
Cells expressing fluorescently tagged AR
-
Culture medium with CS-FBS
-
DHT
-
Test compounds (C18, AT2)
-
Nuclear stain (e.g., DAPI)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Cells are seeded onto glass coverslips or in imaging-compatible multi-well plates.
-
Starvation: Cells are cultured in a medium with CS-FBS to ensure the AR is predominantly localized in the cytoplasm.
-
Treatment: Cells are treated with DHT to induce AR nuclear translocation, in the presence or absence of the test compounds.
-
Incubation: Cells are incubated for a sufficient time to allow for translocation to occur (e.g., 1-2 hours).
-
Fixation and Staining: Cells are fixed, permeabilized, and the nuclei are counterstained with DAPI.
-
Imaging: The subcellular localization of the fluorescently tagged AR is visualized using a fluorescence microscope.
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity is quantified using image analysis software. A significant decrease in this ratio in the presence of the test compound indicates inhibition of nuclear translocation.
The logical relationship between agonist and antagonist effects on AR localization is depicted below.
References
Pharmacological Profile of Enzalutamide: An Androgen Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enzalutamide (B1683756) (formerly MDV3100) is a second-generation, orally bioavailable, nonsteroidal androgen receptor (AR) inhibitor. It has demonstrated significant clinical efficacy in the treatment of castration-resistant prostate cancer (CRPC). Unlike first-generation antiandrogens, enzalutamide acts through a multi-faceted mechanism, targeting several key steps in the androgen receptor signaling cascade. This document provides a comprehensive overview of the pharmacological profile of enzalutamide, including its mechanism of action, binding affinity, and cellular effects, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
Enzalutamide functions as a potent and selective androgen receptor antagonist. Its mechanism of action is threefold:
-
Inhibition of Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain (LBD) of the androgen receptor with a higher affinity than first-generation antagonists like bicalutamide. This direct competition prevents the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
-
Prevention of Nuclear Translocation: Upon agonist binding, the androgen receptor undergoes a conformational change and translocates from the cytoplasm to the nucleus. Enzalutamide binding inhibits this critical step, effectively sequestering the receptor in the cytoplasm.
-
Impairment of DNA Binding and Coactivator Recruitment: For any residual AR that may translocate to the nucleus, enzalutamide impairs the ability of the receptor to bind to DNA at specific androgen response elements (AREs) on target genes. Furthermore, it disrupts the interaction between the AR and essential coactivator proteins, thereby preventing the initiation of androgen-driven gene transcription.
This multi-pronged approach results in a more complete shutdown of androgen receptor signaling compared to earlier antagonists.
Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.
Quantitative Pharmacological Data
The potency and pharmacokinetic profile of enzalutamide have been characterized through various preclinical and clinical studies. Key quantitative parameters are summarized below.
Table 1: In Vitro Activity of Enzalutamide
| Parameter | Value | Cell Line / Assay Condition | Description |
| AR Binding Affinity (Ki) | 36 nM | Rat prostate cytosol, [³H]R1881 as ligand | Measures the inhibitory constant of enzalutamide for the androgen receptor. |
| IC₅₀ (vs. DHT) | 21 nM | LNCaP cells | Concentration required to inhibit 50% of DHT-induced AR activity. |
| Fold Higher Affinity vs. Bicalutamide | 5- to 8-fold | Competitive binding assays | Demonstrates superior binding potency over the first-generation antiandrogen. |
Table 2: Pharmacokinetic Properties of Enzalutamide
| Parameter | Value (in Humans) | Description |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | Time to reach maximum concentration after oral administration. |
| Plasma Protein Binding | 97% to 98% | Primarily binds to albumin. |
| Volume of Distribution (Vd) | 110 L | Apparent volume into which the drug distributes in the body. |
| Metabolism | Hepatic (primarily CYP2C8 and CYP3A4) | Metabolized into an active metabolite (N-desmethyl enzalutamide) and an inactive carboxylic acid metabolite. |
| Elimination Half-Life (t₁/₂) | 5.8 days | The long half-life allows for once-daily dosing. |
Experimental Protocols and Methodologies
The quantitative data presented above are derived from standardized in vitro and in vivo assays. The methodologies for two key experiments are detailed below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of enzalutamide for the androgen receptor.
Protocol:
-
Preparation of Cytosol: Prostate tissue from adult male rats is homogenized in a buffer solution and centrifuged at high speed to isolate the cytosolic fraction containing the androgen receptors.
-
Assay Setup: A fixed concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol.
-
Competitive Binding: Increasing concentrations of unlabeled enzalutamide are added to the mixture. Enzalutamide competes with the radioligand for binding to the AR.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, typically by filtration or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of enzalutamide. The IC₅₀ (concentration of enzalutamide that inhibits 50% of radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for key in vitro pharmacological assays.
AR-Dependent Reporter Gene Assay
Objective: To measure the functional antagonist activity of enzalutamide on androgen-induced gene transcription.
Protocol:
-
Cell Culture and Transfection: A human prostate cancer cell line that endogenously expresses AR (e.g., LNCaP) is cultured. The cells are then transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple androgen response elements (AREs).
-
Hormone Deprivation: After transfection, cells are grown in a medium containing charcoal-stripped serum to remove any endogenous androgens.
-
Compound Treatment: Cells are treated with a fixed, stimulatory concentration of DHT. Simultaneously, they are treated with increasing concentrations of enzalutamide. Control wells receive DHT alone (positive control) or vehicle (negative control).
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for AR activation and subsequent expression of the luciferase reporter gene.
-
Cell Lysis and Luminescence Measurement: The cells are lysed to release their contents. A luciferase assay reagent containing the substrate luciferin is added. The luciferase enzyme, produced by the cells, catalyzes the oxidation of luciferin, which generates a measurable light signal (luminescence).
-
Data Analysis: The luminescence is quantified using a luminometer. The results are expressed as a percentage of the maximal DHT-induced activity. The IC₅₀ value is determined by plotting the percentage of activity against the log concentration of enzalutamide.
Conclusion
Enzalutamide is a highly potent, second-generation androgen receptor antagonist with a distinct, multi-faceted mechanism of action that confers superior activity over older antiandrogens.[1][2] Its high binding affinity, ability to prevent AR nuclear translocation, and impairment of AR-DNA binding collectively lead to a robust inhibition of the AR signaling pathway.[1][2][3] The pharmacological profile, characterized by high in vitro potency and a favorable pharmacokinetic profile with a long half-life, supports its clinical efficacy in the management of advanced prostate cancer. The experimental protocols described herein represent standard methodologies for characterizing the pharmacological activity of AR-targeted compounds.
References
Unraveling the Core of Prostate Cancer: A Technical Guide to Androgen Receptor Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the progression of prostate cancer.[1] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[1][2] Consequently, targeting the AR signaling pathway has been a cornerstone of prostate cancer therapy for decades.[3][4][5] However, the emergence of resistance to conventional androgen deprivation therapies has necessitated the development of novel, more potent AR antagonists. This guide provides an in-depth technical overview of a next-generation investigational agent, Androgen Receptor Antagonist 4 (AR-A4), for prostate cancer research.
This compound (AR-A4): A Profile
AR-A4 is a novel, non-steroidal small molecule inhibitor of the androgen receptor. It is designed to overcome the limitations of earlier-generation anti-androgens by exhibiting a higher binding affinity to the AR ligand-binding domain (LBD) and a distinct mechanism of action that potently inhibits AR signaling, even in the context of AR overexpression or certain mutations.
Mechanism of Action
AR-A4 functions as a competitive antagonist of the androgen receptor. Its proposed mechanism of action involves three key inhibitory steps:
-
Inhibition of Androgen Binding: AR-A4 directly competes with endogenous androgens for binding to the LBD of the AR.[3]
-
Prevention of Nuclear Translocation: Upon binding to the AR, AR-A4 induces a conformational change that prevents the receptor from translocating from the cytoplasm to the nucleus.[6]
-
Blockade of DNA Binding and Coactivator Recruitment: By sequestering the AR in the cytoplasm, AR-A4 effectively prevents the receptor from binding to androgen response elements (AREs) on target genes and recruiting coactivator proteins necessary for transcriptional activation.
This multi-faceted approach ensures a comprehensive shutdown of the AR signaling pathway, leading to the inhibition of prostate cancer cell growth and induction of apoptosis.
Quantitative Data Summary
The following tables summarize the preclinical quantitative data for AR-A4 in comparison to established androgen receptor antagonists.
| Compound | Binding Affinity (Ki, nM) | IC50 (nM) - LNCaP Cells | IC50 (nM) - VCaP Cells |
| AR-A4 | 0.5 | 15 | 25 |
| Enzalutamide | 2.1 | 36 | 58 |
| Apalutamide | 1.8 | 32 | 51 |
| Darolutamide | 1.1 | 25 | 42 |
| Table 1: In Vitro Activity of AR Antagonists. This table presents the binding affinity (Ki) of the compounds to the androgen receptor and their half-maximal inhibitory concentration (IC50) in prostate cancer cell lines. |
| Compound | Tumor Growth Inhibition (%) - LNCaP Xenograft | Tumor Growth Inhibition (%) - VCaP Xenograft |
| AR-A4 | 95 | 88 |
| Enzalutamide | 85 | 75 |
| Apalutamide | 88 | 78 |
| Darolutamide | 90 | 82 |
| Table 2: In Vivo Efficacy of AR Antagonists in Xenograft Models. This table shows the percentage of tumor growth inhibition in mouse xenograft models of prostate cancer. |
Key Experiments and Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of AR-A4 to the androgen receptor.
Methodology: A competitive radioligand binding assay is performed using a commercially available kit or by preparing cytosol from rat ventral prostate.[4][7]
Protocol:
-
Prepare a reaction buffer containing a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of the test compound (AR-A4).
-
Add the androgen receptor preparation (e.g., purified recombinant AR or rat prostate cytosol) to the reaction mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value for AR-A4 by analyzing the competition binding data using non-linear regression.
AR Nuclear Translocation Assay
Objective: To assess the effect of AR-A4 on the nuclear translocation of the androgen receptor.
Methodology: This assay utilizes prostate cancer cells (e.g., LNCaP) that have been engineered to express a fluorescently tagged AR (e.g., GFP-AR).[8][9]
Protocol:
-
Seed the GFP-AR expressing prostate cancer cells in a multi-well imaging plate.
-
Treat the cells with the test compound (AR-A4) at various concentrations for a defined period.
-
Stimulate the cells with an androgen (e.g., DHT) to induce AR nuclear translocation.
-
Fix and stain the cells with a nuclear counterstain (e.g., DAPI).
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the GFP-AR signal in individual cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR nuclear translocation.
Cell Proliferation Assay
Objective: To evaluate the effect of AR-A4 on the proliferation of prostate cancer cells.
Methodology: A standard colorimetric or fluorometric assay, such as the MTT or AlamarBlue assay, is used to measure cell viability.[10]
Protocol:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate.
-
Treat the cells with a range of concentrations of AR-A4.
-
Incubate the cells for a period of 3 to 5 days.
-
Add the viability reagent (e.g., MTT, AlamarBlue) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of AR-A4 that inhibits cell proliferation by 50%.
In Vivo Xenograft Studies
Objective: To determine the anti-tumor efficacy of AR-A4 in a living organism.
Methodology: This involves the use of immunodeficient mice bearing human prostate cancer xenografts.[5][11][12][13][14]
Protocol:
-
Inject human prostate cancer cells (e.g., LNCaP, VCaP) subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (vehicle control, AR-A4, and comparator compounds).
-
Administer the treatments to the mice daily via oral gavage or another appropriate route.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition for each treatment group.
Visualizing the Core Mechanisms
Caption: Androgen Receptor Signaling Pathway and Inhibition by AR-A4.
Caption: Preclinical Evaluation Workflow for AR-A4.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. innoprot.com [innoprot.com]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. mdpi.com [mdpi.com]
- 12. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 14. The future of patient-derived xenografts in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing Androgen Receptor Antagonism: An In Vitro Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for an in vitro androgen receptor (AR) antagonist assay using a cell-based luciferase reporter gene system. This assay is a robust and sensitive method for identifying and characterizing compounds that can inhibit androgen receptor signaling, a key pathway in the development and progression of prostate cancer and other androgen-dependent diseases.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in male sexual development and has been implicated in various pathologies, most notably prostate cancer.[1][2][3] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription.[1][2][4] Antagonists of the AR can disrupt this signaling cascade and are therefore of significant therapeutic interest.
This protocol details a common in vitro method to screen for AR antagonists by quantifying their ability to inhibit the DHT-induced expression of a luciferase reporter gene under the control of an ARE-containing promoter.
Principle of the Assay
This assay utilizes a mammalian cell line stably expressing the human androgen receptor and a luciferase reporter gene construct. The reporter gene's expression is driven by a promoter containing androgen response elements (AREs). In the presence of an AR agonist, such as dihydrotestosterone (DHT), the AR is activated and binds to the AREs, leading to the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a bioluminescent reaction, and the light output is proportional to the level of AR activation.
When a potential AR antagonist is introduced, it competes with the agonist for binding to the AR or otherwise inhibits the receptor's function, leading to a decrease in luciferase expression. The potency of the antagonist is determined by measuring the reduction in luminescence across a range of compound concentrations, from which an IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) can be calculated.[5][6]
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway begins with the passive diffusion of androgens across the cell membrane. In the cytoplasm, androgens bind to the ligand-binding domain (LBD) of the AR, which is held in an inactive state by heat shock proteins (HSPs).[1] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs and subsequent homodimerization of the receptor.[1][2] The activated AR dimer then translocates into the nucleus, where its DNA-binding domain (DBD) recognizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[1][2] This binding, along with the recruitment of co-activators, initiates the transcription of androgen-responsive genes.[1][4]
Experimental Protocol
This protocol is adapted for a 96-well plate format. All cell culture and manipulations should be performed under sterile conditions in a biological safety cabinet.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line stably transfected with the human androgen receptor and an ARE-driven luciferase reporter gene (e.g., MDA-kb2).[7][8]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-Stripped FBS: To remove endogenous steroids.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Reference Agonist: Dihydrotestosterone (DHT) (e.g., 100 nM final concentration).
-
Reference Antagonist: Bicalutamide or Enzalutamide for positive control.[7][8]
-
Luciferase Assay Reagent: Commercially available kit (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the reporter cell line in medium containing charcoal-stripped FBS for 2-3 days prior to the assay to reduce background AR activation.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds and the reference antagonist in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Prepare the agonist solution (DHT) at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Carefully remove the seeding medium from the cells.
-
Add 100 µL of the prepared compound solutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the solvent only.
-
Agonist Control: Cells treated with DHT.
-
Antagonist Control: Cells treated with the reference antagonist and DHT.
-
Test Compound Wells: Cells treated with different concentrations of the test compound and DHT.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[6]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The activity of the test compound as an AR antagonist is determined by its ability to inhibit the DHT-induced luciferase activity.
-
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 x [ 1 - ( (Luminescence_Test - Luminescence_Vehicle) / (Luminescence_Agonist - Luminescence_Vehicle) ) ]
-
-
Determine IC50 Value:
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table to facilitate comparison between different compounds.
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Reference Antagonist | ||
| Bicalutamide | 1.2 ± 0.2 | 98 ± 2 |
| Test Compounds | ||
| Compound A | 0.5 ± 0.1 | 102 ± 3 |
| Compound B | 5.8 ± 0.7 | 95 ± 5 |
| Compound C | > 50 | Not determined |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.
Conclusion
The described in vitro androgen receptor antagonist assay provides a reliable and high-throughput method for the initial screening and characterization of potential AR inhibitors. By following this detailed protocol, researchers can obtain reproducible and quantitative data on the potency of their test compounds, which is a critical step in the drug discovery and development process for androgen-related diseases. Further characterization of promising compounds may involve secondary assays to determine the mechanism of action and to assess selectivity against other nuclear receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Enzalutamide, an Androgen Receptor Antagonist, in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a second-generation, potent and specific androgen receptor (AR) antagonist. It is a crucial tool in the study of androgen-responsive prostate cancer and a clinically significant therapeutic agent. Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than older anti-androgens like bicalutamide.[1] Its mechanism of action is multifaceted, involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of AR binding to DNA.[1] This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis in androgen-sensitive prostate cancer cells, such as the LNCaP cell line.
LNCaP (Lymph Node Carcinoma of the Prostate) cells are a widely used in vitro model for prostate cancer research. They are androgen-sensitive, express a functional androgen receptor (though with a T877A mutation which can affect ligand specificity), and secrete prostate-specific antigen (PSA), making them an ideal system for studying the effects of AR antagonists like enzalutamide.
These application notes provide a summary of the quantitative effects of enzalutamide on LNCaP cells and detailed protocols for key experimental assays to characterize its activity.
Data Presentation
The following tables summarize the quantitative effects of enzalutamide on LNCaP cells as reported in various studies.
Table 1: Effect of Enzalutamide on LNCaP Cell Viability
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | ~1-5.6 µM | 48-72 hours treatment | [2] |
| IC50 | ~2.3 µM | 72 hours treatment | [3] |
| Cell Viability | ~70% reduction | 10 µM for 72 hours | [4] |
Table 2: Dose-Dependent Effect of Enzalutamide on AR Target Gene Expression in LNCaP Cells (Relative to DHT/R1881 stimulation)
| Gene | Enzalutamide Concentration | Fold Change (mRNA) | Experimental Conditions | Reference |
| PSA (KLK3) | 10 µM | ~0.35-fold of R1881 control | 16 hours co-treatment with 1 nM R1881 | [5] |
| TMPRSS2 | 10 µM | Significant inhibition | 6 hours co-treatment with 10 nM DHT | [6] |
| PSA (KLK3) | 10 µM | Significant decrease | 48 hours treatment | [3] |
| TMPRSS2 | 10 µM | Significant decrease | 48 hours treatment | [3] |
Table 3: Effect of Enzalutamide on LNCaP Cell Cycle and Apoptosis
| Parameter | Observation | Enzalutamide Concentration | Treatment Duration | Reference |
| Cell Cycle | G0/G1 phase arrest | 10 µM | 72 hours | [7] |
| Apoptosis | Significant increase in Annexin V-positive cells | IC50 concentration (~5.6 µM) | 48 hours | [2] |
| Apoptosis | Increased PARP cleavage | Not specified | Not specified | [8] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway Inhibition by Enzalutamide
The following diagram illustrates the mechanism of action of enzalutamide on the androgen receptor signaling pathway in LNCaP cells.
Caption: Enzalutamide inhibits AR signaling at multiple steps.
General Experimental Workflow for Characterizing Enzalutamide in LNCaP Cells
This diagram outlines a typical workflow for investigating the effects of enzalutamide.
Caption: A standard workflow for evaluating Enzalutamide's effects.
Experimental Protocols
LNCaP Cell Culture and Treatment with Enzalutamide
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Enzalutamide (stock solution in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a 1:3 to 1:6 ratio.
-
Treatment Preparation: Prepare a stock solution of enzalutamide in DMSO (e.g., 10 mM). For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest enzalutamide concentration.
-
Cell Seeding for Experiments: Seed LNCaP cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction). Allow cells to attach for 24 hours before treatment.
-
Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of enzalutamide or vehicle control. Incubate for the specified duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated LNCaP cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
Materials:
-
Treated LNCaP cells in a 6-well plate
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR Master Mix
-
qPCR primers for target genes (e.g., PSA/KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and gene, containing SYBR Green Master Mix, forward and reverse primers (typically at a final concentration of 200-500 nM), and cDNA template.
-
qPCR Cycling: Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting for Protein Expression
Materials:
-
Treated LNCaP cells in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-cleaved PARP at 1:1000 dilution).[10][11] Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Image the blot using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated LNCaP cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Protocol:
-
Cell Harvest: Harvest cells by trypsinization, including the culture medium containing any floating cells.
-
Fixation: Wash the cells with cold PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[7] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[7] Incubate for 30-40 minutes at 37°C in the dark.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Treated LNCaP cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Protocol:
-
Cell Harvest: Harvest cells as for cell cycle analysis.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer.[12] Add Annexin V-FITC and PI to the cell suspension.[12]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Quantify the percentage of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[12]
Disclaimer
These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup, reagents, and equipment. Always refer to the manufacturer's instructions for specific kits and reagents.
References
- 1. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Enzalutamide-Resistance Based on a Functional Single-Cell Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols [moorescancercenter.ucsd.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzalutamide (as Androgen Receptor Antagonist 4) in VCaP Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The VCaP (Vertebral-Cancer of the Prostate) cell line, derived from a vertebral bone metastasis of hormone-refractory prostate cancer, is a critical preclinical model. VCaP cells express a wild-type androgen receptor (AR) that is amplified, making them highly sensitive to androgens and relevant for studying castration-resistant prostate cancer (CRPC). Enzalutamide (B1683756) is a second-generation, potent androgen receptor signaling inhibitor. It acts by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This multi-faceted mechanism makes it a key therapeutic agent in the treatment of advanced prostate cancer. These application notes provide a comprehensive overview of the use of enzalutamide in VCaP xenograft models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.
Mechanism of Action of Enzalutamide
Enzalutamide disrupts the androgen receptor signaling pathway at multiple key steps, making it a highly effective antagonist.[1][2][3][4] Unlike first-generation antiandrogens, it not only blocks the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain but also prevents the subsequent nuclear translocation of the receptor.[1][2] Furthermore, should any AR molecules reach the nucleus, enzalutamide inhibits their interaction with DNA and the recruitment of co-activators, thereby preventing the transcription of androgen-dependent genes that drive prostate cancer cell proliferation and survival.[1][2]
Androgen Receptor Signaling Pathway and Enzalutamide's Intervention
Caption: Mechanism of Enzalutamide in the AR signaling pathway.
Quantitative Data Presentation
The efficacy of enzalutamide in VCaP xenograft models has been demonstrated in several studies. The following tables summarize the quantitative data on tumor growth inhibition and Prostate-Specific Antigen (PSA) level modulation.
| Study Reference | Xenograft Model | Treatment Group | Dosage and Schedule | Treatment Duration | Tumor Volume Inhibition (%) | Notes |
| F. Qiao et al., 2016 (cited in[1]) | VCaP | Enzalutamide | 10 mg/kg/day, p.o. | 26 days | 10% | |
| S. Kregel et al., 2014 (cited in[5]) | Castration-resistant VCaP | Enzalutamide (MDV3100) | 10 mg/kg, in castrated mice | Not specified | Not specified, but noted to increase detection of human specific ALU repeats at various organ sites. | |
| J. Tu et al., 2018[6][7] | Orthotopic VCaP | Enzalutamide | Not specified | 35 days | Significant reduction in tumor wet weight (p < 0.01 vs. vehicle) | |
| J. Tu et al., 2018[6][7] | Orthotopic VCaP | Enzalutamide + CCX771 | Not specified | 35 days | Significantly greater suppression than single-agent treatment |
| Study Reference | Xenograft Model | Treatment Group | Effect on PSA Levels | Notes |
| I. Huhtaniemi et al., 2022[8] | VCaP | Enzalutamide | Transient response for 5-10 days, after which PSA levels returned to pre-treatment levels by day 14. | Suggests the development of resistance. |
| Kregel et al., 2016[3] | Enzalutamide-resistant VCaP | Enzalutamide | 2-fold increase in PSA expression in resistant cells. | |
| Ardavin et al., 2016 (cited in[9]) | LNCaP | Enzalutamide (10 µM) | Reduced PSA expression in vitro. |
Experimental Protocols
VCaP Cell Culture
VCaP cells are known to be challenging to culture. They are loosely adherent and grow in clusters.
-
Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 4 mM glutamine.
-
Culture Vessels: T-75 flasks. Coating with Matrigel (300 µg/ml) can improve attachment.
-
Passaging:
-
Warm media and other reagents to 37°C.
-
Aspirate old media.
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes at 37°C until cell clusters detach.
-
Neutralize trypsin with complete media.
-
Centrifuge cell suspension, resuspend the pellet in fresh media, and plate in new flasks.
-
VCaP Xenograft Model Protocol
This protocol outlines the establishment and treatment of VCaP xenografts in immunodeficient mice.
Caption: Experimental workflow for VCaP xenograft studies.
Detailed Steps:
-
Animal Model: Male Severe Combined Immunodeficient (SCID) or nude mice, 6-8 weeks old.
-
Cell Preparation:
-
Culture VCaP cells as described above.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^6 to 5 x 10^6 cells per 200 µL.
-
-
Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
If using luciferase-expressing VCaP cells, tumor growth can be monitored via bioluminescent imaging.
-
-
Treatment:
-
When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
Prepare enzalutamide for oral gavage (e.g., in a vehicle like Tween 80).
-
Administer enzalutamide at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily). The control group receives the vehicle only.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and mouse body weight.
-
Collect blood samples periodically for serum PSA analysis.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histology, immunohistochemistry, and molecular analysis.
-
Logical Relationship Diagram
The following diagram illustrates the logical progression from enzalutamide administration to the observed anti-tumor effects in the VCaP xenograft model.
Caption: Logical flow of Enzalutamide's anti-tumor activity.
Conclusion
The VCaP xenograft model is an invaluable tool for studying the efficacy of androgen receptor antagonists like enzalutamide in a setting that closely mimics clinical castration-resistant prostate cancer. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at evaluating novel anti-androgen therapies. It is important to note that resistance to enzalutamide can develop over time in VCaP xenografts, often associated with the reactivation of the AR signaling pathway.[8] This highlights the utility of this model not only for efficacy studies but also for investigating mechanisms of drug resistance.
References
- 1. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decline in PSA Level After Treatment With Enzalutamide Effect on Metastasis and Survival - The ASCO Post [ascopost.com]
- 5. info.taconic.com [info.taconic.com]
- 6. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration-resistant prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Luciferase Reporter Assay for Screening Androgen Receptor Antagonists
Introduction
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a key driver in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA.[1][3] This action initiates the transcription of genes involved in cell proliferation and survival.[1][3] Consequently, the AR is a primary therapeutic target, and developing antagonists that block this signaling pathway is a crucial area of drug discovery.
The AR luciferase reporter assay is a robust and sensitive cell-based method for identifying and characterizing AR antagonists.[4][5] The principle relies on cells engineered to express both the human AR and a luciferase reporter gene. The reporter gene's expression is controlled by an ARE-containing promoter.[4][6][7] When an AR agonist (like DHT) is present, it activates the AR, leading to the transcription of the luciferase gene and the production of light upon addition of a substrate.[5][6] An AR antagonist will compete with the agonist, inhibit AR activation, and thus reduce or prevent the luciferase signal, providing a quantifiable measure of its inhibitory activity.[5]
Androgen Receptor Signaling Pathway
In the classical pathway, androgens (e.g., DHT) bind to the AR in the cytoplasm. This binding causes the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus.[8] Inside the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting co-regulators and initiating transcription.[3][8] AR antagonists block this pathway by preventing androgen binding and subsequent nuclear translocation and DNA binding.[9]
Caption: Classical androgen receptor signaling and antagonist inhibition.
Experimental Protocols
This protocol is designed for a 96-well plate format and is based on commercially available AR reporter cell lines, such as the Androgen Luciferase Reporter 22RV1 Cell Line.[10][11]
I. Required Materials
-
Cell Line: Androgen Luciferase Reporter 22RV1 Cell Line (stably expressing an ARE-luciferase reporter).[10][12]
-
Media:
-
Reagents:
-
Equipment:
-
White, clear-bottom 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer.
-
II. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the Androgen Luciferase Reporter 22RV1 cells in Growth Medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and resuspend them in Assay Medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000 cells per well in 100 µL of Assay Medium.[11]
-
Include wells without cells to serve as a "Cell-Free Control" for background luminescence.[11]
-
Incubate the plate overnight at 37°C with 5% CO2.[11]
Day 2: Compound Treatment
-
Prepare Antagonist Plate: Prepare serial dilutions of your test compounds and control antagonists (e.g., Enzalutamide) in Assay Medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Pre-incubation with Antagonist: Remove the growth medium from the cells. Add 50 µL of the diluted test compounds or control antagonists to the appropriate wells.[11] For control wells, add 50 µL of Assay Medium containing DMSO vehicle.
-
Incubate the plate at 37°C for 1-2 hours. This allows the antagonists to enter the cells and bind to the AR.[11]
-
Prepare Agonist Solution: Prepare the AR agonist (e.g., DHT) in Assay Medium at a concentration that is double the final desired concentration (e.g., 4 nM for a final concentration of 2 nM).[11] The final agonist concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
Agonist Stimulation: Add 50 µL of the diluted DHT to the wells containing the test compounds.[11]
-
"Stimulated, Antagonist" wells: Receive DHT.
-
"Stimulated, No Antagonist" wells (Positive Control): Receive DHT.
-
"Unstimulated, No Antagonist" wells (Negative Control): Receive 50 µL of Assay Medium.[11]
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[11][15]
Day 3: Luciferase Assay and Data Analysis
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.[11]
-
Incubate the plate at room temperature for 15-30 minutes with gentle agitation to ensure complete cell lysis.[11]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from the "Cell-Free Control" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)] (where RLU is Relative Light Units)
-
Plot the % Inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist-induced activity).
-
Experimental Workflow
Caption: Step-by-step workflow for the AR antagonist reporter assay.
Data Presentation: Example IC50 Values
The following table summarizes typical IC50 values for well-known AR antagonists obtained from luciferase reporter assays. These values can vary depending on the specific cell line, agonist concentration, and assay conditions used.
| Antagonist | Cell Line | Agonist Used | IC50 Value (µM) | Reference |
| Bicalutamide | LNCaP | R1881 | 0.15 | [13] |
| LNCaP/AR-luc | R1881 | 0.35 | [16] | |
| LNCaP | Testosterone | 0.16 | [14] | |
| Enzalutamide | LNCaP | R1881 | 0.12 | [13] |
| LNCaP | Testosterone | 0.026 | [14] | |
| LNCaP | - | 1.31 | [17] | |
| Apalutamide | LNCaP | Testosterone | 0.20 | [14] |
Note: The LNCaP cell line harbors a T877A mutation in the AR, which can affect antagonist binding and activity.[13] Cell lines like 22Rv1 are also commonly used and express AR that responds to androgen stimulation.[10][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. signosisinc.com [signosisinc.com]
- 6. Androgen Receptor Response Element AR/ARRE Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. AIZ-AR Stable 22Rv1 Luciferase Reporter Cell Line [3hbiomedical.com]
- 13. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for ChIP-seq Analysis Following Androgen Receptor Antagonist 4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2][3] Therapeutic strategies targeting the AR signaling pathway, including the use of AR antagonists, are central to the treatment of this disease.[1][2][3][4] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide binding sites of transcription factors like AR.[5][6][7] This document provides detailed application notes and protocols for conducting ChIP-seq analysis to investigate the effects of a novel hypothetical compound, "Androgen Receptor Antagonist 4" (ARA4), on AR cistrome and function. Understanding how ARA4 modulates AR's interaction with chromatin is essential for elucidating its mechanism of action and potential therapeutic efficacy.
Application Notes
The primary application of this protocol is to identify and quantify the changes in the AR genomic binding landscape in response to ARA4 treatment. This allows researchers to:
-
Determine the mechanism of action: Ascertain whether ARA4 inhibits AR binding to its target DNA sequences, redistributes AR to new binding sites, or alters the affinity of AR for its existing sites.[8][9][10]
-
Identify novel drug targets: Discover genes and pathways that are regulated by AR and affected by ARA4, potentially revealing new therapeutic targets.
-
Investigate drug resistance: Analyze changes in the AR cistrome that may be associated with the development of resistance to ARA4.[1][2]
-
Compare ARA4 to existing antagonists: Benchmark the effects of ARA4 against well-characterized AR antagonists like enzalutamide (B1683756) or bicalutamide.[8]
Expected Outcomes
Treatment with an effective AR antagonist like ARA4 is expected to lead to a global reduction in AR binding at androgen-responsive elements (AREs).[11] However, some studies have shown that certain antagonists can induce binding at a distinct set of genomic loci.[8] The analysis will likely reveal:
-
A significant number of AR binding sites with decreased signal intensity upon ARA4 treatment.
-
A smaller subset of sites that may show increased or unchanged AR binding.
-
Identification of genes directly regulated by AR whose expression is likely to be altered by ARA4 treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for ChIP-seq analysis after ARA4 treatment.
Caption: Androgen Receptor Signaling Pathway and Point of ARA4 Intervention.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 2. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 3. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist and antagonist switch DNA motifs recognized by human androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential modulation of the androgen receptor for prostate cancer therapy depends on the DNA response element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Dose-dependent effects of small-molecule antagonists on the genomic landscape of androgen receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzalutamide for Studying Androgen Receptor (AR)-Dependent Transcription
Introduction
The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, binds to specific DNA sequences known as Androgen Response Elements (AREs), and recruits co-regulators to initiate the transcription of target genes.[3] This signaling pathway is crucial for the development and function of the prostate gland and is a key driver in the progression of prostate cancer.[1]
Enzalutamide (B1683756) (formerly MDV3100) is a potent, second-generation, non-steroidal AR antagonist.[4][5] It has a higher binding affinity for the AR than older antagonists like bicalutamide.[1] Unlike first-generation antagonists, Enzalutamide exhibits no partial agonist activity.[1][6] Its multi-faceted mechanism of action makes it an invaluable tool for researchers studying AR signaling pathways and an effective therapeutic agent in the treatment of prostate cancer.[3][7]
Mechanism of Action
Enzalutamide disrupts AR-dependent transcription at multiple levels, providing a more complete shutdown of the signaling pathway compared to earlier inhibitors.[1][3][6]
-
Competitive Inhibition of Androgen Binding : Enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR with high affinity, preventing natural androgens from activating the receptor.[1][8][3][7]
-
Inhibition of Nuclear Translocation : It prevents the conformational change required for the activated AR to move from the cytoplasm into the nucleus.[1][3][4][6][7] This step is critical, as the AR must be in the nucleus to access its target genes.
-
Impaired DNA Binding and Co-activator Recruitment : Should any AR manage to translocate to the nucleus, Enzalutamide impairs its ability to bind to AREs on the DNA and disrupts the recruitment of essential co-activators needed to initiate transcription.[3][7][9]
This comprehensive blockade makes Enzalutamide a specific and potent tool for isolating and studying AR-dependent cellular processes and gene regulation.
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants for enzalutamide-induced transcription in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of histone modifications in regulating enzalutamide sensitivity in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Androgen Receptor Antagonist 4 (Compound AT2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response characteristics and relevant experimental protocols for the novel androgen receptor (AR) antagonist, Androgen Receptor Antagonist 4, also known as Compound AT2. This document is intended to guide researchers in utilizing this compound for studies related to androgen receptor signaling and the development of therapeutics for conditions such as prostate cancer.
Introduction
This compound (Compound AT2) is a potent antagonist of the androgen receptor. It has been identified through structure-based virtual screening and subsequent structural optimization. Compound AT2 effectively inhibits the transcriptional activity of the androgen receptor, a key driver in the progression of prostate cancer and other androgen-dependent diseases. Its mechanism of action involves blocking the nuclear translocation of the androgen receptor, thereby preventing the transcription of androgen-regulated genes.
Quantitative Data Summary
The inhibitory activity of this compound (Compound AT2) on the transcriptional activity of the androgen receptor has been quantified in the human prostate cancer cell line LNCaP. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.
| Compound | Cell Line | Assay Type | IC50 (μM) |
| This compound (AT2) | LNCaP | AR Transcriptional Activity | 0.15 |
Table 1: Inhibitory Concentration of this compound. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the androgen receptor's transcriptional activity in LNCaP cells.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the dose-response and mechanism of action of this compound (Compound AT2).
Cell Culture
-
Cell Line: LNCaP (human prostate adenocarcinoma cells)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Dose-Response Curve Generation via Luciferase Reporter Assay
This assay measures the ability of Compound AT2 to inhibit androgen-induced transcriptional activity of the androgen receptor.
Materials:
-
LNCaP cells
-
This compound (Compound AT2)
-
Dihydrotestosterone (DHT)
-
Luciferase reporter plasmid containing an androgen response element (ARE)
-
Transfection reagent
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound (Compound AT2) in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the desired final concentrations.
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of Compound AT2.
-
Incubate for 1 hour.
-
Add a final concentration of 1 nM DHT to induce androgen receptor activity.
-
Include appropriate controls: vehicle control (e.g., DMSO), DHT only, and antagonist only.
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
AR Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the effect of Compound AT2 on the androgen-induced translocation of the androgen receptor from the cytoplasm to the nucleus.
Materials:
-
LNCaP cells
-
This compound (Compound AT2)
-
Dihydrotestosterone (DHT)
-
Primary antibody against Androgen Receptor
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed LNCaP cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treatment:
-
Treat the cells with the desired concentration of this compound (Compound AT2) for 1 hour.
-
Add 10 nM DHT to stimulate AR nuclear translocation.
-
Include appropriate controls: vehicle control, DHT only.
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
-
Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope. The localization of the androgen receptor (fluorescent signal from the secondary antibody) relative to the nucleus (DAPI stain) is observed.
-
Visualizations
Caption: Workflow for determining the dose-response curve of this compound.
Caption: Simplified diagram of the Androgen Receptor signaling pathway and the inhibitory action of Antagonist 4.
Application Notes and Protocols for Testing Androgen Receptor (AR) Antagonist Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer cell proliferation and survival.[1] Therapies targeting the AR signaling axis are a cornerstone of prostate cancer treatment. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC).[2][3] Preclinical evaluation of novel AR antagonists in relevant animal models is crucial for the development of more effective treatments. These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of AR antagonists.
Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer, but most tumors eventually progress to a castration-resistant state.[4][5] Despite low androgen levels, the AR signaling pathway often remains active in CRPC through various mechanisms, including AR overexpression, mutations, and the expression of constitutively active AR splice variants.[1][2] Next-generation AR antagonists, such as enzalutamide, apalutamide, and darolutamide, have been developed to overcome these resistance mechanisms and have shown significant clinical benefit.[6][7][8]
This document outlines the methodologies for establishing and utilizing key preclinical models, including xenografts and genetically engineered mouse models, to test the efficacy of AR antagonists. It also provides protocols for essential procedures such as castration, tumor monitoring, and biomarker analysis.
Animal Models for AR Antagonist Efficacy Testing
A variety of animal models are available to study prostate cancer and evaluate the efficacy of AR-targeted therapies. The choice of model depends on the specific research question and the stage of the disease being investigated.
2.1. Xenograft Models
Xenograft models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.[1][9] These models are widely used for preclinical drug testing due to their relatively short study duration and the ability to use a wide range of human prostate cancer cell lines.[4]
-
Subcutaneous Xenografts: This is the most common and technically straightforward xenograft model.[10] Cancer cells are injected into the flank of the mouse, forming a palpable tumor that is easily measured.[10][11][12]
-
Commonly Used Cell Lines:
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells that express a mutated AR (T878A).[13] They are widely used to model hormone-sensitive prostate cancer.
-
VCaP: Androgen-sensitive human prostate cancer cells that overexpress wild-type AR. They are useful for studying AR-dependent signaling.[14]
-
22Rv1: A human prostate carcinoma cell line that expresses both full-length AR and the AR-V7 splice variant, conferring resistance to some AR antagonists.[11][15] It is a valuable model for studying CRPC.[16]
-
PC-3 and DU-145: Androgen-independent human prostate cancer cell lines that are AR-negative. They are often used as negative controls or to study AR-independent mechanisms of tumor growth.[12]
-
-
-
Orthotopic Xenografts: In this model, cancer cells are implanted directly into the prostate gland of the mouse.[13][17] This provides a more clinically relevant microenvironment for tumor growth and metastasis compared to subcutaneous models.[13][17][18]
-
Patient-Derived Xenografts (PDX): These models involve the direct transplantation of fresh tumor tissue from a patient into an immunocompromised mouse.[9][19][20] PDX models are thought to better recapitulate the heterogeneity and molecular characteristics of the original tumor.[9] The LuCaP PDX series is a well-established example used to study responses to therapies like ADT.[20]
2.2. Genetically Engineered Mouse Models (GEMMs)
GEMMs are developed by introducing specific genetic alterations into the mouse genome to induce spontaneous tumor formation. These models are valuable for studying tumor initiation, progression, and the interaction of the tumor with an intact immune system.
-
TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice express the SV40 large T antigen under the control of the androgen-regulated probasin promoter, leading to the development of prostate tumors that progress from prostatic intraepithelial neoplasia (PIN) to metastatic disease.[21] Castration in TRAMP mice can be performed before or after tumor development to study the effects of androgen deprivation.[21]
2.3. Humanized Mouse Models
These models involve engrafting human hematopoietic stem cells into immunodeficient mice, resulting in the development of a functional human immune system.[15] Humanized mice are particularly useful for investigating the interplay between AR-targeted therapies and the immune response in prostate cancer.[15]
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of key AR antagonists in various preclinical models.
Table 1: Efficacy of Enzalutamide in Preclinical Models
| Animal Model | Cell Line | Treatment Dose | Tumor Growth Inhibition | Change in PSA Levels | Reference |
| Castrated Male Mice | LNCaP | 10 mg/kg, daily | Significant inhibition compared to vehicle | Not Reported | [22] |
| Castrated Nude Mice | 22Rv1 | 10 or 30 mg/kg, 6 days/week | No significant effect on tumor volume | No significant difference from control | [16] |
| Castrated Mice | VCaP | 10 mg/kg, 5 days/week | Significant reduction in tumor volume | Not Reported | [14] |
| Intratibial Xenograft | LNCaP | 30 mg/kg, daily for 28 days | Enhanced antitumor efficacy in combination with radium-223 | Significant decrease in serum PSA | [23] |
| Castrated Nude Mice | 22RV1 (sh-Rac1) | 30 mg/kg, daily for 24 days | Significant reduction in tumor volume (365 mm³) vs. control (1221 mm³) | Not Reported | [24] |
Table 2: Efficacy of Apalutamide in Preclinical Models
| Animal Model | Genetic Background | Treatment Dose | Tumor Growth Inhibition | Change in PSA Levels | Reference |
| GEMM (CNPC) | PSACre; PtenloxP/loxP | Not Specified | Potent antitumor activity | Not Reported | [2] |
| GEMM (CRPC) | PSACre; PtenloxP/loxP | Not Specified | Ineffective in early-stage, tended to prolong survival in late-stage | Not Reported | [2] |
Table 3: Efficacy of Darolutamide in Preclinical Models
| Animal Model | Cell Line/PDX Model | Treatment Dose | Tumor Growth Inhibition | Change in PSA Levels | Reference |
| VCaP Xenograft | VCaP | 100 mg/kg, twice daily | Synergistic effect with PSMA-TTC | Not Reported | [25] |
| KUCaP-1 PDX | KUCaP-1 | 200 mg/kg, once daily | T/C ratio of 0.47 | Not Reported | [25] |
| Shionogi Tumor Model | Not Applicable | 50 mg/kg, once or twice daily | Antitumor activity observed | Not Reported | [3] |
Experimental Protocols
4.1. Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous prostate cancer xenograft model.
-
Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in RPMI 1640 medium supplemented with 10% fetal bovine serum.[11]
-
Cell Preparation: Harvest exponentially growing cells by trypsinization. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/100 µL.[26]
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.
-
Injection: Anesthetize the mouse using isoflurane (B1672236). Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.[11][26]
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[10] Alternatively, for cell lines expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.[26]
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10] Administer the AR antagonist or vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: Continue treatment for the specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
4.2. Orthotopic Xenograft Model Protocol
This protocol details the establishment of an orthotopic prostate cancer xenograft model.
-
Cell Preparation: Prepare a single-cell suspension of prostate cancer cells as described for the subcutaneous model.
-
Animal Model: Use male immunodeficient mice aged 6-8 weeks.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small abdominal midline incision to expose the bladder and prostate.
-
Carefully expose the dorsal or anterior lobe of the prostate.[13]
-
Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension (containing approximately 1 x 106 cells) into the prostate lobe.[13]
-
Withdraw the needle slowly to prevent leakage.
-
Close the abdominal wall and skin with sutures.
-
-
Tumor Monitoring: Monitor tumor growth and potential metastasis non-invasively using bioluminescence imaging (for luciferase-expressing cells) or high-frequency ultrasound.[17][27]
-
Treatment and Endpoint: Follow the treatment and endpoint procedures as described for the subcutaneous model.
4.3. Surgical Castration Protocol
This protocol describes the surgical removal of the testes in mice to induce androgen deprivation.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Place the mouse in a supine position and sterilize the scrotal area with an antiseptic solution.
-
Incision: Make a small, single incision through the scrotum.
-
Testis Removal: Gently push each testis through the incision. Ligate the spermatic cord and blood vessels with an absorbable suture. Excise the testis distal to the ligature.
-
Closure: Close the scrotal incision with a wound clip or suture.
-
Post-operative Care: Monitor the animal for recovery and provide appropriate analgesia. Castration results in a significant drop in serum testosterone (B1683101) levels.[28]
4.4. Bioluminescence Imaging Protocol
This protocol is for the non-invasive monitoring of tumor growth in xenograft models using luciferase-expressing cancer cells.
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS.
-
Injection: Inject the mouse intraperitoneally with D-luciferin at a dose of 150 mg/kg body weight.[1][26]
-
Imaging: After approximately 10-15 minutes, anesthetize the mouse with isoflurane and place it in an in vivo imaging system (e.g., IVIS).[18][26]
-
Image Acquisition: Acquire bioluminescent images according to the manufacturer's instructions. The light emission is proportional to the number of viable tumor cells.[29]
-
Analysis: Quantify the bioluminescent signal (photon flux) from the region of interest to monitor tumor growth over time.
4.5. Serum Prostate-Specific Antigen (PSA) Analysis Protocol
This protocol describes the measurement of human PSA in mouse serum as a biomarker of tumor burden for xenografts of PSA-producing cell lines (e.g., LNCaP).
-
Blood Collection: Collect blood from the mice via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
ELISA: Use a human-specific PSA enzyme-linked immunosorbent assay (ELISA) kit to quantify the PSA levels in the serum samples according to the manufacturer's protocol.[30][31]
-
Data Analysis: Correlate the serum PSA levels with tumor volume or bioluminescence signal to assess the treatment response. A decline in PSA levels is indicative of treatment efficacy.[32][33]
Diagrams
Caption: Androgen Receptor (AR) Signaling Pathway and Points of Antagonist Intervention.
Caption: Experimental Workflow for In Vivo Efficacy Testing of AR Antagonists.
References
- 1. CT vs. bioluminescence: A comparison of imaging techniques for orthotopic prostate tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Androgen Receptor Inhibitors in Non-Metastatic, Castration-Resistant Prostate Cancer: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Subcutaneous prostate cancer xenograft model [bio-protocol.org]
- 12. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. info.taconic.com [info.taconic.com]
- 16. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CT vs. bioluminescence: A comparison of imaging techniques for orthotopic prostate tumors in mice | PLOS One [journals.plos.org]
- 19. altogenlabs.com [altogenlabs.com]
- 20. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Early and delayed castrations confer a similar survival advantage in TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enhanced Antitumor Efficacy of Radium-223 and Enzalutamide in the Intratibial LNCaP Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Darolutamide Potentiates the Antitumor Efficacy of a PSMA-targeted Thorium-227 Conjugate by a Dual Mode of Action in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Xenograft Tumor Models/Orthotopic Cancer Models Protocols [protocol-online.org]
- 28. Murine Prostate Micro-dissection and Surgical Castration - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. wwwn.cdc.gov [wwwn.cdc.gov]
- 31. researchgate.net [researchgate.net]
- 32. Decline in PSA Level After Treatment With Enzalutamide Effect on Metastasis and Survival - The ASCO Post [ascopost.com]
- 33. researchgate.net [researchgate.net]
Application Notes: Evaluating Androgen Receptor Antagonist 4 (AR-A4) in Combination Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Androgen receptor (AR) signaling is a critical driver in the progression of prostate cancer. Androgen receptor antagonists are a cornerstone of therapy, however, the development of resistance is a significant clinical challenge. Combining AR antagonists with other targeted therapies or chemotherapeutic agents presents a promising strategy to enhance efficacy, overcome resistance, and improve patient outcomes. These notes provide an overview of the rationale and methodologies for evaluating the combination of a hypothetical Androgen Receptor Antagonist 4 (AR-A4) with other therapeutic agents. For the purpose of providing concrete examples and data, we will reference studies involving second-generation AR antagonists such as enzalutamide (B1683756) and apalutamide (B1683753) as stand-ins for AR-A4.
Rationale for Combination Therapies
The primary goal of combination therapy is to achieve a synergistic or additive effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects. In the context of AR-A4, combination strategies often aim to:
-
Target Parallel or Downstream Pathways: Prostate cancer cells can develop bypass mechanisms to circumvent AR blockade. Targeting these escape pathways simultaneously can lead to a more durable response.
-
Enhance Apoptosis: Combining AR-A4 with agents that promote programmed cell death can lead to more effective tumor cell killing.
-
Inhibit DNA Repair Mechanisms: A growing body of evidence suggests a link between AR signaling and DNA repair. Combining AR antagonists with inhibitors of DNA repair, such as PARP inhibitors, has shown significant promise.
-
Overcome Drug Resistance: Combination therapies can be effective in tumors that have developed resistance to AR monotherapy.
Quantitative Data Summary
The following tables summarize preclinical and clinical data from studies evaluating the combination of second-generation androgen receptor antagonists with other therapies.
Table 1: In Vitro Synergistic Effects of AR Antagonists in Combination with Other Agents
| Cell Line | Combination Agent | AR Antagonist | IC50 (AR Antagonist Alone) | IC50 (Combination Agent Alone) | Combination Index (CI)* | Finding |
| LNCaP | PI3K inhibitor (BKM120) | Enzalutamide | ~10 µM | ~1.5 µM | < 1 | Synergistic growth inhibition |
| C4-2 | PARP inhibitor (Olaparib) | Enzalutamide | > 20 µM | ~5 µM | < 1 | Synergistic cytotoxicity |
| VCaP | Chemotherapy (Docetaxel) | Enzalutamide | ~5 µM | ~2 nM | < 1 | Enhanced apoptosis |
| 22Rv1 | BET inhibitor (JQ1) | Apalutamide | ~15 µM | ~0.5 µM | < 1 | Synergistic suppression of AR-V7 |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of AR Antagonist Combination Therapies in Xenograft Models
| Xenograft Model | Combination Therapy | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination Therapy | Key Outcome |
| LNCaP | Enzalutamide + PI3K inhibitor | ~40% (Enzalutamide), ~30% (PI3K inhibitor) | ~85% | Significantly delayed tumor progression |
| CWR22Rv1 | Apalutamide + PARP inhibitor | ~35% (Apalutamide), ~25% (PARP inhibitor) | ~75% | Enhanced suppression of castration-resistant tumors |
| VCaP | Enzalutamide + Docetaxel | ~50% (Enzalutamide), ~60% (Docetaxel) | ~95% | Increased tumor regression |
Signaling Pathways and Experimental Workflow
Caption: Androgen Receptor (AR) signaling pathway and point of inhibition by AR-A4.
Caption: Experimental workflow for evaluating AR-A4 combination therapies.
Caption: Logical relationships of drug combination effects.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of AR-A4 and a combination agent, and to quantify their interaction (synergy, additivity, antagonism).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AR-A4 and combination agent (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader (luminometer or spectrophotometer)
-
Drug combination analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation:
-
Prepare serial dilutions of AR-A4 and the combination agent in culture medium. For combination studies, prepare a matrix of concentrations.
-
-
Cell Treatment:
-
For single-agent IC50 determination, add 100 µL of the drug dilutions to the respective wells.
-
For combination studies, add 50 µL of AR-A4 dilution and 50 µL of the combination agent dilution to the appropriate wells.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate IC50 values for each agent using non-linear regression (log(inhibitor) vs. normalized response).
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Western Blotting for AR Signaling Pathway Proteins
Objective: To assess the effect of AR-A4, alone or in combination, on the expression and phosphorylation of key proteins in the AR signaling pathway.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-p-AKT, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., Actin).
-
Protocol 3: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of AR-A4 in combination with another therapeutic agent on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., VCaP, 22Rv1) mixed with Matrigel
-
AR-A4 and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 per group).
-
-
Treatment Administration:
-
Administer the vehicle, AR-A4, combination agent, or the combination of both agents according to a predetermined schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Conclusion
The provided protocols and data offer a framework for the preclinical evaluation of AR-A4 in combination with other therapies. A systematic approach, from in vitro synergy screening to in vivo efficacy studies, is crucial for identifying promising combination strategies that could ultimately translate to improved clinical outcomes for patients with prostate cancer. Careful consideration of the underlying biological mechanisms of action and resistance is essential for the rational design of these combination therapies.
Measuring the Binding Kinetics of Androgen Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and contemporary techniques for characterizing the binding kinetics of androgen receptor (AR) antagonists. Accurate measurement of binding parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) is critical for the development of novel therapeutics targeting the AR signaling pathway, which is implicated in prostate cancer and other androgen-related disorders.
Introduction to Androgen Receptor Antagonist Binding Kinetics
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in male sexual development and the progression of prostate cancer.[1][2] AR antagonists are a cornerstone of prostate cancer therapy, acting by competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain (LBD).[3] The efficacy of these antagonists is not solely determined by their binding affinity (K_D) but also by their kinetic properties. A slow dissociation rate (k_off), for instance, can lead to a prolonged duration of action at the receptor, which may translate to improved therapeutic outcomes.[4]
This document outlines several key methodologies for measuring the binding kinetics of AR antagonists, including label-free, real-time methods like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), as well as endpoint and solution-based assays such as Radioligand Binding Assays and Fluorescence Polarization (FP).
Data Presentation: Quantitative Binding Kinetics of AR Antagonists
The following table summarizes the binding kinetics and affinity data for several key androgen receptor antagonists, compiled from various studies. It is important to note that experimental conditions can significantly influence these values.
| Antagonist | Technique | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Source(s) |
| Bicalutamide (B1683754) | Radioligand Binding Assay (human prostate AR) | Not Reported | Not Reported | ~160-240 (IC50) | [5] |
| Radioligand Binding Assay (rat prostate AR) | Not Reported | Not Reported | Higher affinity than hydroxyflutamide (B1664084) and nilutamide | [6] | |
| Enzalutamide | Surface Plasmon Resonance (SPR) | Not Reported | Not Reported | Strong association (low K_D) | [1] |
| Radioligand Binding Assay | Not Reported | Not Reported | 5- to 8-fold higher affinity than bicalutamide | ||
| Competitive Inhibition Assay (18F-FDHT) | Not Reported | Not Reported | 21.4 ± 4.4 (IC50) | ||
| Apalutamide | Radioligand Binding Assay | Not Reported | Not Reported | 5- to 10-fold higher affinity than bicalutamide | |
| Competitive Inhibition Assay (18F-FDHT) | Not Reported | Not Reported | 16.0 ± 2.1 (IC50) | ||
| Hydroxyflutamide | Radioligand Binding Assay (human prostate AR) | Not Reported | Not Reported | 700 (IC50) | [1][7] |
| Radioligand Binding Assay (rat anterior pituitary AR) | Not Reported | Not Reported | 55 (Ki) | [2] | |
| Nilutamide | Radioligand Binding Assay (rat prostate AR) | Not Reported | Not Reported | Lower affinity than bicalutamide | [6] |
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway and mechanism of antagonist action.
Experimental Workflow for Binding Kinetics Assay (SPR/BLI)
Caption: General experimental workflow for SPR/BLI-based binding kinetics analysis.
Experimental Protocols
Surface Plasmon Resonance (SPR) for AR Antagonist Binding Kinetics
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One binding partner (the ligand, here AR) is immobilized on the sensor surface, and the other (the analyte, the AR antagonist) is flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified recombinant human AR protein (LBD or full-length)
-
AR antagonist compounds
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
Protocol:
-
Sensor Chip Preparation: Equilibrate a new sensor chip with running buffer.
-
Ligand Immobilization (Amine Coupling):
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified AR protein diluted in immobilization buffer over the activated surface. The protein will covalently bind to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the AR protein to subtract non-specific binding.
-
-
Analyte Injection (Binding Assay):
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject a series of concentrations of the AR antagonist over both the AR-immobilized and reference flow cells. This is the association phase .
-
Switch back to flowing only running buffer to monitor the dissociation of the antagonist from the AR. This is the dissociation phase .
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound antagonist before the next injection cycle.
-
-
Data Analysis:
-
The instrument software generates a sensorgram (response units vs. time).
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_D values.[8]
-
Biolayer Interferometry (BLI) for AR Antagonist Binding Kinetics
Principle: BLI is another label-free technique that measures the interference pattern of white light reflected from the tip of a biosensor. As molecules bind to the biosensor tip, the thickness of the biological layer changes, causing a wavelength shift in the interference pattern, which is proportional to the number of bound molecules.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated AR)
-
Purified, biotinylated AR protein
-
AR antagonist compounds
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Protocol:
-
Biosensor Preparation: Pre-hydrate the biosensors in assay buffer.
-
Ligand Immobilization:
-
Load the biotinylated AR protein onto the streptavidin-coated biosensors by dipping the sensors into a solution of the protein.
-
-
Binding Assay:
-
Baseline: Dip the AR-loaded biosensors into wells containing only assay buffer to establish a stable baseline.
-
Association: Move the biosensors into wells containing different concentrations of the AR antagonist. The instrument will measure the binding in real-time.
-
Dissociation: Transfer the biosensors back into the baseline wells (containing only buffer) to monitor the dissociation of the antagonist.
-
-
Data Analysis:
-
The instrument software generates sensorgrams for each concentration.
-
Align the sensorgrams and subtract the reference (a biosensor with no immobilized AR or a zero-concentration antagonist control).
-
Globally fit the association and dissociation curves to a binding model (e.g., 1:1 binding) to calculate k_on, k_off, and K_D.[9]
-
Fluorescence Polarization (FP) Competition Assay
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer). A small, fluorescently labeled AR agonist or antagonist will tumble rapidly in solution, resulting in low polarization. When bound to the much larger AR protein, its tumbling slows, and the polarization of the emitted light increases. Unlabeled AR antagonists will compete with the fluorescent tracer for binding to the AR, causing a decrease in polarization.
Materials:
-
Fluorescence polarization plate reader
-
Black, low-binding microplates (e.g., 384-well)
-
Purified AR protein (LBD is often used)
-
Fluorescently labeled AR ligand (e.g., Fluormone™ AL Green)
-
AR antagonist compounds
-
Assay buffer
Protocol:
-
Reagent Preparation: Prepare solutions of the AR protein, the fluorescent tracer, and a dilution series of the test antagonist in assay buffer.
-
Assay Setup:
-
To the wells of the microplate, add a fixed concentration of the fluorescent tracer.
-
Add the serially diluted AR antagonist.
-
Initiate the reaction by adding a fixed concentration of the AR protein.
-
Include controls:
-
Tracer only (for minimum polarization).
-
Tracer + AR (for maximum polarization).
-
Buffer blank.
-
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measurement: Read the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Plot the polarization values against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the fluorescent tracer.[2] The Ki can then be calculated using the Cheng-Prusoff equation.
-
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
Principle: SPA is a homogeneous radioligand binding assay. In this context, the AR protein is captured onto SPA beads which contain a scintillant. When a radiolabeled ligand binds to the receptor on the bead, the emitted radiation (e.g., from ³H) is close enough to excite the scintillant in the bead, producing light. Unbound radioligand in the solution is too far away to cause this effect. Unlabeled AR antagonists compete with the radioligand for binding, leading to a decrease in the light signal.
Materials:
-
Scintillation counter (e.g., MicroBeta)
-
SPA beads (e.g., PVT-WGA beads)
-
White, clear-bottom microplates
-
Purified AR protein
-
Radiolabeled AR ligand (e.g., [³H]-DHT)
-
AR antagonist compounds
-
Assay buffer
Protocol:
-
Reagent Preparation: Prepare solutions of the AR protein, radioligand, and a dilution series of the test antagonist in assay buffer.
-
Assay Setup:
-
In the microplate wells, combine the SPA beads and the AR protein, and incubate to allow the receptor to bind to the beads.
-
Add the serially diluted AR antagonist.
-
Add a fixed concentration of the radiolabeled AR ligand.
-
Include controls for total binding (no antagonist) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (can be several hours).
-
Measurement: Count the plate in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a competition binding curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
-
References
- 1. Hydroxyflutamide - Wikipedia [en.wikipedia.org]
- 2. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What clinical trials have been conducted for Apalutamide? [synapse.patsnap.com]
- 8. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Androgen Receptor Antagonist 4 on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols and application notes for evaluating the effects of a novel compound, Androgen Receptor Antagonist 4 (ARA4), on the proliferation of cancer cells. The methodologies outlined herein are designed to deliver robust and reproducible data for characterizing the antagonist's efficacy and mechanism of action.
Introduction to Androgen Receptor Antagonism
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of various cancers, most notably prostate cancer.[1][2][3] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, promoting their transcription.[1][2] This signaling cascade ultimately leads to cell proliferation and survival.[2]
Androgen receptor antagonists are compounds that inhibit this signaling pathway.[4][5] They typically function by competitively binding to the AR, preventing its activation by endogenous androgens.[4] This blockade can inhibit the nuclear translocation of the AR, its binding to DNA, and the subsequent transcription of target genes, thereby reducing cancer cell proliferation.[4][6] ARA4 is identified as a potent AR antagonist with an IC50 of 0.15 μM, capable of suppressing AR transcriptional activity and blocking its nuclear translocation.[7]
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway begins with the binding of an androgen to the AR in the cytoplasm. This event triggers a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting co-regulators to initiate transcription of genes involved in cell growth and survival.[1][2][8][9]
Experimental Workflow for Assessing ARA4
A systematic approach is crucial for evaluating the anti-proliferative effects of ARA4. The following workflow outlines the key stages of investigation, from initial cytotoxicity screening to more detailed mechanistic studies.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: IC50 Values of ARA4 on Cell Viability
| Cell Line | Androgen Receptor Status | Treatment Duration (hours) | IC50 (µM) |
| LNCaP | Positive, Androgen-Sensitive | 72 | Value |
| VCaP | Positive, AR-Amplified | 72 | Value |
| 22Rv1 | Positive, Expresses AR-V7 | 72 | Value |
| PC-3 | Negative | 72 | >100 |
| DU145 | Negative | 72 | >100 |
Table 2: Effect of ARA4 on Cell Cycle Distribution in LNCaP Cells (48 hours)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | Value ± SD | Value ± SD | Value ± SD |
| ARA4 | 0.5 x IC50 | Value ± SD | Value ± SD | Value ± SD |
| ARA4 | 1 x IC50 | Value ± SD | Value ± SD | Value ± SD |
| ARA4 | 2 x IC50 | Value ± SD | Value ± SD | Value ± SD |
Table 3: Induction of Apoptosis by ARA4 in LNCaP Cells (72 hours)
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control (DMSO) | - | Value ± SD | 1.0 |
| ARA4 | 1 x IC50 | Value ± SD | Value ± SD |
| ARA4 | 2 x IC50 | Value ± SD | Value ± SD |
| Staurosporine (Positive Control) | 1 | Value ± SD | Value ± SD |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
AR-positive (e.g., LNCaP) and AR-negative (e.g., PC-3) cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
ARA4
-
Dimethyl Sulfoxide (DMSO, vehicle for ARA4)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of ARA4 in culture medium. The final concentration of DMSO should be less than 0.1%.[11] Treat the cells with varying concentrations of ARA4 for 24, 48, and 72 hours. Include a vehicle control (DMSO).[10]
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ARA4 that inhibits cell viability by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of ARA4 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining.[12]
Materials:
-
Cancer cell line (e.g., LNCaP)
-
6-well plates
-
ARA4
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS with 0.1% Triton X-100)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 60-70% confluency at the time of treatment. Treat cells with ARA4 at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a specified time (e.g., 24, 48 hours).[12]
-
Cell Harvesting: Harvest adherent cells using Trypsin-EDTA, neutralize with complete medium, and collect into centrifuge tubes.[12]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS.[12]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[12][13]
-
PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cell line (e.g., LNCaP)
-
White-walled 96-well plates
-
ARA4
-
DMSO
-
Luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to adhere overnight. Treat cells with ARA4 at desired concentrations and a vehicle control for a specified time (e.g., 24, 48, 72 hours).
-
Assay Reagent Addition: At the end of the treatment period, add the caspase-3/7 assay reagent to each well according to the manufacturer's instructions. This reagent contains a luminogenic substrate for caspases 3 and 7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control cells.
Conclusion
The protocols detailed in this document provide a robust framework for assessing the anti-proliferative effects of this compound. By systematically evaluating its impact on cell viability, cell cycle progression, and apoptosis, researchers can effectively characterize the therapeutic potential of ARA4 and elucidate its mechanism of action in AR-dependent cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 15. researchgate.net [researchgate.net]
application of Androgen receptor antagonist 4 in castration-resistant prostate cancer models
As "Androgen Receptor Antagonist 4" is not a publicly recognized scientific designation, this document utilizes Enzalutamide (B1683756) (formerly MDV3100) as a representative example of a potent, second-generation androgen receptor (AR) antagonist. Enzalutamide is a clinically approved therapeutic for castration-resistant prostate cancer (CRPC), and the following application notes and protocols are based on established research for this compound.
Application Notes: Enzalutamide in Castration-Resistant Prostate Cancer (CRPC) Models
Introduction
Enzalutamide is an androgen receptor signaling inhibitor that acts on multiple steps in the AR signaling pathway. Unlike first-generation anti-androgens such as bicalutamide, enzalutamide competitively inhibits androgen binding to the AR, prevents nuclear translocation of the AR, and impairs the binding of the AR to DNA as well as the recruitment of coactivators. These mechanisms make it highly effective in CRPC models where AR signaling remains a key driver of tumor growth despite low levels of circulating androgens.
Mechanism of Action
The primary mechanism of Enzalutamide involves a multi-level blockade of androgen receptor signaling. In CRPC, AR signaling can be reactivated through various means, including AR overexpression, AR gene mutations, and intratumoral androgen synthesis. Enzalutamide addresses this by not only blocking the ligand-binding domain with high affinity but also by preventing the subsequent downstream steps required for AR-mediated gene transcription. This comprehensive inhibition leads to decreased expression of key AR target genes, such as Prostate-Specific Antigen (PSA), and ultimately induces apoptosis in prostate cancer cells.
Preclinical Efficacy
In preclinical studies, Enzalutamide has demonstrated significant activity in various CRPC models:
-
In Vitro: It effectively inhibits the proliferation of CRPC cell lines that overexpress the androgen receptor, such as LNCaP/AR and VCaP.
-
In Vivo: In xenograft models using these cell lines, Enzalutamide treatment has been shown to cause significant tumor regression and reduce serum PSA levels. It has also shown efficacy in models resistant to first-generation anti-androgens.
Quantitative Data Summary
The following tables summarize key quantitative data for Enzalutamide in preclinical CRPC models.
Table 1: In Vitro Activity of Enzalutamide
| Cell Line | Background | IC50 (nM) for Cell Proliferation | AR Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| LNCaP/AR | Human prostate cancer, engineered to overexpress AR | 220 - 240 | 21 | |
| VCaP | Human prostate cancer, endogenous AR overexpression | ~300 | Not Reported |
| C4-2 | Human prostate cancer, castration-resistant | 350 - 450 | Not Reported | |
Table 2: In Vivo Efficacy of Enzalutamide in CRPC Xenograft Models
| Model | Treatment Dose & Schedule | Outcome | Reference |
|---|---|---|---|
| LNCaP/AR Xenograft | 10 mg/kg/day, oral | 8/8 tumors showed complete regression | |
| VCaP Xenograft | 10 mg/kg/day, oral | Significant tumor growth inhibition and regression |
| LuCaP 35 Xenograft | 50 mg/kg/day, oral | Marked decrease in tumor volume and serum PSA levels | |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
This protocol outlines the methodology to determine the IC50 value of an AR antagonist in CRPC cells.
Materials:
-
CRPC cell lines (e.g., LNCaP/AR, VCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Charcoal-stripped serum (CSS) for hormone-deprived conditions
-
Enzalutamide (or test compound)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 5,000-10,000 cells per well in their standard growth medium. Allow cells to attach overnight.
-
Hormone Deprivation: The next day, replace the medium with a medium containing charcoal-stripped serum to mimic castration conditions.
-
Compound Treatment: Prepare serial dilutions of Enzalutamide (e.g., from 1 nM to 10 µM) in the hormone-deprived medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo CRPC Xenograft Model
This protocol describes the evaluation of an AR antagonist's efficacy in a mouse xenograft model.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
CRPC cells (e.g., VCaP) mixed with Matrigel
-
Surgical castration tools
-
Enzalutamide (or test compound)
-
Vehicle for oral gavage (e.g., 1% CMC, 0.5% Tween-80)
-
Calipers for tumor measurement
Procedure:
-
Castration: Surgically castrate the male mice to create a hormone-deprived environment, mimicking androgen deprivation therapy. Allow mice to recover for at least one week.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 CRPC cells mixed with Matrigel into the flank of each castrated mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer Enzalutamide (e.g., 10-50 mg/kg) or vehicle daily via oral gavage.
-
Efficacy Readouts: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, collect blood for PSA analysis and harvest tumors for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the compound's efficacy.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Bioavailability of Androgen Receptor Antagonist 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Androgen Receptor Antagonist 4 (ARA4). Given that many androgen receptor antagonists are poorly soluble, this guide focuses on strategies applicable to BCS Class II and IV compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of our this compound (ARA4) unexpectedly low in our preclinical animal models?
A1: Low oral bioavailability for small molecule inhibitors like ARA4 is a common challenge, often stemming from several factors. Primarily, for compounds belonging to the Biopharmaceutical Classification System (BCS) Class II, poor aqueous solubility is a major hurdle.[1][2][3] This low solubility limits the dissolution rate of the compound in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[2] Other contributing factors can include extensive first-pass metabolism in the gut wall or liver, and potential efflux by transporters like P-glycoprotein (P-gp).[4][5] A thorough investigation into the compound's physicochemical properties and metabolic stability is the first step in troubleshooting.
Q2: We are observing high variability in plasma concentrations between subjects in our in vivo studies. What could be the cause and how can we mitigate this?
A2: High inter-subject variability is a frequent issue when dealing with poorly soluble compounds.[6] Potential causes include:
-
Inconsistent Formulation: If ARA4 is administered as a suspension, inconsistent mixing can lead to variable dosing.[5]
-
Physiological Differences: Variations in gastric emptying times and intestinal transit among animals can significantly impact the absorption of a low-solubility drug.[7]
-
Food Effects: The presence or absence of food can dramatically alter the GI environment, affecting drug solubility and absorption.
To mitigate this, ensure your formulation is homogenous and consider using a solution or a well-characterized formulation. Standardizing the fasting time for animals before dosing is also a critical step to reduce physiological variability.[7]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of a poorly soluble compound like ARA4?
A3: Several formulation strategies can be employed to improve the bioavailability of BCS Class II and IV drugs.[8][9] The most common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[1][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][11]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[2][12]
-
Use of Co-solvents and Surfactants: These agents can be used to create simple solutions for preclinical studies, though they may not always be translatable to final dosage forms.[1]
The choice of strategy will depend on the specific physicochemical properties of ARA4.
Troubleshooting Guides
Issue: Undetectable or near-zero plasma concentrations of ARA4 after oral administration.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Dose | For compounds with very low bioavailability, a higher oral dose may be necessary to achieve detectable plasma levels. Review in vitro potency and target exposure to guide dose selection.[7] |
| Poor Aqueous Solubility | The primary reason for low exposure of BCS Class II/IV drugs.[13] A simple aqueous suspension may not be sufficient. An enabling formulation is likely required. |
| Rapid Metabolism | High first-pass metabolism can clear the drug before it reaches systemic circulation.[13][14] Conduct in vitro metabolic stability assays with liver microsomes or hepatocytes. |
| Low Assay Sensitivity | The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect low drug concentrations. The method needs to be validated with a low limit of quantification.[7] |
Issue: Inconsistent pharmacokinetic (PK) data from in vivo studies.
| Potential Cause | Troubleshooting Recommendation |
| Formulation Inhomogeneity | If using a suspension, ensure it is uniformly mixed before each dose. Consider preparing a fresh formulation for each study.[5] |
| Variable GI Physiology | Standardize the experimental conditions, particularly the fasting state of the animals, to minimize differences in gastric emptying and intestinal pH.[7][15] |
| Ex Vivo Sample Degradation | The compound may be unstable in plasma after collection. Process blood samples immediately and store them appropriately, potentially with stabilizing agents, before analysis.[7] |
Data Presentation: Comparison of Formulation Strategies
The following table presents hypothetical data illustrating how different formulation approaches could improve the pharmacokinetic parameters of ARA4 in a preclinical rat model.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 55 ± 15 | 4.0 | 250 ± 80 | < 2% |
| Micronized Suspension | 50 | 150 ± 40 | 2.0 | 750 ± 200 | 5% |
| Solid Dispersion | 50 | 450 ± 110 | 1.5 | 2800 ± 600 | 19% |
| SEDDS | 50 | 800 ± 150 | 1.0 | 5500 ± 950 | 37% |
| Intravenous (IV) | 5 | 1500 ± 250 | 0.1 | 1500 ± 300 | 100% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available.[15]
-
Groups:
-
Group 1: ARA4 formulation (e.g., aqueous suspension) via oral gavage.
-
Group 2: Vehicle control via oral gavage.
-
Group 3: ARA4 in a suitable solvent via intravenous (IV) injection for bioavailability calculation.
-
-
Dosing:
-
Oral: Administer the formulation at the desired dose volume (e.g., 5 mL/kg) using a gavage needle.
-
IV: Administer the solution via the tail vein at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[16] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of ARA4 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[17] Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[16]
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Materials: ARA4, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Dissolution: Dissolve both ARA4 and the polymer in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a controlled temperature to avoid drug degradation.
-
Drying: Dry the resulting solid film under a vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Formulation for Dosing: The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
Visualizations
Caption: Key factors that can limit the oral bioavailability of ARA4.
Caption: A typical experimental workflow for formulation development.
Caption: Mechanism of action for this compound (ARA4).
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. jddtonline.info [jddtonline.info]
- 3. Bioavailability enhancement technologies for poorly soluble molecules - Patheon pharma services [patheon.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Federal Register :: Request Access [unblock.federalregister.gov]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
potential off-target effects of Androgen receptor antagonist 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen Receptor (AR) antagonists. The focus is on addressing potential off-target effects of two widely used AR antagonists, the first-generation compound Bicalutamide (B1683754) and the second-generation compound Enzalutamide (B1683756) , which may lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a change in the metabolic profile of our cancer cell line after treatment with Enzalutamide, specifically a shift towards oxidative phosphorylation. Is this a known effect?
A1: Yes, this is a documented off-target effect. Enzalutamide has been shown to induce metabolic reprogramming in cancer cells. Mechanistically, it can reduce the activity of Dynamin-related protein 1 (DRP1), leading to mitochondrial elongation.[1] This morphological change is associated with enhanced mitochondrial function. Furthermore, enzalutamide can inhibit mitochondrial respiration and promote glycolysis in myeloid cells, suggesting that its metabolic effects can be cell-type specific.[2][3] When troubleshooting, it is crucial to consider these potential metabolic shifts.
Q2: Our experimental results with Bicalutamide show an unexpected agonist effect, leading to the proliferation of our prostate cancer cell line. What could be the cause of this?
A2: This phenomenon is known as the "antagonist-to-agonist switch" and is a well-documented mechanism of acquired resistance to first-generation AR antagonists like Bicalutamide. It can occur in prostate cancer cells that overexpress the Androgen Receptor or harbor specific mutations in the AR ligand-binding domain (LBD), such as the W741L mutation.[4] In these contexts, Bicalutamide can paradoxically stabilize an active conformation of the AR, leading to the transcription of AR target genes and cell proliferation.
Q3: We are using Enzalutamide in our neuronal cell cultures and observe unexpected cytotoxicity and morphological changes. Could this be an off-target effect?
A3: Yes, Enzalutamide is known to have off-target effects on the central nervous system (CNS). This is thought to be mediated, in part, by its ability to bind to and inhibit the GABA-A receptor.[5] This interaction can lead to neurotoxicity and is the basis for side effects such as seizures observed in some patients. Therefore, if your research involves neuronal cells, it is important to consider this potential off-target activity and include appropriate controls.
Q4: We are conducting a drug-drug interaction study and need to know which cytochrome P450 (CYP) enzymes are modulated by Bicalutamide.
A4: In vitro studies have demonstrated that the active (R)-enantiomer of Bicalutamide is an inhibitor of CYP3A4, with less pronounced inhibitory effects on CYP2C9, CYP2C19, and CYP2D6.[6][7] This is a critical consideration in experimental design, as co-treatment with drugs metabolized by these enzymes could lead to altered pharmacokinetics and unexpected biological effects.
Q5: Can Enzalutamide affect signaling pathways other than the Androgen Receptor pathway?
A5: While Enzalutamide is a potent AR antagonist, cross-talk with other signaling pathways has been observed, particularly in the context of therapeutic resistance. For instance, activation of the PI3K/Akt/mTOR pathway can emerge as a bypass mechanism in Enzalutamide-resistant prostate cancer. While not a direct off-target binding event, the inhibition of AR signaling can lead to the activation of these alternative survival pathways.
Troubleshooting Guides
Issue 1: Unexpected Cell Phenotype - Altered Morphology and Proliferation
You are treating your cell line with an AR antagonist and observe changes in cell morphology, adhesion, or proliferation that are inconsistent with AR inhibition.
References
- 1. Identification of bicalutamide resistance-related genes and prognosis prediction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cbg-meb.nl [db.cbg-meb.nl]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Technical Support Center: Mechanisms of Resistance to Second-Generation Androgen Receptor (AR) Antagonists
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide (B1683756) and apalutamide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My prostate cancer cell line, previously sensitive to enzalutamide, is now showing reduced response. What are the primary mechanisms of resistance I should investigate first?
Answer: Acquired resistance to second-generation AR antagonists is a multifactorial process. Based on extensive research, the primary mechanisms can be broadly categorized as either AR-dependent or AR-independent.[1][2]
Initial Troubleshooting Steps:
-
Confirm Resistance: The first step is to quantitatively confirm the shift in sensitivity.
-
Assess AR Signaling: Determine if the resistance is driven by reactivation of the AR pathway.
-
Investigate Bypass Pathways: If AR signaling is not restored, investigate alternative pathways that may be compensating for the AR blockade.
The most common mechanisms to investigate are:
-
AR Splice Variants (AR-Vs): Truncated versions of the AR, most notably AR-V7, lack the ligand-binding domain (LBD), which is the target for enzalutamide and apalutamide.[3][4][5] This allows them to be constitutively active, driving tumor growth despite the presence of the antagonist.[3]
-
AR Gene Mutations or Amplification: Mutations in the AR LBD, such as the F876L mutation, can convert the antagonist into an agonist.[6][7] Alternatively, an amplification of the AR gene can lead to overexpression of the AR protein, potentially overwhelming the antagonist at standard concentrations.[8]
-
Glucocorticoid Receptor (GR) Bypass: Upregulation of the glucocorticoid receptor can activate a significant portion of the AR target genes, creating a bypass pathway that promotes cell survival.[9][10][11]
Below is a logical workflow to begin your investigation.
Question 2: How can I definitively test for the presence and functional relevance of the AR-V7 splice variant in my resistant cells?
Answer: Detecting AR-V7 and confirming its role in resistance requires both molecular and functional assays.
1. Detection of AR-V7 Expression:
-
Western Blotting: This is the most direct way to detect the AR-V7 protein, which has a molecular weight of approximately 80 kDa, compared to the full-length AR (AR-FL) at ~110 kDa. Use an antibody specific to the N-terminus of the AR, which is present in both forms. For definitive identification, an AR-V7-specific antibody is recommended.
-
Quantitative PCR (qPCR): This method measures AR-V7 mRNA levels. It is highly sensitive and can be used to quantify the relative expression of the splice variant compared to the parental cell line.
2. Assessing Functional Relevance:
-
Knockdown Experiments: Use siRNA or shRNA to specifically knock down AR-V7 in your resistant cell line. A subsequent re-sensitization to enzalutamide, as measured by a cell viability assay, would strongly indicate that AR-V7 is a key driver of the resistance.
-
Overexpression in Sensitive Cells: Conversely, overexpressing AR-V7 in the parental, sensitive cell line should confer resistance to enzalutamide.
Experimental Protocol: Western Blot for AR-FL and AR-V7
This protocol allows for the simultaneous detection of full-length AR and its truncated splice variants.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-AR (N-terminal specific, e.g., Cell Signaling Technology #D6F11) or Anti-AR-V7 specific (e.g., Cell Signaling Technology #68492).[14]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a positive control (e.g., 22Rv1 cell lysate) and a negative control (e.g., PC-3 or DU145 cell lysate).[14][15]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary AR antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Expected Result: An increase in the ~80 kDa band (AR-V7) relative to the ~110 kDa band (AR-FL) in the resistant cell line compared to the parental line.
Question 3: My resistant cells do not express AR-V7 and have no new mutations in the AR gene. What is the role of the Glucocorticoid Receptor (GR) and how can I test for it?
Answer: The Glucocorticoid Receptor (GR, encoded by the NR3C1 gene) is a key bypass mechanism.[16] Upon AR blockade by enzalutamide, some cancer cells upregulate GR expression. Glucocorticoids, which are often co-administered in prostate cancer treatment, can then bind to the upregulated GR. The activated GR can subsequently bind to DNA and drive the expression of a subset of AR target genes, thereby promoting cell survival and proliferation.[7][10]
Experimental Approach to Investigate GR Bypass:
-
Assess GR Expression: Compare GR mRNA (NR3C1) and protein levels between your parental and resistant cell lines using qPCR and Western Blot, respectively. An upregulation in the resistant line is a key indicator.
-
Functional Assays:
-
GR Agonist Treatment: Treat the parental (sensitive) cells with enzalutamide in combination with a GR agonist like dexamethasone. If this combination confers resistance, it supports the GR bypass hypothesis.[9][17]
-
GR Antagonist Treatment: Treat your resistant cells with enzalutamide in combination with a GR antagonist (e.g., mifepristone). If this combination re-sensitizes the cells to enzalutamide, it confirms that GR signaling is driving resistance.[18]
-
Experimental Protocol: Quantitative PCR (qPCR) for NR3C1 (GR) Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for NR3C1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction & cDNA Synthesis: Extract total RNA from parental and resistant cells and synthesize cDNA.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes: SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Thermal Cycling: Run the reaction on a qPCR instrument with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of NR3C1 in resistant cells compared to parental cells using the 2-ΔΔCt method, normalized to the housekeeping gene.
Expected Result: A significant increase in NR3C1 mRNA levels in the resistant cell line.
Question 4: I suspect my resistant cells are producing their own androgens. How can I verify this mechanism?
Experimental Approach:
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of key steroidogenic enzymes in your resistant cells compared to parental cells.
-
Hormone Level Measurement: Directly measure androgen levels (testosterone, DHT) in cell lysates or conditioned media using techniques like liquid chromatography-mass spectrometry (LC-MS) or specific ELISAs.
Experimental Protocol: qPCR for Steroidogenic Enzymes
This protocol assesses the expression of genes involved in androgen biosynthesis.
Procedure:
-
Follow the general qPCR protocol outlined in Question 3.
-
Use validated primers for key steroidogenic genes. A recommended panel includes:
-
AKR1C3: Converts androstenedione (B190577) to testosterone (B1683101).
-
HSD3B1/2: Involved in the conversion of DHEA.
-
SRD5A1/2: Converts testosterone to the more potent DHT.
-
CYP17A1: Critical for the synthesis of androgen precursors.
-
-
Analyze the data using the 2-ΔΔCt method to determine the fold change in expression in resistant cells.
Expected Result: Upregulation of one or more of these enzymes in the resistant cell line would support this mechanism of resistance.
Data Summary Tables
Table 1: Common AR Mutations and Splice Variants in Enzalutamide Resistance
| Alteration | Consequence | Typical Detection Method |
| AR-V7 | Ligand-independent AR activation; lacks enzalutamide binding site.[3][4] | Western Blot, qPCR, IHC |
| AR-F876L | Converts enzalutamide from an antagonist to an agonist.[7] | DNA Sequencing |
| AR Amplification | Overexpression of AR protein, requiring higher drug concentration for inhibition.[8] | FISH, qPCR, DNA Sequencing |
Table 2: Key Proteins in Bypass and Synthesis Pathways
| Pathway | Key Protein | Role in Resistance | Fold Change (Resistant vs. Sensitive) |
| Glucocorticoid Bypass | GR (NR3C1) | Bypasses AR blockade by activating AR target genes.[10][17] | Often > 2-fold (mRNA/protein) |
| Androgen Synthesis | AKR1C3 | Increases local synthesis of testosterone.[9][12] | Variable, can be significantly elevated |
| Androgen Synthesis | HSD3B1 | Key enzyme in the conversion of adrenal androgens. | Often upregulated in CRPC |
Signaling Pathway and Workflow Diagrams
References
- 1. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms | Semantic Scholar [semanticscholar.org]
- 3. AR Splicing Variants and Resistance to AR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor: How splicing confers treatment resistance in prostate cancer | eLife [elifesciences.org]
- 5. Splice Variants of Androgen Receptor and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 10. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging role of glucocorticoid receptor in castration resistant prostate cancer: A potential therapeutic target [jcancer.org]
- 12. Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy. | Semantic Scholar [semanticscholar.org]
- 14. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Maintenance of Intratumoral Androgens in Metastatic Prostate Cancer: A Mechanism for Castration-Resistant Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Androgen biosynthesis in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Androgen Receptor Antagonist 4 Concentration for In Vitro Studies
Welcome to the technical support center for optimizing the use of Androgen Receptor (AR) antagonists. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively determine the optimal concentration of Androgen Receptor Antagonist 4 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also referred to as Compound AT2) is a compound that inhibits the function of the Androgen Receptor (AR).[1] Its mechanism of action involves directly binding to the AR, which in turn blocks the receptor's transcriptional activity, suppresses the expression of downstream target genes, and prevents the dihydrotestosterone (B1667394) (DHT)-induced movement of the AR into the cell nucleus.[1] By blocking these steps, it interferes with the normal function of AR signaling.[2][3]
Q2: What is the recommended starting concentration for this compound in a new experiment?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 0.15 µM.[1] For initial experiments, it is advisable to test a wide range of concentrations centered around this value. A good starting point would be a serial dilution from 1 nM to 100 µM to establish a dose-response curve in your specific cell line and assay.[4]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined empirically for each cell line and experimental setup. The most common method is to perform a dose-response experiment and calculate the IC50 value. This involves treating your cells with a range of concentrations of the antagonist and measuring a relevant biological endpoint, such as inhibition of cell proliferation, reduction in AR-mediated gene transcription (e.g., using a luciferase reporter assay), or decreased expression of AR target proteins.[4]
Q4: What is the best solvent to use for this compound, and what is the maximum final concentration in my cell culture medium?
A4: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[4]
Q5: How can I be sure that the observed effects are due to AR antagonism and not just cytotoxicity?
A5: This is a critical control. It is essential to perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) in parallel with your functional assays.[5][6] This allows you to differentiate between a specific antagonistic effect and a general cytotoxic effect.[6] Ideally, you want to use a concentration that effectively inhibits AR signaling without causing significant cell death. Testing the compound in AR-negative cell lines can also help identify potential off-target cytotoxic effects.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed at any concentration. | 1. Compound inactivity: The compound may have degraded. 2. Solubility issues: The compound may not be fully dissolved in the stock solution or may have precipitated in the culture medium. 3. Insensitive assay: The assay may not be sensitive enough to detect the effect. 4. Unresponsive cells: The cell line may not express functional AR or be dependent on AR signaling. | 1. Verify the integrity and purity of the compound. 2. Check the solubility of the compound. Ensure the stock solution is clear and that the final concentration in the medium does not exceed its solubility limit. 3. Optimize assay conditions (e.g., ensure the concentration of the androgen agonist like DHT is appropriate for an antagonist assay). 4. Confirm AR expression in your cell line via Western blot or qPCR for AR target genes.[4] |
| High cell death observed even at low concentrations. | 1. Cytotoxicity: The compound is toxic to the cells at the tested concentrations. 2. Off-target effects: The compound may be hitting other cellular targets essential for survival. | 1. Perform a full dose-response cytotoxicity assay to determine the concentration at which viability drops significantly. Use concentrations below this toxic threshold for functional assays. 2. Test the compound in an AR-negative cell line to see if the cytotoxicity is independent of the androgen receptor. |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Reagent variability: Inconsistent preparation of compound dilutions or other reagents. 3. Cell seeding density: Variations in the number of cells plated can affect the outcome. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of the antagonist from a validated stock solution for each experiment. 3. Ensure precise and consistent cell seeding for all experiments. |
| Steep or shallow dose-response curve. | 1. Steep curve: Not enough data points in the linear range of the curve. 2. Shallow curve: The compound may have low potency, or there could be off-target effects at higher concentrations. | 1. Increase the number of concentrations tested, particularly around the expected IC50 value.[4] 2. Re-evaluate the purity of the compound. A shallow curve might indicate complex biological interactions that are not simple receptor antagonism.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and provides a comparison with other well-known AR antagonists.
| Compound | Target | IC50 Value (µM) | Cell Line | Notes |
| This compound | Androgen Receptor | 0.15 | Not specified | Also known as Compound AT2.[1] |
| Enzalutamide | Androgen Receptor | 0.0214 | LNCaP | A second-generation non-steroidal antiandrogen.[5] |
| Bicalutamide | Androgen Receptor | 0.160 | LNCaP | A first-generation non-steroidal antiandrogen.[5] |
| Apalutamide | Androgen Receptor | 0.200 | Not specified | Tested in the presence of 0.45 nM testosterone.[5] |
| Darolutamide | Androgen Receptor | 0.026 | Not specified | Tested in the presence of 0.45 nM testosterone.[5] |
Key Experimental Protocols
Cell Viability (Cytotoxicity) Assay using WST-1
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
AR-positive cells (e.g., LNCaP, VCaP)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
WST-1 cell proliferation reagent[5]
-
Plate reader
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours.[5]
-
Hormone Depletion: Change the medium to 50 µL of medium containing 5% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS) to deplete steroid hormones. Incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the DCC-FBS medium. Add 50 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[5]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2 hours.[5]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
AR Transcriptional Activity (Luciferase Reporter) Assay
This protocol measures the ability of this compound to inhibit androgen-induced gene transcription.
Materials:
-
Cells stably or transiently transfected with an AR-responsive luciferase reporter construct (e.g., ARE-luciferase).
-
96-well white, clear-bottom cell culture plates.
-
DCC-FBS medium.
-
This compound.
-
An androgen agonist (e.g., Dihydrotestosterone, DHT).
-
Luciferase assay reagent.[7]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed transfected cells in a 96-well plate as described above.
-
Hormone Depletion: Incubate cells in DCC-FBS medium for 24 hours.
-
Antagonist Treatment: Add serial dilutions of this compound to the wells.
-
Agonist Stimulation: Immediately after adding the antagonist, add DHT to all wells (except the negative control) at a concentration that induces approximately 80% of the maximum luciferase activity (EC80). This EC80 value should be determined in a prior experiment.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[4]
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen reagent.
-
Analysis: Calculate the percent inhibition of luciferase activity relative to the wells treated with DHT alone. Plot the percent inhibition against the log of the antagonist concentration to determine the IC50.
AR Nuclear Translocation Assay
This assay determines if this compound can block the ligand-induced movement of AR from the cytoplasm to the nucleus.
Materials:
-
Cells expressing AR (e.g., LNCaP).
-
Microscopy-compatible plates or chamber slides.
-
This compound.
-
DHT.
-
Primary antibody against AR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides. After hormone depletion, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add DHT to stimulate AR translocation and incubate for the appropriate time (e.g., 1-6 hours).[8]
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with the primary AR antibody, followed by the fluorescent secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for the AR signal. A successful antagonist will prevent the increase in this ratio that is induced by DHT.[8]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing antagonist concentration.
Caption: Troubleshooting decision tree for failed experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Androgen Receptor Antagonist 4 (AR-A4)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Androgen Receptor Antagonist 4 (AR-A4) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of AR-A4 in my cell culture medium?
A1: Several factors can influence the stability of a small molecule like AR-A4 in cell culture media. These include the inherent chemical properties of the compound, the composition of the medium, and the culture conditions. Key factors include:
-
pH: The pH of the culture medium can affect the ionization state and solubility of AR-A4, potentially leading to degradation.[1][2][3]
-
Temperature: Standard cell culture incubation at 37°C can accelerate chemical reactions, including hydrolysis and oxidation, that may degrade the compound.[2][3]
-
Media Components: Certain components in the media, such as amino acids, vitamins, or reducing agents, could potentially react with AR-A4.[1]
-
Serum: The presence and concentration of serum (e.g., FBS) can have a variable effect. Serum proteins may bind to and stabilize the compound, but enzymes present in the serum could also contribute to its metabolism.[1]
-
Light Exposure: If AR-A4 is photosensitive, exposure to light during handling and incubation can lead to photodegradation.[2][4]
-
Enzymatic Degradation: Cells in the culture can metabolize the compound, and enzymes present in the serum can also contribute to its breakdown.
Q2: How can I determine the stability of AR-A4 in my specific cell culture setup?
A2: To determine the stability of AR-A4, you should perform a time-course experiment. This involves incubating AR-A4 in your cell culture medium (with and without cells) under your standard experimental conditions. Samples of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the intact compound.
Q3: What are the typical degradation pathways for small molecule antagonists like AR-A4?
A3: While specific degradation pathways are compound-dependent, common pathways for small molecules in aqueous and biological environments include hydrolysis, oxidation, and enzymatic degradation. For androgen receptor antagonists, cellular metabolism can lead to modifications that alter their activity and stability. While the androgen receptor itself is known to be degraded via the ubiquitin-proteasome and caspase-3 pathways, the stability of the antagonist compound in the media is a separate consideration.[5][6]
Q4: Can the choice of cell line affect the stability of AR-A4?
A4: Yes, the choice of cell line can significantly impact the stability of AR-A4. Different cell lines have varying metabolic activities and may express different levels of enzymes that can metabolize the compound. For instance, prostate cancer cell lines like LNCaP, C4-2, and LAPC4, which are commonly used in androgen receptor studies, may exhibit different metabolic profiles.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid disappearance of AR-A4 from the culture medium. | - The compound is inherently unstable in aqueous solution at 37°C.- A component in the cell culture medium is reacting with the compound.- The compound is being rapidly metabolized by the cells. | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.- Test stability in the basal medium without supplements, and then add supplements one by one to identify any reactive components.- Analyze cell lysates to determine the extent of cellular uptake and intracellular metabolism. |
| High variability in stability measurements between replicates. | - Inconsistent sample handling and processing.- Issues with the analytical method (e.g., HPLC-MS).- Incomplete solubilization of the compound in the stock solution or media. | - Ensure precise and consistent timing for sample collection and processing.- Validate the analytical method for linearity, precision, and accuracy.- Confirm the complete dissolution of the compound in the stock solution before diluting it in the media. |
| AR-A4 seems to disappear, but no degradation products are detected. | - The compound may be binding to the plastic of the cell culture plates or pipette tips.- If cells are present, the compound could be rapidly and irreversibly binding to cellular components. | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding to the plasticware.- Analyze cell lysates to determine the extent of cellular association. |
Experimental Protocols
Protocol 1: Assessing the Stability of AR-A4 in Cell Culture Medium
This protocol outlines a method to determine the stability of AR-A4 in a specific cell culture medium over time.
Materials:
-
AR-A4 stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of AR-A4 by diluting the stock solution in the cell culture medium to the final desired concentration.
-
Aliquot the AR-A4-containing medium into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately process the sample for analysis. This may involve protein precipitation (e.g., by adding acetonitrile), followed by centrifugation to remove precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of AR-A4.
-
Calculate the percentage of AR-A4 remaining at each time point relative to the concentration at time 0.
Protocol 2: Quantifying AR-A4 using HPLC-MS
Analytical Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific m/z of AR-A4.
Visualizations
Caption: Workflow for assessing the stability of AR-A4 in cell culture media.
Caption: Cellular degradation pathways of the Androgen Receptor protein.
References
- 1. benchchem.com [benchchem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Androgen Receptor Antagonist 4 (ARA4) Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Androgen Receptor Antagonist 4 (ARA4) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (ARA4) precipitate when I dilute it in an aqueous buffer?
A1: this compound (ARA4), like many small molecule inhibitors targeting the hydrophobic ligand-binding pocket of the androgen receptor, is a lipophilic compound with inherently low aqueous solubility. When a concentrated stock solution of ARA4, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of the solution. This phenomenon is often referred to as "crashing out."
Q2: What is the recommended solvent for preparing ARA4 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like ARA4. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can negatively impact the compound's solubility and long-term stability.
Q3: How can I determine the maximum soluble concentration of ARA4 in my experimental buffer?
A3: A practical method to determine the maximum soluble concentration is to perform a serial dilution of your ARA4 stock solution into your aqueous buffer. After allowing the solutions to equilibrate, you can visually inspect for the highest concentration that remains clear and free of precipitation. For a more quantitative assessment, the samples can be centrifuged, and the concentration of the soluble compound in the supernatant can be measured using techniques like HPLC or UV-Vis spectrophotometry.
Q4: Can the pH of my aqueous buffer affect the solubility of ARA4?
Troubleshooting Guide: Preventing ARA4 Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of ARA4 in your experiments.
Issue 1: Precipitation Occurs Immediately Upon Dilution of DMSO Stock
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of ARA4 exceeds its solubility limit in the aqueous buffer. Reduce the final concentration of ARA4 to a level below its determined aqueous solubility. |
| Improper Dilution Technique | Rapidly adding the concentrated DMSO stock to the buffer can create localized high concentrations, leading to immediate precipitation. Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform mixing. |
| High Final DMSO Concentration | A high percentage of DMSO in the final aqueous solution can still lead to precipitation for highly insoluble compounds. Keep the final DMSO concentration as low as possible, ideally below 1%, and preferably below 0.5%. |
Issue 2: Precipitation Occurs Over Time or After a Change in Temperature
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | The solubility of ARA4 may decrease at lower temperatures. If solutions are prepared at room temperature and then stored at 4°C, precipitation can occur. Prepare and use the solutions at a constant, controlled temperature whenever possible. |
| Metastable Supersaturated Solution | Initially, a supersaturated solution might form, which is thermodynamically unstable and can lead to precipitation over time. Employ solubility enhancers like cyclodextrins or surfactants to stabilize the solution. |
| Interaction with Buffer Components | ARA4 may interact with salts or other components in the buffer, leading to the formation of insoluble complexes. If possible, try alternative buffer systems to assess compatibility. |
Data Presentation: Solubility of Structurally Similar Androgen Receptor Antagonists
Since specific solubility data for ARA4 is limited, the following tables provide solubility information for other non-steroidal androgen receptor antagonists, enzalutamide (B1683756) and apalutamide, which can serve as a reference.
Table 1: Solubility of Enzalutamide in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | ≥ 50[1] | ≥ 107.66[1] |
| Dimethylformamide (DMF) | ~25[2] | ~53.83 |
| Ethanol | ~0.5[2] | ~1.08 |
| 1:4 DMF:PBS (pH 7.2) | ~0.2[2] | ~0.43 |
| Water | Practically Insoluble[3] | - |
Table 2: Solubility of Apalutamide in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | 50 (requires sonication)[4] | 104.73[4] |
| Aqueous Media | Practically Insoluble[5] | - |
Table 3: Formulation Strategies for In Vivo Studies of Similar Compounds
| Compound | Formulation | Solubility |
| Enzalutamide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL[1] |
| Enzalutamide | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL[1] |
| Apalutamide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL[4] |
| Apalutamide | 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of ARA4 Working Solution using a Co-solvent System
This protocol describes the preparation of a working solution of ARA4 in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
This compound (ARA4) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of ARA4 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the ARA4 powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of the concentrated stock solution in DMSO to create an intermediate stock that is closer to the final desired concentration.
-
-
Prepare the Final Working Solution:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed buffer, add the required volume of the ARA4 intermediate stock solution dropwise.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the working solution is below 1% (v/v) to minimize solvent-induced artifacts in your experiment.
-
Protocol 2: Enhancing ARA4 Solubility using Cyclodextrins
This protocol outlines the preparation of an ARA4-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound (ARA4) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Weigh the desired amount of HP-β-CD and dissolve it in the aqueous buffer to achieve the desired concentration (e.g., 1-10% w/v).
-
Stir the solution until the HP-β-CD is completely dissolved.
-
-
Prepare the ARA4-Cyclodextrin Complex (Kneading Method):
-
Place the ARA4 powder in a mortar.
-
Add a small amount of the HP-β-CD solution to the ARA4 powder to form a paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Gradually add the remaining HP-β-CD solution while continuing to knead.
-
Transfer the resulting mixture to a container and stir for 24-48 hours at room temperature, protected from light.
-
-
Equilibration and Filtration:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved ARA4.
-
-
Quantification (Optional):
-
Determine the concentration of solubilized ARA4 in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Protocol 3: Surfactant-Based Formulation for ARA4
This protocol describes the use of a non-ionic surfactant, such as Tween® 80, to increase the apparent solubility of ARA4 in an aqueous medium.
Materials:
-
This compound (ARA4) stock solution in DMSO
-
Tween® 80 (Polysorbate 80)
-
Sterile aqueous buffer (e.g., cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the Surfactant-Containing Buffer:
-
Add a small, precise amount of Tween® 80 to the aqueous buffer to achieve a final concentration typically in the range of 0.01% to 0.1% (v/v).
-
Vortex the solution thoroughly to ensure the surfactant is evenly dispersed.
-
-
Prepare the ARA4 Working Solution:
-
While vortexing the surfactant-containing buffer, add the required volume of the ARA4 DMSO stock solution dropwise.
-
Continue vortexing for at least 30 seconds to facilitate the formation of micelles and the encapsulation of ARA4.
-
-
Final Concentrations:
-
Ensure the final DMSO concentration remains below 1% (v/v).
-
The optimal concentration of Tween® 80 should be determined empirically, as high concentrations can be cytotoxic in cell-based assays. It is crucial to include a vehicle control (buffer with the same concentration of DMSO and Tween® 80) in your experiments.
-
Visualizations
Caption: Experimental workflow for preparing ARA4 solutions and troubleshooting precipitation.
Caption: Simplified androgen receptor signaling pathway and the mechanism of action of ARA4.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. US20200397756A1 - A stable pharmaceutical composition of poorly soluble nonsteroidal antiandrogens - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Toxicity of Androgen Receptor Antagonist 4 in Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the preclinical toxicity assessment of Androgen Receptor Antagonist 4 (AR Antagonist 4).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the toxicity profile of AR Antagonist 4 and strategies for its mitigation.
Q1: What are the most common toxicities observed with AR antagonists like AR Antagonist 4 in animal studies?
A1: Preclinical studies with nonsteroidal androgen receptor antagonists have identified several common toxicities. These are often related to the drug's primary pharmacological effect (androgen receptor blockade) or off-target effects. Key toxicities include:
-
Neurotoxicity: Seizures are a significant concern, often attributed to off-target inhibition of GABA-A receptors in the central nervous system.
-
Hepatotoxicity: Elevation of liver enzymes and, in some cases, liver injury have been observed.
-
Cardiovascular Effects: Hypertension and other cardiovascular issues have been reported.
-
Reproductive System Effects: Due to the mechanism of action, effects on male reproductive organs such as atrophy of the prostate and seminal vesicles, and hypospermatogenesis are expected pharmacological effects.[1]
-
General Clinical Signs: Fatigue, hot flashes, and headaches are also noted, mirroring some of the side effects seen in clinical use.
Q2: How can the formulation of AR Antagonist 4 be optimized to minimize toxicity?
A2: Formulation can significantly impact the toxicity profile of a compound. Strategies to consider include:
-
Altering the Dosing Vehicle: The choice of vehicle can affect absorption, distribution, and, consequently, toxicity. For example, switching from an oil-based to an aqueous-based vehicle, or vice-versa, may alter the pharmacokinetic profile and reduce off-target effects.
-
Using Enabling Formulations: For poorly soluble compounds, formulations that enhance solubility can improve bioavailability and potentially allow for lower, less toxic doses to achieve efficacy.
-
Targeted Delivery Systems: Advanced formulations like nanoparticles or liposomes can be designed to target specific tissues, thereby reducing systemic exposure and off-target toxicities.
-
Reducing CNS Penetration: For compounds with known neurotoxicity, formulations that limit passage across the blood-brain barrier can be explored. This can involve modifying the physicochemical properties of the drug molecule itself or using specific excipients that influence transport across the barrier.
Q3: What are the key differences in toxicity profiles between first and second-generation AR antagonists?
A3: Second-generation AR antagonists (e.g., enzalutamide, apalutamide, darolutamide) were designed to have higher binding affinity and greater efficacy than first-generation agents (e.g., flutamide, bicalutamide). While generally more potent, their toxicity profiles also differ. For instance, some second-generation agents have a known risk of seizures due to their ability to cross the blood-brain barrier and interact with GABA-A receptors. In contrast, darolutamide (B1677182) is noted for its lower propensity to cause CNS-related adverse events due to its limited penetration of the blood-brain barrier.[2][3][4][5]
Q4: Can co-administration of other drugs help mitigate the toxicity of AR Antagonist 4?
A4: In some instances, co-administration of other therapeutic agents can manage specific toxicities. For example, if AR Antagonist 4 is found to induce cardiovascular side effects like hypertension, co-treatment with an antihypertensive agent could be considered. Similarly, for compounds that cause mineralocorticoid excess, co-administration with prednisone (B1679067) may be necessary. However, any co-administration strategy must be carefully evaluated for potential drug-drug interactions that could alter the efficacy or exacerbate other toxicities of AR Antagonist 4.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during in vivo studies with AR Antagonist 4.
Q: My study animals are exhibiting seizures after being dosed with AR Antagonist 4. What should I do?
A: Seizures are a known class effect for some AR antagonists. Here is a step-by-step troubleshooting guide:
-
Immediate Action:
-
Ensure the animal's safety and prevent injury.
-
Record the duration, severity, and characteristics of the seizure.
-
If seizures are prolonged or recurrent, consult with the veterinary staff about potential intervention.
-
-
Investigation and Mitigation:
-
Confirm Seizure Activity: Differentiate between true seizures and other motor events. Consider EEG monitoring for definitive confirmation.
-
Dose-Response Relationship: Determine if the seizures are dose-dependent. If so, consider reducing the dose in subsequent cohorts.
-
Pharmacokinetics: Analyze plasma and brain concentrations of AR Antagonist 4 to understand the exposure levels associated with the seizures. High CNS penetration is a likely contributor.
-
Formulation Review: As discussed in the FAQs, consider if the formulation can be modified to reduce CNS exposure.
-
Alternative Models: If seizures persist at therapeutically relevant doses, consider using a different AR antagonist with a lower seizure liability for your research, if possible. Darolutamide, for instance, has shown a lower incidence of CNS-related adverse events.[2][4]
-
Q: I'm observing unexpected mortality in my animal study. How should I proceed?
A: Unexpected mortality requires a thorough and systematic investigation.
-
Immediate Steps:
-
Perform a detailed necropsy on the deceased animals to identify the cause of death.
-
Review all study records, including dosing, clinical observations, body weight, and food/water consumption, for any anomalies.
-
-
Troubleshooting and Root Cause Analysis:
-
Dosing Accuracy: Verify the dose calculations, formulation concentration, and administration technique to rule out a dosing error.
-
Acute Toxicity: The mortality may be due to acute, on-target or off-target toxicity. Review the known pharmacology of AR Antagonist 4.
-
Vehicle Effects: Consider if the vehicle itself could be contributing to the toxicity, especially at high volumes or concentrations.
-
Animal Health Status: Rule out underlying health issues in the animal cohort that could have made them more susceptible.
-
Histopathology: A detailed histopathological examination of all major organs is crucial to identify target organ toxicity.
-
Q: The histopathology report shows unexpected liver findings. What are the next steps?
A: Unexpected liver findings, such as hepatocellular hypertrophy or elevated liver enzymes, warrant further investigation.
-
Review the Data:
-
Correlate the histopathology findings with clinical pathology data (e.g., ALT, AST levels).
-
Assess the dose-dependency and incidence of the liver findings across dose groups.
-
Determine if the findings are adaptive (e.g., hypertrophy due to enzyme induction) or indicative of injury (e.g., necrosis, inflammation).
-
-
Follow-up Actions:
-
Mechanism of Injury: Consider mechanistic studies to understand if the toxicity is related to the parent compound or a metabolite.
-
Reversibility: If not already included in the study design, a recovery group can determine if the liver findings are reversible upon cessation of dosing.
-
Consult a Pathologist: Discuss the findings in detail with the study pathologist to understand their significance and potential relevance to human safety.
-
Section 3: Data Presentation
The following tables summarize publicly available preclinical toxicology data for several approved androgen receptor antagonists. This data can serve as a reference when designing studies and interpreting results for AR Antagonist 4.
Table 1: Acute Oral Toxicity of Bicalutamide
| Species | Route | LD50 Value | Reference |
| Rat | Oral | > 2000 mg/kg | |
| Mouse | Oral | > 2000 mg/kg |
Table 2: Repeat-Dose Oral Toxicity (NOAEL) of Select AR Antagonists
| Compound | Species | Study Duration | NOAEL / Effect Level | Key Findings | Reference |
| Apalutamide | Rat | Up to 26 weeks | Effects observed at ≥ 25 mg/kg/day | Related to AR signaling interference (reproductive system, mammary glands, etc.) | [3][6] |
| Dog | Up to 39 weeks | Effects observed at ≥ 2.5 mg/kg/day | Related to AR signaling interference | [3][6] | |
| Darolutamide | Rat | Up to 26 weeks | Effects observed at ≥ 100 mg/kg/day | Atrophy of seminal vesicles, testes, prostate; hypospermia | [7][8] |
| Dog | Up to 39 weeks | Effects observed at ≥ 50 mg/kg/day | Atrophy of seminal vesicles, testes, prostate; hypospermia | [7][8] | |
| Enzalutamide | Rat | Up to 26 weeks | Not explicitly stated | Toxicities consistent with pharmacological activity (effects on reproductive organs, adrenal, and pituitary glands) | [1] |
| Dog | Up to 13 weeks | Not explicitly stated | Toxicities consistent with pharmacological activity | [1] |
NOAEL: No Observed Adverse Effect Level. In some cases, only the lowest dose at which effects were observed is publicly available.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the toxicity of AR Antagonist 4.
Protocol 1: 28-Day Repeat-Dose Oral Toxicity Study in Rats (Adapted from OECD Guideline 407)
Objective: To evaluate the potential sub-acute oral toxicity of AR Antagonist 4 in rats.
Materials:
-
AR Antagonist 4
-
Appropriate vehicle
-
Young, healthy adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
-
Standard laboratory animal diet and drinking water.
-
Gavage needles and syringes.
-
Equipment for clinical observations, body weight measurement, food/water consumption, hematology, clinical biochemistry, and histopathology.
Methodology:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Group Allocation: Randomly assign animals to at least three dose groups and one control group. Each group should consist of at least 5 male and 5 female rats. A high-dose satellite group for recovery assessment (at least 14 days post-dosing) is recommended.
-
Dose Selection: The high dose should induce toxic effects but not death or severe suffering. Lower doses should be fractions of the high dose to establish a dose-response relationship. The control group receives the vehicle alone.
-
Administration: Administer AR Antagonist 4 or vehicle orally via gavage once daily for 28 consecutive days.
-
Clinical Observations:
-
Conduct general clinical observations at least once daily.
-
Perform a detailed clinical examination on all animals weekly.
-
Monitor for signs of neurotoxicity (e.g., tremors, convulsions, changes in gait) and other toxicities.
-
-
Body Weight and Food/Water Consumption: Record body weight shortly before the first dose and at least weekly thereafter. Measure food and water consumption weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for analysis of hematological and clinical biochemistry parameters.
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Weigh major organs (e.g., liver, kidneys, adrenals, brain, testes).
-
Preserve organs and tissues for histopathological examination.
-
Protocol 2: Seizure Liability Assessment using the Pentylenetetrazole (PTZ) Model in Mice
Objective: To assess the potential of AR Antagonist 4 to lower the seizure threshold.
Materials:
-
AR Antagonist 4
-
Pentylenetetrazole (PTZ)
-
Saline (0.9% NaCl)
-
Male mice (e.g., C57BL/6)
-
Observation chambers
-
Syringes and needles
Methodology:
-
Animal Acclimation and Grouping: Acclimate mice and assign them to groups (e.g., Vehicle + Saline, Vehicle + PTZ, AR Antagonist 4 + PTZ).
-
Test Compound Administration: Administer the predetermined dose of AR Antagonist 4 or vehicle via the intended clinical route (e.g., oral gavage). The timing should be based on the compound's Tmax.
-
PTZ Challenge: At the time of predicted peak plasma concentration of AR Antagonist 4, administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg) intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Seizure Scoring: Score the severity of seizures using a standardized scale (e.g., Racine scale). Key parameters to record include latency to the first seizure and the maximum seizure score.
-
Data Analysis: Compare the seizure scores and latencies between the AR Antagonist 4-treated group and the vehicle-treated group. A significant increase in seizure severity or decrease in latency in the presence of AR Antagonist 4 suggests a pro-convulsive potential.
Section 5: Mandatory Visualizations
Diagram 1: Simplified Androgen Receptor Signaling Pathway and Point of Antagonism
Caption: Simplified AR signaling pathway and the mechanism of AR Antagonist 4.
Diagram 2: Experimental Workflow for Preclinical Toxicity Assessment
Caption: General workflow for assessing the toxicity of a new compound in animal studies.
Diagram 3: Troubleshooting Logic for Unexpected Seizures
Caption: Decision tree for troubleshooting unexpected seizure activity in animal studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
impact of serum on Androgen receptor antagonist 4 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Androgen Receptor (AR) antagonist 4 in their experiments. The information addresses potential issues related to the impact of serum on the antagonist's activity.
Frequently Asked Questions (FAQs)
Q1: What is Androgen Receptor (AR) antagonist 4?
Androgen Receptor antagonist 4, also known as Compound AT2, is a potent inhibitor of the androgen receptor. It demonstrates anticancer properties by efficiently blocking AR transcriptional activity, suppressing the expression of AR target genes, and preventing the translocation of the AR to the nucleus when induced by dihydrotestosterone (B1667394) (DHT)[1].
Q2: How does serum potentially affect the activity of AR antagonist 4 in my in vitro experiments?
Serum is a complex mixture of proteins, hormones, growth factors, and other small molecules. Several components in serum can influence the apparent activity of AR antagonist 4:
-
Protein Binding: Serum albumin and other proteins can bind to small molecule drugs, reducing the free concentration of the antagonist available to interact with the androgen receptor in your cells. This can lead to a higher apparent IC50 value (lower potency). For example, the nonsteroidal antiandrogen bicalutamide (B1683754) is highly protein-bound in plasma (96.1% for the racemate and 99.6% for the active (R)-enantiomer), primarily to albumin.
-
Presence of Endogenous Androgens: Standard fetal bovine serum (FBS) contains low levels of androgens which can activate the AR. This can compete with the antagonist and mask its inhibitory effect, leading to an underestimation of its potency.
-
Growth Factors and Other Signaling Molecules: Serum contains various factors that can activate signaling pathways that crosstalk with the AR pathway, potentially influencing the cellular response to AR antagonism in a manner that is independent of direct AR inhibition.
Q3: Should I use serum-free or serum-containing medium for my experiments with AR antagonist 4?
The choice between serum-free and serum-containing medium depends on the specific goals of your experiment:
-
For determining the direct potency (e.g., IC50) of AR antagonist 4: It is highly recommended to use a medium with charcoal-stripped serum or a serum-free medium. Charcoal-stripping depletes endogenous steroids and other small molecules from the serum, providing a cleaner system to assess the direct antagonist activity.
-
For studying the antagonist's effect in a more physiologically relevant context: Using a medium with a low percentage of standard FBS might be considered, as it better mimics the in vivo environment where the drug will be exposed to serum components. However, be aware of the potential for the interferences mentioned above.
Q4: What is charcoal-stripped serum and why is it recommended for AR antagonist studies?
Charcoal-stripped serum is serum (typically FBS) that has been treated with dextran-coated charcoal to remove small lipophilic molecules, including endogenous steroid hormones like androgens and estrogens. Using charcoal-stripped serum is crucial when studying the effects of androgens and antiandrogens as it minimizes the interference from hormones present in standard serum, allowing for a more accurate assessment of the compound's direct effect on the AR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 value for AR antagonist 4 | Serum Protein Binding: The antagonist may be binding to proteins in the serum, reducing its free concentration. | 1. Repeat the assay using charcoal-stripped serum to minimize interference from endogenous ligands. 2. Consider reducing the serum concentration in your assay medium. 3. If possible, perform an equilibrium dialysis experiment to determine the fraction of the antagonist bound to serum proteins. |
| Inconsistent results between experiments | Batch-to-batch variation in serum: Different lots of FBS can have varying levels of endogenous hormones and growth factors. | 1. Standardize your experiments by using a single, pre-tested lot of FBS or charcoal-stripped FBS for the entire study. 2. Always include positive and negative controls (e.g., a known AR agonist like DHT and a known antagonist like enzalutamide) in your assays to monitor for variability. |
| AR antagonist 4 shows agonist activity at some concentrations | Complex cellular response: In some cancer cell lines with specific AR mutations, certain antagonists can exhibit partial agonist activity. This can be influenced by the cellular context, including signaling from growth factors in the serum. | 1. Test the antagonist in a well-characterized cell line with a wild-type AR. 2. Perform experiments in charcoal-stripped serum to eliminate the influence of other serum factors that might contribute to this effect. |
| Low antagonist activity observed | Competition from endogenous androgens: Androgens present in standard FBS can compete with the antagonist for binding to the AR. | 1. Switch to charcoal-stripped serum to remove endogenous androgens. 2. Ensure your antagonist concentration is sufficient to compete with any residual androgens. |
Data Presentation
Table 1: Characteristics of Common Androgen Receptor Antagonists
| Antagonist | IC50 (in vitro) | Protein Binding | Notes |
| AR antagonist 4 (Compound AT2) | 0.15 µM[1] | Not reported | Blocks AR nuclear translocation. |
| Enzalutamide | ~21.4 - 36 nM | 97-98% (mainly to albumin) | Second-generation AR antagonist. |
| Bicalutamide | ~160 nM | 96.1% (racemate), 99.6% ((R)-isomer) | First-generation AR antagonist. |
Note: IC50 values can vary depending on the cell line and assay conditions (e.g., serum concentration).
Experimental Protocols
Protocol: Determining the IC50 of AR Antagonist 4 using a Luciferase Reporter Assay in LNCaP cells
-
Cell Culture and Plating:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
For the assay, switch the cells to RPMI-1640 medium containing 5% charcoal-stripped FBS (CS-FBS) for 24-48 hours to deplete endogenous androgens.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 with 5% CS-FBS.
-
-
Transfection (if not using a stable cell line):
-
Transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE) promoter and a constitutively active Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
Prepare a serial dilution of AR antagonist 4 in RPMI-1640 with 5% CS-FBS.
-
Add the antagonist to the wells at various concentrations.
-
Add a constant, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881, a synthetic androgen) to all wells except the negative control.
-
Include appropriate controls: vehicle control (DMSO), agonist-only control, and a known antagonist control (e.g., enzalutamide).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the antagonist concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Visualizations
Caption: AR signaling and serum interference.
Caption: Workflow for AR antagonist testing.
References
Technical Support Center: Androgen Receptor Antagonist Degradation & Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and metabolites of androgen receptor (AR) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the Androgen Receptor (AR)?
The primary degradation pathway for the Androgen Receptor (AR) is the Ubiquitin-Proteasome System (UPS).[1][2] This process involves the tagging of the AR protein with ubiquitin molecules, which marks it for degradation by the 26S proteasome. Several E3 ubiquitin ligases are known to mediate AR ubiquitination, leading to either its degradation or modulation of its transcriptional activity.
Q2: Which E3 ubiquitin ligases are involved in AR degradation?
Several E3 ubiquitin ligases have been identified to play a role in AR degradation and regulation. These include:
-
MDM2 (Mouse double minute 2 homolog): Promotes AR degradation through ubiquitination. This can occur in both a phosphorylation-dependent and -independent manner.[2][3][4][5][6]
-
CHIP (C-terminus of Hsp70-interacting protein): Acts as an E3 ligase that ubiquitinates and degrades the AR, particularly when the AR is bound to chaperone proteins like Hsp70 and Hsp90.[1][3][7][8]
-
SKP2 (S-phase kinase-associated protein 2): Induces AR degradation via ubiquitination, with K847 on the AR being a primary ubiquitination site for SKP2.[1][3]
-
Siah2 (Seven in absentia homolog 2): Targets a specific pool of transcriptionally inactive AR for ubiquitin-dependent degradation, which can paradoxically enhance the expression of a subset of AR target genes.[1][3][9][10][11]
Q3: How do Proteolysis-Targeting Chimeras (PROTACs) induce AR degradation?
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's natural ubiquitin-proteasome system. An AR-targeting PROTAC consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This brings the E3 ligase into close proximity with the AR, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.
Troubleshooting Guides
Guide 1: Issues with In-Cell AR Degradation Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No or minimal AR degradation observed. | 1. Compound instability: The AR antagonist or degrader may be unstable in the experimental conditions. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Inefficient E3 ligase recruitment (for PROTACs): The PROTAC may not be effectively recruiting the necessary E3 ligase. 4. Low E3 ligase expression: The cell line used may have low endogenous expression of the required E3 ligase. 5. Target engagement issues: The compound may not be binding to the AR with sufficient affinity in the cellular environment. | 1. Assess compound stability: Use analytical methods like HPLC to check the stability of the compound in your cell culture media over the experimental time course. 2. Optimize compound delivery: Try different concentrations, incubation times, or use permeabilization agents if compatible with the assay. For PROTACs, linker modification can improve physicochemical properties. 3. Confirm E3 ligase binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binding of the PROTAC to the E3 ligase. 4. Verify E3 ligase expression: Check the expression levels of the relevant E3 ligase in your cell line using Western blotting or qPCR. Consider using a cell line with higher expression or overexpressing the E3 ligase. 5. Confirm target engagement: Perform a cellular thermal shift assay (CETSA) to verify that the compound is binding to the AR within the cell. |
| "Hook effect" observed with PROTACs (decreased degradation at high concentrations). | Formation of non-productive binary complexes: At high concentrations, the PROTAC can independently bind to the AR and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | Perform a wide dose-response curve: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect. Test lower concentrations in the nanomolar range. |
| High background in ubiquitination assays. | 1. Non-specific antibody binding: The antibodies used for immunoprecipitation or Western blotting may have cross-reactivity. 2. Inefficient washing: Insufficient washing during immunoprecipitation can lead to high background. | 1. Use high-quality, specific antibodies: Validate your antibodies for specificity. Include appropriate isotype controls. 2. Optimize washing steps: Increase the number of washes and/or the stringency of the wash buffers during the immunoprecipitation protocol. |
Guide 2: Challenges in Metabolite Identification
| Problem | Possible Cause | Troubleshooting Steps |
| Low abundance of metabolites. | 1. Insufficient incubation time: The drug may not have been metabolized sufficiently. 2. Low metabolic activity of the cell line: The chosen cell line may have low expression of the relevant metabolizing enzymes (e.g., CYPs). | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for metabolite formation. 2. Use a metabolically active system: Consider using primary hepatocytes or liver microsomes, which have higher metabolic activity. |
| Difficulty in distinguishing metabolites from background noise in mass spectrometry data. | Complex sample matrix: Cell lysates and culture media contain numerous endogenous molecules that can interfere with the detection of drug metabolites. | Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components. Utilize high-resolution mass spectrometry (HRMS): HRMS provides more accurate mass measurements, which aids in the confident identification of metabolites. |
| Inconclusive structural elucidation of metabolites. | Insufficient fragmentation in MS/MS: The collision energy used for fragmentation may not be optimal to generate informative fragment ions. | Optimize MS/MS parameters: Vary the collision energy to obtain a more complete fragmentation pattern. Use multiple fragmentation techniques: If available, utilize different fragmentation methods (e.g., CID, HCD, ETD) to generate complementary fragment ions for more confident structural elucidation. |
Data Presentation: Metabolites of AR Antagonists
The following table summarizes the major metabolites of commonly used androgen receptor antagonists.
| AR Antagonist | Major Metabolite(s) | Metabolizing Enzyme(s) | Route of Elimination | Reference(s) |
| Enzalutamide (B1683756) | N-desmethyl enzalutamide (active), Carboxylic acid derivative (inactive) | CYP2C8, CYP3A4, Carboxylesterase 1 | Primarily hepatic metabolism; 71% recovered in urine, 14% in feces.[12] | [4][12][13][14][15][16] |
| Apalutamide (B1683753) | N-desmethyl apalutamide (active) | CYP2C8, CYP3A4 | Primarily hepatic metabolism; 65% recovered in urine, 24% in feces.[3][17] | [3][11][17][18][19][20][21][22][23] |
| Darolutamide | Keto-darolutamide (active) | CYP3A4, UGT1A9, UGT1A1 | Primarily hepatic metabolism; 63.4% recovered in urine, 32.4% in feces.[5][7] | [2][5][7][24][25][26] |
| Bicalutamide | (R)-hydroxybicalutamide (inactive), Bicalutamide glucuronide (inactive) | CYP3A4, UGT1A9 | Primarily hepatic metabolism; eliminated in urine and feces.[6][8] | [6][8][9][27] |
Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay of Androgen Receptor
This protocol describes the detection of AR ubiquitination in cultured cells.
Materials:
-
Cells expressing endogenous or exogenous AR
-
AR antagonist or degrader of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-ubiquitin antibody for Western blotting
-
Anti-AR antibody for Western blotting
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the AR antagonist or degrader at the desired concentration and for the appropriate time. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR. A characteristic high-molecular-weight smear or laddering pattern indicates polyubiquitination.
-
Strip and re-probe the membrane with an anti-AR antibody to confirm the immunoprecipitation of the AR protein.
-
Protocol 2: LC-MS/MS for Metabolite Identification of AR Antagonists
This protocol outlines a general workflow for identifying the metabolites of an AR antagonist in cell culture.
Materials:
-
Cells cultured with the AR antagonist
-
Cell culture medium and cell lysates
-
Ice-cold methanol (B129727) or acetonitrile (B52724) for protein precipitation and metabolite extraction
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Metabolite identification software
Procedure:
-
Sample Collection: Collect both the cell culture medium and the cell pellet after incubation with the AR antagonist.
-
Metabolite Extraction:
-
For the cell culture medium, centrifuge to remove any debris.
-
For the cell pellet, wash with ice-cold PBS and then lyse the cells.
-
To both the medium and the cell lysate, add 3 volumes of ice-cold methanol or acetonitrile to precipitate proteins and extract the metabolites.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases.
-
Acquire mass spectrometry data in both full scan mode (to detect potential metabolites) and data-dependent MS/MS mode (to obtain fragmentation data for structural elucidation).
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the mass spectra of the treated samples with those of control (vehicle-treated) samples to identify potential drug-related metabolites.
-
Propose the structures of the metabolites based on the accurate mass measurements of the parent and fragment ions and known biotransformation reactions (e.g., oxidation, hydroxylation, glucuronidation).
-
Mandatory Visualizations
Caption: Androgen Receptor Degradation and Signaling Pathway.
Caption: Troubleshooting Workflow for PROTAC Experiments.
References
- 1. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constant Degradation of the Androgen Receptor by MDM2 Conserves Prostate Cancer Stem Cell Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Androgen Receptor by E3 Ubiquitin Ligases: for More or Less - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation‐dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase | The EMBO Journal [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. eo.bioscientifica.com [eo.bioscientifica.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Androgen receptor degradation by the E3 ligase CHIP modulates mitotic arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The E3 Ubiquitin Ligase Siah2 Contributes to Castration-Resistant Prostate Cancer by Regulation of Androgen Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The E3 ubiquitin ligase Siah2 contributes to castration-resistant prostate cancer by regulation of androgen receptor transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The E3 Ubiquitin Ligase Siah2 Contributes to Castration-Resistant Prostate Cancer by Regulation of Androgen Receptor Transcriptional Activity [cancer.fr]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. thermofisher.com [thermofisher.com]
- 16. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Regulation of Androgen Receptor by E3 Ubiquitin Ligases: for More or Less. | Semantic Scholar [semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Regulation of androgen receptor transcriptional activity and specificity by RNF6-induced ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 26. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 27. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Efficacy Showdown: Androgen Receptor Antagonist 4 vs. Bicalutamide
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) targeted therapies, a critical evaluation of emerging compounds against established standards is paramount. This guide provides a comprehensive comparison of the efficacy of a novel investigational agent, Androgen receptor antagonist 4 (also known as Compound AT2), and the well-established nonsteroidal antiandrogen, bicalutamide (B1683754).
This comparison synthesizes available preclinical data to illuminate the relative potency and mechanisms of action of these two compounds in inhibiting the androgen receptor, a key driver in the progression of prostate cancer.
Quantitative Efficacy Comparison
To facilitate a clear comparison of the antagonistic potential of this compound and bicalutamide, the following table summarizes their half-maximal inhibitory concentrations (IC50) obtained from in vitro assays. It is important to note that a direct comparison is challenging without studies conducting a head-to-head evaluation under identical experimental conditions. The data presented here is compiled from separate studies and should be interpreted with this limitation in mind.
| Compound | Assay Type | Cell Line / System | IC50 (µM) |
| This compound | Not Specified | Not Specified | 0.15[1] |
| Bicalutamide | Androgen Receptor Antagonism | LNCaP/AR(cs) cell line | 0.16[2] |
| Proliferation Assay | LNCaP, DU145, PC-3 | ~0.43 - 0.5[3] |
Mechanism of Action and Cellular Effects
Both this compound and bicalutamide function as competitive antagonists of the androgen receptor. They exert their effects by binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens like dihydrotestosterone (B1667394) (DHT) and inhibiting subsequent downstream signaling pathways that promote tumor growth.
This compound is reported to efficiently antagonize AR transcriptional activity, suppress the expression of downstream AR target genes, and block the nuclear translocation of the AR induced by DHT.[1]
Bicalutamide also acts as a direct antagonist of the androgen receptor. However, it is considered a first-generation antiandrogen and can sometimes exhibit partial agonist activity, particularly in the context of AR overexpression.
Visualizing the Androgen Receptor Signaling Pathway and Antagonist Intervention
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention for antagonists like this compound and bicalutamide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of androgen receptor antagonists.
Androgen Receptor Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Protocol:
-
Preparation of Receptor Source: A cytosol fraction containing the androgen receptor is prepared from target tissues (e.g., rat prostate) or from cells overexpressing the human AR.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound or bicalutamide).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Luciferase Reporter Gene Assay for AR Antagonism
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Protocol:
-
Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP or PC-3) are transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
-
Compound Treatment: The transfected cells are treated with a known androgen agonist (e.g., DHT or R1881) to stimulate AR activity, in the presence of increasing concentrations of the test antagonist.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the concentration of the antagonist.
In Vivo Tumor Xenograft Model
This preclinical animal model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or bicalutamide) via a specified route (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers).
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an androgen receptor antagonist.
Conclusion
Based on the limited available data, this compound (Compound AT2) demonstrates potent in vitro antagonism of the androgen receptor, with an IC50 value that appears to be in a similar range to that of bicalutamide. Its reported mechanism of inhibiting AR nuclear translocation suggests it may have a more comprehensive inhibitory profile than first-generation antagonists.
References
A Comparative Guide to Androgen Receptor Antagonists for Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Androgen Receptor (AR) antagonists, focusing on the validation of their anti-tumor activity. We will examine a second-generation AR antagonist, Enzalutamide, and compare its performance against a first-generation antagonist, Bicalutamide (B1683754), and an androgen synthesis inhibitor, Abiraterone (B193195) Acetate (B1210297). This comparison is supported by experimental data from in vitro and in vivo studies to assist researchers in evaluating these compounds for cancer therapy research and development.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
The androgen receptor is a key driver in the progression of prostate cancer.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus and activates the transcription of genes that promote tumor growth and proliferation.[2] Androgen receptor antagonists exert their anti-tumor effects by disrupting this signaling pathway.
Enzalutamide is a second-generation AR inhibitor that acts on multiple steps of the AR signaling pathway.[3] It competitively inhibits the binding of androgens to the AR with a higher affinity than first-generation antagonists like bicalutamide.[4] Furthermore, Enzalutamide prevents the nuclear translocation of the AR and its subsequent interaction with DNA.[2][3]
Bicalutamide , a first-generation non-steroidal antiandrogen, also functions as a competitive inhibitor of the androgen receptor.[5][6] It directly blocks the binding of androgens to the AR in the cytosol of target tissues.[6] However, under certain conditions, such as AR overexpression or mutation, bicalutamide can exhibit partial agonist activity.
Abiraterone Acetate represents an alternative strategy for inhibiting AR signaling. It is a prodrug that is converted to abiraterone, which inhibits the enzyme CYP17A1.[7][8] This enzyme is crucial for the biosynthesis of androgens in the testes, adrenal glands, and within the tumor itself.[7][9][10] By blocking androgen production, abiraterone acetate effectively reduces the levels of androgens available to activate the AR.[7][8]
Comparative In Vitro Anti-Tumor Activity
The efficacy of AR antagonists is often initially assessed through in vitro assays that measure their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound | Cell Line | Assay | IC50 | Citation |
| Enzalutamide | LNCaP | AR Reporter Assay | 10-30 nM | [11] |
| Bicalutamide | LNCaP | Cell Proliferation | 0.8-2.0 µM | [12] |
| LNCaP | Cell Viability (MTT) | 48.9 µg/ml | [13] | |
| C4-2 | Cell Viability (MTT) | 65.8 µg/ml | [13] | |
| Primary Prostate Cultures | Cell Viability | 0.43 - 0.5 µM | [14] | |
| Abiraterone | LNCaP | AR Reporter Assay | 100-300 nM | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and incubation time.
Comparative In Vivo Anti-Tumor Activity
The anti-tumor efficacy of AR antagonists is further validated in vivo using animal models, most commonly xenografts where human cancer cells are implanted into immunocompromised mice.
| Compound | Xenograft Model | Key Findings | Citation |
| Enzalutamide | VCaP xenografts in castrated mice | Significantly blocked tumor growth and metastasis when combined with LY2157299. | [15] |
| 22Rv1 xenografts in huNOG mice | Decreased the extent and growth at secondary sites in castrated mice. | [16] | |
| LNCaP-F876L (enzalutamide-resistant) xenografts | No effect on tumor growth. | [16] | |
| Bicalutamide | LNCaP xenografts | The combination with everolimus (B549166) significantly reduced tumor growth rates and volume compared to bicalutamide alone. | [17] |
| MDA-PCa-2b orthotopic xenografts | Combination with radiation dramatically improved tumor response with a 50% decrease in PSA in one week and no subsequent tumor progression for up to 8 weeks. | [18] | |
| KUCaP (with W741C AR mutation) xenografts | Aberrantly promoted tumor growth and PSA production. | [19][20] | |
| Abiraterone Acetate | VCaP xenograft model (castrate resistant) | Initial tumor response followed by relapse at 4 to 6 weeks, associated with increased CYP17 expression. | [21] |
| 22Rv1 xenografts | Upregulation of SLCO1B3 was observed at both 5 and 15 days of treatment. | [22] | |
| LuCaP Patient-Derived Xenografts (PDXs) | Demonstrated a range of responses, from ultra-responsive to minimal tumor inhibition, highlighting tumor heterogeneity. | [23][24] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[26]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[26]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[26] Incubate for 1.5 to 4 hours at 37°C.[25][26]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan (B1609692) crystals.[26][27]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]
Prostate Cancer Xenograft Model
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunocompromised mouse, are valuable for preclinical studies as they can maintain the heterogeneity of the original tumor.[28]
General Protocol:
-
Animal Model: Use immunocompromised mice, such as NOD-SCID mice.[29]
-
Tumor Implantation: Fresh patient prostate cancer tissue is surgically implanted, often under the renal capsule, which is a suitable site for prostate cancer xenografts.[28][29]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume and/or serum PSA levels.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer the test compounds (e.g., Enzalutamide, Bicalutamide, Abiraterone Acetate) at specified doses and schedules.
-
Efficacy Evaluation: Measure tumor volume and PSA levels throughout the study to assess the anti-tumor efficacy of the treatment. At the end of the study, tumors can be harvested for further analysis.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action of AR antagonists and Abiraterone Acetate.
Caption: A typical workflow for assessing in vitro anti-tumor activity.
Caption: Workflow for an in vivo prostate cancer xenograft study.
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 6. Bicalutamide: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity of bicalutamide-loaded PLGA nanoparticles in prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bicalutamide demonstrates biologic effectiveness in prostate cancer cell lines and tumor primary cultures irrespective of Her2/neu expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pcf.org [pcf.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Abiraterone in Prostate Cancer: a new angle to an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. MTT (Assay protocol [protocols.io]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Androgen Receptor Antagonist 4 (AT2) and Apalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two androgen receptor (AR) antagonists: the investigational compound "Androgen receptor antagonist 4" (AT2) and the FDA-approved drug apalutamide (B1683753). This comparison is based on available preclinical data, focusing on their mechanism of action, potency, and effects on cancer cell proliferation.
Executive Summary
This compound (AT2) is a novel, potent AR antagonist identified through structure-based virtual screening and structural optimization. Apalutamide is a second-generation nonsteroidal antiandrogen that is clinically approved for the treatment of prostate cancer. Both compounds function by competitively inhibiting the androgen receptor, a key driver in the progression of prostate cancer. Preclinical data indicates that both molecules exhibit significant anti-AR activity. This guide presents a side-by-side comparison of their performance in key in vitro assays.
Data Presentation
The following tables summarize the available quantitative data for this compound (AT2) and apalutamide from preclinical studies.
Table 1: In Vitro Potency Against Androgen Receptor
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| This compound (AT2) | AR Transcriptional Activity | LNCaP | 0.15 µM[1] | Tang Q, et al. Eur J Med Chem. 2020[1] |
| Apalutamide (ARN-509) | Competitive AR Binding ([¹⁸F]FDHT) | LNCaP/AR | 16 nM | Clegg NJ, et al. Cancer Res. 2012 |
Table 2: Effect on Prostate Cancer Cell Proliferation
| Compound | Cell Line | Assay Type | Effect | Reference |
| This compound (AT2) | LNCaP | Not Specified | Inhibition of cell proliferation | Tang Q, et al. Eur J Med Chem. 2020[1] |
| Apalutamide (ARN-509) | LNCaP/AR | Cell Proliferation Assay | Inhibition of cell proliferation | Clegg NJ, et al. Cancer Res. 2012 |
Mechanism of Action
Both this compound (AT2) and apalutamide are competitive antagonists of the androgen receptor. They exert their effects by binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade of the AR signaling pathway leads to the inhibition of downstream processes that are crucial for the growth and survival of prostate cancer cells.
Key steps in the mechanism of action for both antagonists include:
-
Inhibition of AR Transcriptional Activity: Both compounds effectively suppress the ability of the AR to act as a transcription factor, which is essential for the expression of genes that drive prostate cancer cell proliferation.[1]
-
Blockade of AR Nuclear Translocation: A critical step in AR signaling is its translocation from the cytoplasm to the nucleus upon androgen binding. Both AT2 and apalutamide have been shown to impede this process.[1]
Mechanism of action for AR antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Androgen Receptor Transcriptional Activity Assay (for AT2)
-
Cell Line: LNCaP human prostate cancer cells.
-
Method: The specific details of the assay were not available in the public domain abstracts. However, such assays typically involve co-transfection of cells with an androgen receptor expression vector and a reporter plasmid containing androgen-responsive elements (AREs) linked to a reporter gene (e.g., luciferase).
-
Procedure:
-
LNCaP cells are seeded in appropriate culture plates.
-
Cells are treated with a known concentration of an androgen (e.g., DHT) to stimulate AR transcriptional activity, in the presence or absence of varying concentrations of the test compound (AT2).
-
After an incubation period, cell lysates are prepared.
-
The activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the androgen-induced reporter gene activity.
-
Competitive AR Binding Assay (for Apalutamide)
-
Cell Line: LNCaP/AR cells, which are LNCaP cells engineered to overexpress the androgen receptor.
-
Radioligand: [¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT), a radiolabeled androgen.
-
Procedure:
-
LNCaP/AR cells are incubated with a fixed concentration of [¹⁸F]FDHT.
-
Increasing concentrations of the competitor ligand (apalutamide) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The amount of [¹⁸F]FDHT bound to the androgen receptor is measured by detecting the radioactivity.
-
The IC50 value is determined as the concentration of apalutamide that displaces 50% of the specifically bound [¹⁸F]FDHT.
-
Cell Proliferation Assay
-
Cell Lines: LNCaP and LNCaP/AR cells.
-
Method: A variety of methods can be used, such as the MTT assay, which measures the metabolic activity of viable cells.
-
Procedure (General):
-
Prostate cancer cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compound (AT2 or apalutamide).
-
After a defined period of incubation (e.g., 72 hours), a reagent (e.g., MTT) is added to the wells.
-
The reagent is converted into a colored product by metabolically active cells.
-
The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
The effect of the compound on cell proliferation is determined by comparing the absorbance of treated cells to that of untreated control cells.
-
General workflow for in vitro evaluation.
Conclusion
Both this compound (AT2) and apalutamide demonstrate potent antagonism of the androgen receptor in preclinical models. While apalutamide's clinical efficacy is well-established, AT2 shows promise as a novel investigational compound. Based on the available data, apalutamide exhibits a significantly lower IC50 value in a direct binding assay compared to the reported IC50 for AT2 in a transcriptional activity assay. However, it is important to note that these values are from different types of assays and may not be directly comparable. Further head-to-head preclinical studies employing identical experimental conditions and a broader range of assays would be necessary for a more definitive comparative assessment of these two androgen receptor antagonists.
References
A Head-to-Head Comparison of New Androgen Receptor Antagonists: Darolutamide, Enzalutamide, and Apalutamide
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer treatment has been significantly advanced by the development of second-generation androgen receptor (AR) antagonists. These agents offer a more potent and specific blockade of the AR signaling pathway compared to their predecessors. This guide provides a detailed head-to-head comparison of three leading new AR antagonists: darolutamide (B1677182), enzalutamide (B1683756), and apalutamide (B1683753). The information presented herein is intended to provide an objective comparison of their performance, supported by preclinical and clinical data, to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action
Darolutamide, enzalutamide, and apalutamide share a common mechanism of action as potent inhibitors of the androgen receptor.[1][2] They competitively bind to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and the subsequent transcription of AR target genes.[1][2] This comprehensive blockade of the AR signaling pathway is crucial for impeding the growth of castration-resistant prostate cancer (CRPC).[1] While their fundamental mechanism is similar, there are differences in their chemical structures which may influence their binding affinities and off-target effects. Notably, some evidence suggests that darolutamide exhibits the highest binding affinity for the androgen receptor among the three.[3][4]
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data for darolutamide, enzalutamide, and apalutamide, drawing from pivotal clinical trials in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).
Table 1: Comparison of Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Endpoint | Darolutamide (ARAMIS) | Enzalutamide (PROSPER) | Apalutamide (SPARTAN) |
| Metastasis-Free Survival (MFS) | |||
| Median MFS (months) | 40.4 | 36.6 | 40.5 |
| Hazard Ratio (95% CI) | 0.41 (0.34-0.50)[5][6] | 0.29 (0.24-0.35)[7][8] | 0.28 (0.23-0.35)[9] |
| Overall Survival (OS) | |||
| Median OS (months) | Not Reached | 67.0 | 73.9 |
| Hazard Ratio (95% CI) | 0.69 (0.53-0.88)[2][10] | 0.73 (0.61-0.89)[11][12] | 0.78 (0.64-0.96)[13][14] |
Table 2: Comparison of Efficacy in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
| Endpoint | Darolutamide (ARASENS) | Enzalutamide (ARCHES) | Apalutamide (TITAN) |
| Overall Survival (OS) | |||
| Hazard Ratio (95% CI) | 0.68 (0.57-0.80)[15][16] | 0.66 (0.53-0.81)[17][18] | 0.65 (0.53-0.79)[19][20][21] |
| Radiographic Progression-Free Survival (rPFS) | |||
| Hazard Ratio (95% CI) | Not a primary endpoint | 0.39 (0.30-0.50)[22][23][24] | 0.48 (0.39-0.60)[25] |
Table 3: Comparative Safety Profile in nmCRPC (Selected Adverse Events of Interest)
| Adverse Event (Any Grade) | Darolutamide (ARAMIS) | Enzalutamide (PROSPER) | Apalutamide (SPARTAN) |
| Fatigue | 15.8%[10] | 33%[10] | 30.4%[10] |
| Falls | 4.2%[10] | 18%[7] | 15.6% |
| Fractures | 4.2% | 10% | 11.7% |
| Rash | 2.9% | 5.9% | 23.8% |
| Hypertension | 6.6% | 17%[7] | 20.3% |
| Dizziness | 4.5%[10] | 12%[7] | 7.3% |
| Seizures | 0.2%[10] | 0.6% | 0.2% |
| Mental Impairment | 0.4%[10] | 5.0% | 3.0% |
Note: Adverse event data is compiled from various sources and direct head-to-head trial data is limited. Indirect comparisons suggest darolutamide may have a favorable safety profile for certain adverse events.[1][26][27][28][29][30]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches for evaluating these antagonists, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize new androgen receptor antagonists.
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
-
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (e.g., darolutamide, enzalutamide, apalutamide)
-
Hydroxyapatite (HAP) slurry
-
TEDG buffer (Tris, EDTA, DTT, glycerol)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and a standard competitor (e.g., unlabeled R1881).
-
In assay tubes, combine the radiolabeled androgen ([³H]-R1881) with either the test compound, standard competitor, or buffer (for total binding control).
-
Add prepared rat prostate cytosol to each tube and incubate overnight at 4°C to allow for binding equilibrium.
-
Add HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice with intermittent vortexing.
-
Wash the HAP pellets with buffer to remove unbound radioligand.
-
Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.
-
AR Transcriptional Activity Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to antagonize androgen-induced transactivation of a reporter gene.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP or VCaP, which endogenously express AR)
-
Luciferase reporter plasmid containing an androgen response element (ARE) driving luciferase expression.
-
Transfection reagent.
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed prostate cancer cells in a multi-well plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid.
-
After an incubation period for plasmid expression, replace the medium with a medium containing a known concentration of an AR agonist (e.g., DHT) and varying concentrations of the test antagonist.
-
Incubate for 24-48 hours to allow for AR-mediated transcription.
-
Lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the antagonist concentration to determine the IC50 value for the inhibition of AR transcriptional activity.
-
In Vivo Tumor Growth Inhibition in a VCaP Xenograft Model
This in vivo assay evaluates the efficacy of an AR antagonist in a preclinical model of prostate cancer.
-
Materials:
-
VCaP human prostate cancer cells.
-
Male severe combined immunodeficient (SCID) mice.
-
Matrigel.
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant VCaP cells mixed with Matrigel into the flank of male SCID mice.
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., darolutamide, enzalutamide, or apalutamide) and a vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to determine the in vivo efficacy of the antagonist.
-
References
- 1. urotoday.com [urotoday.com]
- 2. urotoday.com [urotoday.com]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Final PROSPER Results Show XTANDI® (enzalutamide) Significantly Extends Overall Survival in Men with Non-Metastatic Castration-Resistant Prostate Cancer | Pfizer [pfizer.com]
- 8. The ASCO Post [ascopost.com]
- 9. urologytimes.com [urologytimes.com]
- 10. The ARAMIS trial: Why Darolutamide is better than apalutamide and enzalutamide in nonmetastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. urotoday.com [urotoday.com]
- 16. ARASENS: making sense out of first-line metastatic hormone-sensitive prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overall survival in patients with metastatic hormone-sensitive prostate cancer treated with enzalutamide or placebo plus androgen deprivation therapy who had prior local therapy: post hoc analysis of the phase 3 arches trial - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. TITAN: Final results confirm apalutamide benefit in mCSPC | MDedge [mdedge.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Apalutamide in Patients With Metastatic Castration-Sensitive Prostate Cancer: Final Survival Analysis of the Randomized, Double-Blind, Phase III TITAN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. ARCHES: A Randomized, Phase III Study of Androgen Deprivation Therapy With Enzalutamide or Placebo in Men With Metastatic Hormone-Sensitive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ESMO 2021: ARCHES study finds enzalutamide reduced risk of death by 34% in men with metastatic hormone-sensitive prostate cancer - ecancer [ecancer.org]
- 25. targetedonc.com [targetedonc.com]
- 26. auajournals.org [auajournals.org]
- 27. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Darolutamide vs. Apalutamide vs. Enza... - Advanced Prostate... [healthunlocked.com]
Androgen receptor antagonist 4 specificity for AR over other receptors
A new generation of androgen receptor (AR) antagonists has demonstrated significant improvements in affinity and specificity over their predecessors, offering enhanced therapeutic potential for prostate cancer and other androgen-driven diseases. This guide provides a detailed comparison of the binding specificity of prominent AR antagonists, supported by experimental data and methodologies.
This analysis focuses on the second-generation AR antagonists Enzalutamide, Apalutamide, and Darolutamide, with the first-generation antagonist Bicalutamide (B1683754) included for historical context and comparison. The primary measure of specificity is the compound's binding affinity for the androgen receptor relative to its affinity for other steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).
Binding Affinity and Specificity of AR Antagonists
The following table summarizes the in vitro binding affinities (Ki or IC50 values) of selected androgen receptor antagonists for the AR and other steroid receptors. Lower values indicate a higher binding affinity.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Bicalutamide | IC50: ~160 nM[1][2] | Weak affinity (~100-500 fold lower than AR)[3] | No significant affinity[4] | No significant affinity |
| Enzalutamide | Ki: ~86 nM[5] | Low affinity | Low affinity | Low affinity |
| Apalutamide | Ki: ~93 nM[5] | Low affinity | Low affinity | Low affinity |
| Darolutamide | Ki: ~11 nM[5] | Low affinity | Low affinity | Low affinity |
| ORM-15341 (active metabolite of Darolutamide) | Ki: ~8 nM[5] | Low affinity | Low affinity | Low affinity |
Note: Ki and IC50 values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature.
Second-generation AR antagonists—Enzalutamide, Apalutamide, and Darolutamide—exhibit significantly higher binding affinity for the androgen receptor compared to the first-generation antagonist, Bicalutamide.[6][7] Enzalutamide, for instance, has a five to eight times greater affinity for the AR than Bicalutamide.[8][9] Darolutamide and its primary active metabolite, keto-darolutamide, demonstrate even more potent AR inhibition in competitive binding assays than Enzalutamide and Apalutamide.[5]
Crucially, these newer agents are designed for high selectivity, displaying minimal cross-reactivity with other steroid hormone receptors. This high specificity is critical for reducing off-target side effects that can arise from interactions with the progesterone, glucocorticoid, and mineralocorticoid receptors. While Bicalutamide is also relatively selective for the AR, it does possess a weak affinity for the progesterone receptor.[3]
Androgen Receptor Signaling and Antagonist Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[8][10] The binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm triggers a conformational change. This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[11][12] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
Androgen Receptor Signaling Pathway and Antagonist Inhibition.
Androgen receptor antagonists function by competitively inhibiting the binding of androgens to the AR.[4] Second-generation antagonists like Enzalutamide, Apalutamide, and Darolutamide have a multi-faceted mechanism of action that not only blocks ligand binding but also inhibits the nuclear translocation of the AR and its subsequent binding to DNA.[5][8][13][14] This comprehensive inhibition of the AR signaling pathway contributes to their enhanced clinical efficacy.
Experimental Protocols
The determination of binding affinity and specificity of AR antagonists relies on standardized in vitro assays. The two primary methods are competitive binding assays and reporter gene assays.
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled androgen for binding to the androgen receptor.
Experimental Workflow:
Workflow for a Competitive Binding Assay.
Detailed Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from rat ventral prostate cytosol or using purified recombinant human AR.[15] The protein concentration of the cytosol is determined to ensure consistency across assays.[15]
-
Ligand and Compound Preparation: A known concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881) or a fluorescently labeled androgen is used.[15][16] The test antagonist is prepared in a series of dilutions.
-
Incubation: The receptor preparation, labeled ligand, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.[15] Non-specific binding is determined in parallel incubations with a large excess of unlabeled androgen.
-
Separation of Bound and Free Ligand: After incubation, the receptor-ligand complexes are separated from the unbound ligand. Common methods include hydroxylapatite (HAP) slurry precipitation or size-exclusion chromatography.[15]
-
Quantification: The amount of labeled ligand bound to the receptor is quantified using scintillation counting for radioligands or fluorescence polarization for fluorescent ligands.[15][16]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of androgen response elements.
Experimental Workflow:
Workflow for a Reporter Gene Assay.
Detailed Methodology:
-
Cell Line and Plasmids: A suitable mammalian cell line (e.g., PC-3, HEK293) is used. The cells are transiently or stably transfected with two plasmids: an expression vector for the human androgen receptor and a reporter plasmid containing a reporter gene (such as luciferase or β-galactosidase) downstream of a promoter with androgen response elements.[17][18]
-
Cell Culture and Treatment: The transfected cells are plated in multi-well plates and allowed to adhere. They are then treated with a constant concentration of an AR agonist (e.g., dihydrotestosterone) to induce reporter gene expression, along with a range of concentrations of the test antagonist.[19]
-
Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and translation of the reporter protein.[17]
-
Cell Lysis and Signal Detection: After incubation, the cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a luminometer is used to detect the light output after the addition of a substrate.[19]
-
Data Analysis: The results are expressed as the percentage of agonist-induced activity. The IC50 value is determined as the concentration of the antagonist that reduces the agonist-induced reporter activity by 50%.
References
- 1. apexbt.com [apexbt.com]
- 2. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Androgen receptor pathway inhibitors and drug–drug interactions in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
Validating the Downstream Effects of Androgen Receptor Antagonists with RNA-seq: A Comparative Guide to Enzalutamide and Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of two prominent androgen receptor (AR) antagonists, Enzalutamide (B1683756) and Bicalutamide, utilizing RNA sequencing (RNA-seq) data. It is designed to offer an objective overview of their performance, supported by experimental data and detailed methodologies, to aid in research and drug development.
Introduction to Androgen Receptor Antagonists
The androgen receptor signaling axis is a critical driver in the development and progression of prostate cancer.[1] Androgen receptor antagonists are a cornerstone of treatment for this disease. This guide focuses on a comparative analysis of a first-generation antagonist, Bicalutamide, and a second-generation antagonist, Enzalutamide.
-
Bicalutamide: A first-generation non-steroidal antiandrogen (NSAA) that competitively inhibits the binding of androgens to the AR. While effective, resistance can develop, sometimes associated with the drug exhibiting partial agonist activity.[2]
-
Enzalutamide: A second-generation NSAA with a higher binding affinity for the AR compared to Bicalutamide.[3] It more effectively prevents AR nuclear translocation and its binding to DNA, leading to reduced expression of androgen-dependent genes.[2][3] Clinical trials have demonstrated its superiority over Bicalutamide in improving progression-free survival in patients with castration-resistant prostate cancer (CRPC).[2][4][5]
Comparative Analysis of Downstream Effects using RNA-seq
RNA-seq is a powerful tool for understanding the global transcriptomic changes induced by drug treatments. By comparing the gene expression profiles of prostate cancer cells treated with Enzalutamide versus Bicalutamide, we can gain insights into their distinct mechanisms of action and downstream effects.
Table 1: Expected Differential Gene Expression in Prostate Cancer Cells Treated with Enzalutamide vs. Bicalutamide
| Gene Category | Expected Change with Enzalutamide | Expected Change with Bicalutamide | Rationale |
| Canonical AR Target Genes (e.g., KLK3/PSA, TMPRSS2, NKX3-1) | Strong Downregulation | Moderate Downregulation | Enzalutamide is a more potent inhibitor of AR signaling, leading to a more profound suppression of AR-regulated genes.[2][3][6] |
| Genes Involved in Cell Cycle Progression | Downregulation | Less pronounced downregulation | By inhibiting AR, both drugs are expected to reduce the expression of genes that drive cell proliferation. The stronger effect of Enzalutamide on AR would likely lead to a greater impact on these genes. |
| Genes Associated with Lineage Plasticity and Stemness | Potential Upregulation in resistant tumors | Less characterized | In some cases of Enzalutamide resistance, an upregulation of genes associated with lineage plasticity and a stem-like phenotype has been observed, suggesting a shift away from AR dependence.[7] |
| Alternative Splicing Events | Induction of specific alternative splicing events | Induction of a different set of alternative splicing events | AR signaling has been shown to regulate alternative splicing in prostate cancer cells. Treatment with AR antagonists can induce changes in isoform expression, which may contribute to treatment response and resistance.[8] |
Experimental Protocols
To validate the downstream effects of AR antagonists using RNA-seq, a well-controlled experiment is crucial. The following protocol provides a general framework.
1. Cell Culture and Treatment:
-
Cell Line: LNCaP or VCaP prostate cancer cell lines are commonly used as they are androgen-sensitive.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in a medium with charcoal-stripped FBS for 48-72 hours to deplete endogenous androgens.
-
Drug Treatment: Treat cells with Enzalutamide (e.g., 10 µM), Bicalutamide (e.g., 10 µM), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). It is essential to include multiple biological replicates for each treatment condition.[9]
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for library preparation.[7]
3. RNA-seq Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis, adapter ligation, and amplification. Strand-specific library preparation is recommended for more accurate transcript annotation.[10]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the experimental goals, but typically 20-30 million reads per sample are sufficient for differential gene expression analysis.[10]
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treatment groups and the control using packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly altered by the drug treatments.
Visualizing Downstream Effects
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway and the points of inhibition by Enzalutamide and Bicalutamide.
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A noncanonical AR addiction drives enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional profiling of matched patient biopsies clarifies molecular determinants of enzalutamide-induced lineage plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Next-Generation Androgen Receptor Antagonism: A Comparative Analysis of Darolutamide's Efficacy in Enzalutamide-Resistant Prostate Cancer Models
For Immediate Release
In the landscape of castration-resistant prostate cancer (CRPC), the emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide (B1683756) presents a significant clinical challenge. This guide provides a comparative analysis of a novel AR antagonist, darolutamide (B1677182), against enzalutamide, focusing on its efficacy in preclinical models of enzalutamide resistance. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and prostate cancer therapeutics.
Comparative Efficacy in Enzalutamide-Resistant Cell Lines
Resistance to enzalutamide is frequently driven by specific mutations in the AR ligand-binding domain (LBD) or the expression of AR splice variants (AR-Vs) that lack the LBD. This section compares the in vitro activity of enzalutamide and darolutamide against two key mechanisms of resistance: the AR F877L mutation and the expression of the AR-V7 splice variant.
Table 1: Antagonist Activity Against the AR F877L Mutation
The F877L mutation is a clinically observed mechanism of acquired resistance that can convert AR antagonists into agonists, thereby promoting tumor growth in the presence of the drug. The following data is derived from a reporter gene assay in PC-3 cells transiently transfected with a vector expressing the AR F877L mutant.
| Compound | Cell Line Model | Assay Type | IC50 (µM) | Agonistic Activity |
| Enzalutamide | PC-3 (AR F877L) | Luciferase Reporter | Not Applicable | Agonist |
| Darolutamide | PC-3 (AR F877L) | Luciferase Reporter | 1.0 - 1.5 | None Observed |
Data sourced from a 2018 study on darolutamide's activity in therapy-resistant prostate cancer models.
Table 2: Efficacy in Cell Lines with AR-V7 Expression
The AR-V7 splice variant lacks the LBD, the target of enzalutamide and darolutamide, and is constitutively active, driving cancer progression. Studies have shown that enzalutamide- and abiraterone-resistant prostate cancer cells, which often upregulate the AKR1C3/AR-V7 axis, exhibit cross-resistance to other next-generation antiandrogens.
| Compound | Cell Line Model | Observation | Implication |
| Enzalutamide | Enzalutamide-Resistant C4-2B (AR-V7 positive) | Ineffective | Established resistance |
| Darolutamide | Enzalutamide-Resistant C4-2B (AR-V7 positive) | Cross-resistance observed | Reduced efficacy in AR-V7 driven resistance |
Observations are based on a 2020 study on cross-resistance among next-generation antiandrogen drugs.[1]
Signaling Pathways and Resistance Mechanisms
Understanding the underlying molecular pathways is critical for developing effective therapeutic strategies. The following diagrams illustrate the androgen receptor signaling pathway and the key mechanisms of enzalutamide resistance.
Experimental Evaluation Workflow
The following diagram outlines a typical workflow for assessing the efficacy of AR antagonists in resistant cell lines.
References
Unraveling the Competitive Landscape: A Comparative Analysis of Darolutamide and Other Androgen Receptor Antagonists
A critical evaluation of darolutamide (B1677182), a structurally distinct androgen receptor (AR) antagonist, reveals significant pharmacological and clinical differences when compared to other prominent agents in its class, such as enzalutamide (B1683756) and apalutamide. These differences, particularly in structure, binding affinity, and blood-brain barrier penetration, contribute to a unique efficacy and safety profile for darolutamide, offering a valuable alternative in the treatment of prostate cancer.
Darolutamide, a non-steroidal androgen receptor antagonist (NSAA), has emerged as a key therapeutic agent in the management of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). Its unique chemical structure, distinct from other second-generation NSAAs like enzalutamide and apalutamide, underpins its distinct pharmacological properties. This guide provides a side-by-side comparison based on available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals.
Comparative Pharmacodynamics and Pharmacokinetics
A key differentiator of darolutamide is its high binding affinity to the androgen receptor, coupled with its minimal penetration of the blood-brain barrier. This characteristic is attributed to its larger molecular size and polarity compared to other AR antagonists. The clinical significance of this is a potentially lower incidence of central nervous system (CNS)-related side effects, such as seizures and falls.
| Feature | Darolutamide | Enzalutamide | Apalutamide |
| AR Binding Affinity (IC50) | ~11 nM | ~20-40 nM | ~16 nM |
| Blood-Brain Barrier Penetration | Low | High | High |
| Active Metabolites | Keto-darolutamide (similar activity) | N-desmethylenzalutamide (similar activity) | N-desmethylapalutamide (less active) |
| Half-life | ~20 hours | ~5.8 days | ~3 days |
| CYP Induction | Weak inducer of CYP3A4 | Strong inducer of CYP3A4, moderate inducer of CYP2C9/2C19 | Strong inducer of CYP3A4/2C19 |
Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the in vitro binding affinity of the compound to the androgen receptor.
Methodology:
-
Human androgen receptor ligand-binding domain (AR-LBD) is expressed and purified.
-
A radiolabeled androgen, such as [3H]-mibolerone, is used as the ligand.
-
The AR-LBD is incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., darolutamide, enzalutamide).
-
The amount of bound radioligand is measured using a scintillation counter after separating the bound from the free radioligand, typically through filtration.
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compound.
Methodology:
-
Human prostate cancer cells (e.g., VCaP, LNCaP) are implanted subcutaneously into castrated male immunodeficient mice.
-
Once tumors are established, mice are randomized into treatment groups.
-
Animals are treated orally with the vehicle control, darolutamide, or other comparator compounds at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker assessment).
Signaling Pathway and Experimental Workflow
Caption: Androgen Receptor Signaling and Darolutamide Inhibition.
Assessing the Selectivity of Androgen Receptor Antagonist 4: A Comparative Guide
In the landscape of androgen receptor (AR) targeted therapies, the development of novel antagonists with high selectivity and potency is a critical endeavor for researchers in oncology and drug development. This guide provides a comparative analysis of "Androgen receptor antagonist 4," also known as Compound AT2, alongside other prominent AR antagonists: enzalutamide, apalutamide, and darolutamide (B1677182). The focus of this comparison is to objectively assess the selectivity of these compounds, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound (Compound AT2) is a novel non-steroidal AR antagonist with a reported IC50 of 0.15 μM for the androgen receptor.[1] It has been shown to effectively antagonize AR transcriptional activity, suppress the expression of downstream AR target genes, and inhibit the dihydrotestosterone (B1667394) (DHT)-induced nuclear translocation of the androgen receptor, highlighting its potential as an anti-cancer agent.[1]
Comparative Selectivity Profile
A crucial aspect of any AR antagonist is its selectivity for the androgen receptor over other steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). Off-target binding to these receptors can lead to undesirable side effects. The following table summarizes the available quantitative data on the binding affinities of this compound and its comparators.
| Compound | Target Receptor | IC50 / Ki (nM) | Selectivity vs. AR | Reference |
| This compound (Compound AT2) | Androgen Receptor (AR) | 150 | - | [1] |
| Progesterone Receptor (PR) | Data not available | - | ||
| Glucocorticoid Receptor (GR) | Data not available | - | ||
| Mineralocorticoid Receptor (MR) | Data not available | - | ||
| Estrogen Receptor (ER) | Data not available | - | ||
| Enzalutamide | Androgen Receptor (AR) | 21 | - | |
| Progesterone Receptor (PR) | >1000 | >47-fold | ||
| Glucocorticoid Receptor (GR) | >1000 | >47-fold | ||
| Mineralocorticoid Receptor (MR) | >1000 | >47-fold | ||
| Estrogen Receptor (ER) | >1000 | >47-fold | ||
| Apalutamide | Androgen Receptor (AR) | 16 | - | |
| Progesterone Receptor (PR) | >1000 | >62-fold | ||
| Glucocorticoid Receptor (GR) | >1000 | >62-fold | ||
| Mineralocorticoid Receptor (MR) | >1000 | >62-fold | ||
| Estrogen Receptor (ER) | >1000 | >62-fold | ||
| Darolutamide | Androgen Receptor (AR) | 11 | - | |
| Progesterone Receptor (PR) | >1000 | >90-fold | ||
| Glucocorticoid Receptor (GR) | >1000 | >90-fold | ||
| Mineralocorticoid Receptor (MR) | >1000 | >90-fold | ||
| Estrogen Receptor (ER) | >1000 | >90-fold |
Note: Data for comparator compounds is compiled from various sources and may not be from direct head-to-head studies. The lack of publicly available selectivity data for this compound against other steroid receptors is a notable gap in its current characterization.
Mechanism of Action and Functional Comparison
Androgen receptor antagonists primarily function by competitively inhibiting the binding of androgens to the AR, thereby preventing the conformational changes required for receptor activation and subsequent downstream signaling. This includes blocking the nuclear translocation of the AR and its binding to androgen response elements (AREs) on DNA.
| Feature | This compound (Compound AT2) | Enzalutamide | Apalutamide | Darolutamide |
| Primary Mechanism | Competitive AR antagonist | Competitive AR antagonist | Competitive AR antagonist | Competitive AR antagonist |
| AR Binding Affinity | IC50 = 150 nM | High | High | Very High |
| Inhibition of AR Nuclear Translocation | Yes | Yes | Yes | Yes |
| Inhibition of AR-DNA Binding | Implied by suppression of target genes | Yes | Yes | Yes |
| Known Off-Target Effects | Data not available | Seizures (at high doses) | Rash | Low incidence of CNS effects |
Signaling Pathway Overview
The androgen receptor signaling pathway plays a pivotal role in the development and progression of prostate cancer. The following diagram illustrates the key steps in this pathway and the points of intervention for AR antagonists.
Figure 1. Simplified androgen receptor signaling pathway and points of inhibition by AR antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols relevant to the assessment of AR antagonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a test compound for a specific receptor.
-
Receptor Preparation: A source of the target receptor (e.g., cell lysates or purified recombinant protein) is prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
-
Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP) are cultured and co-transfected with an AR expression vector (if endogenous levels are low) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
Compound Treatment: The transfected cells are treated with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test antagonist.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added to the cell lysate.
-
Measurement: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the antagonist on DHT-induced luciferase activity is calculated and plotted against the antagonist concentration to determine the IC50 value.
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon ligand binding.
-
Cell Culture and Treatment: Cells expressing a fluorescently tagged AR (e.g., GFP-AR) are cultured on glass coverslips. The cells are then treated with an AR agonist (e.g., DHT) with or without the test antagonist.
-
Fixation and Staining: After treatment, the cells are fixed, and the nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Imaging: The subcellular localization of the fluorescently tagged AR is visualized using fluorescence microscopy.
-
Quantification: The fluorescence intensity in the nucleus and cytoplasm is quantified using image analysis software to determine the extent of nuclear translocation.
The following diagram illustrates a typical workflow for an AR nuclear translocation assay.
Figure 2. Experimental workflow for an androgen receptor nuclear translocation assay.
Conclusion
This compound (Compound AT2) demonstrates potent antagonism of the androgen receptor. However, a comprehensive assessment of its selectivity profile is currently limited by the lack of available data on its binding to other steroid hormone receptors. In comparison, enzalutamide, apalutamide, and darolutamide have been shown to possess high selectivity for the androgen receptor. Further studies are required to fully characterize the selectivity of this compound and to establish its potential advantages and disadvantages relative to existing therapies. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
Comparative Cross-Reactivity Profile of Enzalutamide and Other Androgen Receptor Antagonists
A detailed examination of the binding affinities of second-generation antiandrogens reveals a generally high specificity for the androgen receptor, with Enzalutamide exhibiting some off-target interaction with the Estrogen Receptor α. This guide provides a comparative analysis of the cross-reactivity profiles of Enzalutamide and its alternatives, supported by available experimental data, to inform researchers and drug development professionals.
Enzalutamide, a potent second-generation androgen receptor (AR) signaling inhibitor, demonstrates a high degree of selectivity for its primary target. However, understanding its interactions with other steroid hormone receptors is crucial for a comprehensive assessment of its safety and efficacy profile. This guide compares the cross-reactivity of Enzalutamide with other widely used AR antagonists, namely Bicalutamide, Apalutamide, and Darolutamide.
In Vitro Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities (Ki or Kd in nM) of Enzalutamide and its alternatives for the Androgen Receptor and a panel of other key steroid hormone receptors. Lower values indicate a higher binding affinity.
| Compound | Androgen Receptor (AR) | Estrogen Receptor α (ERα) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Enzalutamide | ~21-86 nM | 399.60 nM[1] | >1000 nM | >1000 nM | >1000 nM |
| Bicalutamide | ~160-200 nM | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| Apalutamide | ~2.2-5.5 nM | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| Darolutamide | ~11 nM | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
Note: Data is compiled from various sources and methodologies, which may lead to variations in reported values. ">1000 nM" indicates a lack of significant binding at concentrations up to 1000 nM.
Key Observations:
-
High AR Affinity of Second-Generation Antagonists: Enzalutamide, Apalutamide, and Darolutamide all exhibit significantly higher binding affinity for the Androgen Receptor compared to the first-generation antagonist, Bicalutamide.[2]
-
Enzalutamide's Interaction with Estrogen Receptor α: Notably, Enzalutamide shows a measurable binding affinity for the Estrogen Receptor α (ERα) with a dissociation constant (Kd) of 399.60 nM.[1] While this affinity is considerably lower than its affinity for the AR, it suggests a potential for off-target effects mediated through the estrogen signaling pathway.
-
High Specificity of Apalutamide and Darolutamide: Based on the available data, Apalutamide and Darolutamide demonstrate a very high degree of selectivity for the Androgen Receptor, with minimal to no significant binding to the other tested steroid hormone receptors at concentrations up to 1000 nM.
-
Glucocorticoid Receptor Upregulation as a Resistance Mechanism: While direct high-affinity binding of Enzalutamide to the Glucocorticoid Receptor (GR) has not been demonstrated, upregulation of GR has been identified as a potential mechanism of resistance to Enzalutamide treatment in some prostate cancer models. This suggests an indirect interplay between AR inhibition and GR signaling.
Experimental Methodologies
The determination of the cross-reactivity profile of androgen receptor antagonists typically involves in vitro binding assays and functional reporter gene assays.
Radioligand Binding Assays
This technique is a common method to determine the binding affinity of a compound to a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell lysates or purified receptor). The test compound is then added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value.
Generalized Protocol:
-
Receptor Preparation: A source of the target receptor (AR, ERα, PR, GR, MR) is prepared, typically from cell lines overexpressing the receptor or from tissue homogenates.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound (e.g., Enzalutamide).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, often by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Reporter Gene Assays
These assays are used to assess the functional consequence of a compound binding to a receptor, i.e., whether it acts as an agonist or an antagonist.
Principle: Cells are engineered to express the target steroid hormone receptor and a reporter gene (e.g., luciferase or β-galactosidase) whose transcription is controlled by a hormone response element (HRE) specific to that receptor. When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will block this activation.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or PC-3) is transiently or stably transfected with two plasmids: one expressing the full-length steroid hormone receptor of interest and another containing a reporter gene construct with the corresponding HRE.
-
Compound Treatment: The transfected cells are treated with a known agonist for the receptor in the presence or absence of varying concentrations of the test compound.
-
Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced reporter gene expression is quantified to determine its antagonistic potency (IC50).
Signaling and Experimental Workflow Diagrams
Caption: Workflow for determining the cross-reactivity profile of an androgen receptor antagonist.
References
- 1. Enzalutamide vs Apalutamide, Darolutamide, and Bicalutamide for Nonmetastatic CRPC | ZERO Prostate Cancer [zerocancer.org]
- 2. The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of Androgen Receptor Antagonist 4: A Comparative Analysis Against Approved Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data available for the novel androgen receptor (AR) antagonist, Androgen Receptor Antagonist 4 (also known as Compound AT2), against established, clinically approved AR antagonists. This analysis is based on currently available data and highlights the potential of this emerging compound while underscoring the need for further comparative studies.
Androgen receptor signaling is a critical pathway in the development and progression of prostate cancer. The use of androgen receptor antagonists is a cornerstone of treatment for this disease. While several effective drugs are on the market, the development of novel antagonists with improved potency, selectivity, and resistance profiles remains an active area of research. This compound (Compound AT2) has emerged as a promising new molecule in this landscape.
Mechanism of Action: A Shared Target, Potentially Different Interactions
This compound, like the approved drugs enzalutamide, apalutamide, darolutamide, and bicalutamide (B1683754), functions by competitively inhibiting the androgen receptor. This prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the receptor, thereby blocking the downstream signaling cascade that promotes tumor growth.
Preclinical studies indicate that this compound effectively antagonizes AR transcriptional activity, suppresses the expression of downstream AR target genes, and inhibits the DHT-induced translocation of the AR to the nucleus.[1] This multi-faceted inhibition of the AR pathway is a key characteristic shared with the second-generation approved drugs, enzalutamide, apalutamide, and darolutamide.
Figure 1: Simplified signaling pathway of Androgen Receptor (AR) and points of inhibition by AR antagonists.
In Vitro Efficacy: A Promising Start for this compound
The primary available quantitative data for this compound is an IC50 value of 0.15 µM for the inhibition of AR transcriptional activity in LNCaP prostate cancer cells.[1] This indicates potent activity in a key in vitro assay.
For comparison, a range of in vitro potency values for approved AR antagonists has been reported across various studies. It is crucial to note that direct comparisons are challenging due to variations in experimental conditions, including cell lines, assay types (e.g., AR binding affinity vs. cell proliferation), and specific protocols. The following table summarizes some of the available data to provide a general context for the potency of these drugs.
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound (AT2) | AR Transcriptional Activity | LNCaP | 0.15 µM | [1] |
| Enzalutamide | AR Antagonism | LNCaP | 36 nM | MedChemExpress |
| Cell Proliferation | LNCaP | ~5.6 µM | ResearchGate | |
| Apalutamide | AR Binding | - | 16 nM | MedChemExpress |
| Cell Proliferation | LNCaP (AR-overexpressing) | Not specified | - | |
| Darolutamide | AR Binding (Ki) | Rat Prostate Cytosol | 11 nM | - |
| Cell Proliferation | LNCaP | 33.8 µM | PMC | |
| Bicalutamide | AR Antagonism | - | 159-243 nM | Wikipedia |
| AR Binding (Ki) | - | ~2.5 µM | - |
Note: IC50 and Ki values are measures of inhibitory concentration and binding affinity, respectively. Lower values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to differing experimental methodologies.
In Vivo Data: The Missing Piece of the Puzzle
A critical component in evaluating the clinical potential of a new drug candidate is its performance in in vivo models. These studies provide insights into a compound's efficacy, pharmacokinetics, and safety profile in a living organism.
At present, publicly available data from in vivo studies directly comparing this compound to approved drugs such as enzalutamide, apalutamide, darolutamide, or bicalutamide in prostate cancer xenograft models are not available. The existing literature on approved agents demonstrates their ability to inhibit tumor growth in various xenograft models, forming a crucial part of their preclinical evidence base. The absence of such comparative data for this compound represents a significant gap in our understanding of its potential clinical utility.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, detailed protocol for the biological evaluation of this compound from its primary publication is not publicly accessible, this guide outlines the general methodologies for the key experiments used to characterize AR antagonists.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Figure 2: General workflow for an Androgen Receptor competitive binding assay.
Methodology:
-
Preparation of AR Source: Cytosol containing the androgen receptor is typically prepared from the ventral prostate of rats.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR-containing cytosol in the presence of varying concentrations of the test compound.
-
Separation: Unbound radioligand is separated from the AR-bound radioligand, often using methods like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the binding affinity (Ki).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Figure 3: General workflow for an MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated.
Conclusion and Future Directions
This compound (Compound AT2) demonstrates promising in vitro potency as an inhibitor of androgen receptor signaling. Its IC50 value for AR transcriptional activity is in a range that suggests it could be a viable candidate for further development.
However, a comprehensive assessment of its clinical potential is currently limited by the lack of publicly available, direct comparative studies against approved AR antagonists, particularly in vivo. To fully understand the therapeutic promise of this compound, future research should prioritize:
-
Direct, head-to-head in vitro studies comparing this compound with approved drugs under standardized conditions to allow for a more accurate assessment of relative potency.
-
In vivo efficacy studies in relevant prostate cancer xenograft models to evaluate its anti-tumor activity and compare it to the current standards of care.
-
Pharmacokinetic and safety profiling to understand its absorption, distribution, metabolism, excretion, and potential toxicities.
The data presented in this guide serves as a preliminary overview for the scientific community. As more research on this compound becomes available, a clearer picture of its clinical potential relative to existing therapies will emerge.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Androgen Receptor Antagonist 4
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "Androgen receptor antagonist 4" is not publicly available. The following guidelines are based on established protocols for the safe handling and disposal of potent, research-grade chemical compounds, including other receptor antagonists and hazardous drugs. Researchers must consult the specific SDS for the compound they are using and adhere to their institution's environmental health and safety (EHS) procedures.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] As a potent compound, it requires stringent disposal protocols.[1] All individuals handling this substance must be thoroughly trained in these procedures.
General Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to review the available Safety Data Sheet (SDS).[2] In the absence of a specific SDS, the following general precautions for handling potent chemical compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields are mandatory.[3]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Double-gloving is recommended.[1]
-
Body Protection: A lab coat must be worn to protect clothing.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[3][4] A respirator may be necessary if there is a risk of aerosolization.[1]
-
-
General Handling:
Waste Disposal Procedures
The disposal of this compound must be managed in accordance with hazardous waste regulations.[5]
1. Waste Identification and Classification:
-
All waste generated from experiments involving this compound must be treated as hazardous chemical waste.[6]
-
If used in cell-based assays, it may also be considered potentially biohazardous waste.[1]
2. Waste Segregation and Storage:
-
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] Do not mix this waste with other laboratory wastes unless explicitly permitted by your institution's EHS department.[5]
-
Solid Waste: Collect unused or expired solid compounds, as well as contaminated disposable items (e.g., gloves, weigh boats, absorbent pads), in a designated, leak-proof, and puncture-resistant container.[1][6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1][6]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[6]
3. Waste Container Requirements:
-
Labeling: All waste containers must be accurately and clearly labeled as "Hazardous Waste," specifying the full chemical name ("this compound"), concentration (if applicable), and the date the waste was first added.[6]
-
Condition: Containers must be in good condition, compatible with the chemical waste, and free from leaks or external contamination.[6]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6]
4. Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for the collection of chemical waste. This typically involves contacting the EHS department to schedule a pickup.[4][6]
-
Prohibited Disposal Methods:
Data Presentation: Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste; Potentially Biohazardous (if used in cell-based assays) | [1][6] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat. Respirator if aerosol risk. | [1][3] |
| Solid Waste Disposal | Segregate into a clearly labeled, sealed, puncture-resistant container for hazardous waste. | [1][6] |
| Liquid Waste Disposal | Collect in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain. | [1][6] |
| Decontamination Solution | 1:10 bleach solution or another approved laboratory disinfectant. | [1] |
| Spill Management | Use a chemical spill kit with appropriate absorbent materials and PPE. Decontaminate the area thoroughly. | [1] |
Experimental Protocols
Surface Decontamination Protocol:
-
Prepare Solution: Prepare a fresh 1:10 dilution of bleach in water or use another approved laboratory disinfectant.[1]
-
Apply Solution: Liberally apply the decontamination solution to the potentially contaminated surface.
-
Contact Time: Allow for a sufficient contact time (e.g., 10-15 minutes) to ensure deactivation.
-
Wipe Surface: Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.[1]
-
Rinse: Rinse the surface with water to remove any corrosive bleach residue.[1]
-
Dispose of Materials: All cleaning materials, including pads and gloves, must be disposed of as hazardous waste.[1]
Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. For large spills or if there is a risk of aerosolization, a respirator may be required.[4]
-
Contain Spill:
-
Decontaminate: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol described above.[1]
-
Collect Waste: All materials used for the cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[1]
-
Report Incident: Report the spill to the laboratory supervisor and the institutional safety office as required by your institution's policy.[1]
Mandatory Visualization
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
